(-)-Cyclorphan
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(1R,9R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17?,19-,20-/m1/s1 |
InChI Key |
NLBUEDSBXVNAPB-IPNZSQQUSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H](C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of (-)-Cyclorphan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclorphan is a morphinan (B1239233) derivative with a complex pharmacological profile, exhibiting a unique combination of activities at multiple receptor systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interactions with opioid, N-methyl-D-aspartate (NMDA), and sigma receptors. Detailed information on its receptor binding affinity, functional activity, and downstream signaling pathways is presented. This document is intended to serve as a resource for researchers and drug development professionals interested in the intricate pharmacology of this compound.
Receptor Binding Profile
This compound displays a broad receptor interaction profile, with notable affinity for several key central nervous system receptors. Its binding affinity (Ki) has been characterized in various in vitro studies, revealing a high affinity for the kappa-opioid receptor (KOR), moderate affinity for the mu-opioid receptor (MOR) and NMDA receptor, and lower affinity for the delta-opioid receptor (DOR) and sigma receptors.[1]
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| Opioid Receptors | ||||
| Mu-Opioid (MOR) | This compound | 1.1 | Guinea Pig Brain | [1] |
| Kappa-Opioid (KOR) | This compound | 0.15 | Guinea Pig Brain | [1] |
| Delta-Opioid (DOR) | This compound | 11.2 | Guinea Pig Brain | [1] |
| Ionotropic Receptor | ||||
| NMDA | This compound | 46 | Rat Brain | [1] |
| Sigma Receptors | ||||
| Sigma-1 (σ1) | This compound | 344 | Rat Brain | [1] |
| Sigma-2 (σ2) | This compound | >10,000 | Rat Brain | [1] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and tissue preparation.
Functional Activity
The functional consequences of this compound's binding to its target receptors are multifaceted, defining its overall pharmacological effects. It acts as a full agonist at the KOR, a weak partial agonist or antagonist at the MOR, and an agonist at the DOR.[2] Additionally, it functions as a non-competitive antagonist at the NMDA receptor.[3][4][5][6][7]
Table 2: Functional Activity Parameters (EC50/IC50, Emax) of this compound
| Receptor | Assay Type | Parameter | Value | Cell Line/Tissue | Reference |
| KOR | [³⁵S]GTPγS Binding | EC₅₀ | ~2.4 nM | CHO-mKOR cells | [8] |
| [³⁵S]GTPγS Binding | Eₘₐₓ | ~80% (vs. U-50,488H) | CHO-mKOR cells | [8] | |
| MOR | [³⁵S]GTPγS Binding | EC₅₀ | ~73 nM | CHO-hMOR cells | [8] |
| [³⁵S]GTPγS Binding | Eₘₐₓ | ~45% (vs. DAMGO) | CHO-hMOR cells | [8] | |
| DOR | [³⁵S]GTPγS Binding | EC₅₀ | ~23 nM | mDOR-CHO cells | [9] |
| [³⁵S]GTPγS Binding | Eₘₐₓ | ~27% (vs. SNC80) | mDOR-CHO cells | [9] | |
| MOR | cAMP Inhibition | IC₅₀ | Not explicitly found for this compound | - | - |
| NMDA Receptor | Electrophysiology | IC₅₀ | Not explicitly found for this compound | - | - |
Note: EC₅₀, IC₅₀, and Eₘₐₓ values are highly dependent on the specific assay and cellular context.
Signaling Pathways
The diverse functional activities of this compound translate into the modulation of distinct intracellular signaling cascades.
Kappa-Opioid Receptor (KOR) Agonism
As a KOR agonist, this compound activates Gαi/o-coupled signaling pathways.[10] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] The activated Gβγ subunits can also modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[11][12] Downstream of these events, KOR activation can influence mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, which can be either G-protein or β-arrestin dependent.[10][12]
Mu-Opioid Receptor (MOR) Antagonism/Weak Partial Agonism
In its role as a MOR antagonist or weak partial agonist, this compound competes with and blocks the action of endogenous or exogenous MOR agonists.[2] By preventing the activation of Gαi/o proteins, it inhibits the canonical MOR signaling cascade, thereby blocking the inhibition of adenylyl cyclase and the modulation of ion channels that would normally be induced by a full agonist.[13][14][15] This leads to a disinhibition of neuronal activity.
NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor.[1][5] It is thought to bind within the ion channel pore, thereby physically obstructing the influx of Ca²⁺ and Na⁺ ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[3][4] This blockade of ion flow prevents excessive neuronal excitation and downstream signaling cascades associated with NMDA receptor activation, such as the activation of calcium-dependent enzymes and gene transcription.[16]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.
-
Objective: To quantify the affinity of this compound for MOR, KOR, DOR, NMDA, and sigma receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human or rodent receptor of interest.[17][18][19]
-
Radioligands: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]Naltrindole (for DOR), [³H]MK-801 (for NMDA), and --INVALID-LINK---Pentazocine (for σ1).[1][17]
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[20]
-
Glass fiber filters (e.g., Whatman GF/B).[20]
-
Scintillation counter.[20]
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[3]
-
Wash the filters with ice-cold wash buffer.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.[20]
-
-
Workflow Diagram:
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-protein-coupled receptors.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist or partial agonist at opioid receptors.
-
Materials:
-
Procedure:
-
Pre-incubate cell membranes with GDP and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.[24]
-
Terminate the reaction by rapid filtration.[24]
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Plot the specific binding against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.[25]
-
-
Workflow Diagram:
cAMP Inhibition Assay
This assay assesses the functional consequence of Gαi/o-coupled receptor activation.
-
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.
-
Materials:
-
Procedure:
-
Treat cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.[26]
-
Incubate for a specified time (e.g., 30 minutes).[17]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.
-
Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
-
Workflow Diagram:
ERK1/2 Phosphorylation Assay (Western Blot)
This assay investigates the effect of this compound on a key downstream signaling pathway.
-
Objective: To determine if this compound modulates the phosphorylation of ERK1/2.
-
Materials:
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and collect the protein lysate.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.[28]
-
-
Workflow Diagram:
Conclusion
This compound possesses a complex and multifaceted mechanism of action, characterized by its interactions with multiple receptor systems. Its high affinity and full agonism at the KOR, combined with its antagonistic or weak partial agonistic activity at the MOR and its antagonism of the NMDA receptor, contribute to a unique pharmacological profile. This intricate interplay of activities at different receptors and their downstream signaling pathways underscores the complexity of its potential therapeutic and adverse effects. A thorough understanding of this mechanism is crucial for the rational design and development of novel therapeutics targeting these receptor systems. This technical guide provides a foundational understanding of this compound's pharmacology, intended to aid researchers in their exploration of this and related compounds.
References
- 1. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclorphan - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(indole-7-carboxamido)morphinan (NAN) as a Novel Opioid Receptor Modulator for Opioid Use Disorder Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. Video: Opioid Receptors: Overview [jove.com]
- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 15. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Evidence for a mu-delta opioid receptor complex in CHO cells co-expressing mu and delta opioid peptide receptors [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 31. mdpi.com [mdpi.com]
(-)-Cyclorphan: A Comprehensive Technical Guide to its Synthesis and Discovery
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: (-)-Cyclorphan, a morphinan (B1239233) derivative first synthesized in the 1960s, represents a significant milestone in opioid pharmacology.[1] Its unique pharmacological profile, characterized by potent kappa-opioid receptor (KOR) agonism and mixed effects at the mu-opioid receptor (MOR), has made it a valuable tool for neuroscience research and a subject of interest in the development of novel therapeutics.[1][2] This technical guide provides a detailed overview of the synthesis and discovery of this compound, including experimental protocols, quantitative pharmacological data, and a review of its mechanism of action.
Discovery and Pharmacological Profile
This compound, chemically known as (-)-3-hydroxy-N-cyclopropylmethylmorphinan, was first synthesized in 1964.[1] It emerged from research programs aimed at developing potent analgesics with a reduced side-effect profile compared to morphine. While it demonstrated strong analgesic properties in clinical trials, its development was halted due to psychotomimetic effects, a hallmark of KOR agonism.[1]
The pharmacological activity of this compound is complex, with interactions at multiple opioid receptor subtypes. It is a potent agonist at the KOR, a weak partial agonist or antagonist at the MOR, and has a significantly lower affinity for the delta-opioid receptor (DOR).[1][2] Furthermore, studies have revealed that this compound and its enantiomers can interact with other central nervous system targets, including the N-methyl-D-aspartate (NMDA) receptor and sigma receptors, although with lower affinity.[3]
Quantitative Pharmacological Data
The following table summarizes the receptor binding affinities of this compound for various opioid and non-opioid receptors.
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Mu-opioid (MOR) | [³H]-DAMGO | Guinea pig brain membranes | 1.2 | [4] |
| Kappa-opioid (KOR) | [³H]-U69,593 | Guinea pig brain membranes | 0.6 | [4] |
| Delta-opioid (DOR) | [³H]-DPDPE | Guinea pig brain membranes | 45 | [4] |
| NMDA | [³H]-MK-801 | Rat cortical membranes | 23 | [3] |
| Sigma 1 | (+)-[³H]SKF-10047 | Guinea pig brain membranes | 344 | [3] |
| Sigma 2 | [³H]-DTG | Guinea pig brain membranes | >10,000 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a semi-synthetic approach starting from readily available morphinan precursors, such as levorphanol (B1675180) ((−)-3-hydroxy-N-methylmorphinan). The key transformations involve the N-demethylation of the tertiary amine followed by N-alkylation with a cyclopropylmethyl group.
Experimental Protocol: Synthesis from Levorphanol
Step 1: N-Demethylation of Levorphanol to Norlevorphanol (B8719409)
A common method for the N-demethylation of morphinans is the von Braun reaction using cyanogen (B1215507) bromide, followed by hydrolysis of the resulting cyanamide.
-
Materials: Levorphanol, cyanogen bromide, anhydrous chloroform (B151607), hydrochloric acid, sodium hydroxide (B78521).
-
Procedure:
-
To a solution of levorphanol in anhydrous chloroform, add a solution of cyanogen bromide in anhydrous chloroform dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
To the resulting residue, add a solution of hydrochloric acid and reflux for 48 hours to hydrolyze the N-cyanamide intermediate.
-
Cool the reaction mixture and basify with a sodium hydroxide solution to precipitate the crude norlevorphanol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: N-Alkylation of Norlevorphanol with Cyclopropylmethyl Bromide
The secondary amine of norlevorphanol is then alkylated to introduce the cyclopropylmethyl group.
-
Materials: Norlevorphanol, cyclopropylmethyl bromide, potassium carbonate, anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of norlevorphanol in anhydrous DMF, add potassium carbonate and cyclopropylmethyl bromide.
-
Heat the reaction mixture at 80°C for 12 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent.
-
Pharmacological Characterization: Experimental Protocols
Receptor Binding Assays
To determine the binding affinity of this compound for opioid receptors, competitive radioligand binding assays are employed.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the mu, kappa, and delta opioid receptors.
-
Materials:
-
Membrane preparations from cells expressing the human mu, kappa, or delta opioid receptor.
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-U-69,593 (for KOR), [³H]-DPDPE (for DOR).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add the membrane preparation, the respective radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
For non-specific binding determination, add a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.
-
Functional Assays: [³⁵S]GTPγS Binding Assay
This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor, providing a measure of agonist efficacy.
-
Objective: To determine the EC50 and Emax of this compound for G-protein activation at the kappa-opioid receptor.
-
Materials:
-
Membrane preparations from cells expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax values for G-protein activation.
-
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of G-protein coupled opioid receptors.
Kappa-Opioid Receptor Agonism
As a KOR agonist, this compound binds to and activates KORs, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits directly interact with and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane. This reduces neuronal excitability. The Gβγ subunits also inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release.
Mu-Opioid Receptor Partial Agonism/Antagonism
The activity of this compound at the MOR is more nuanced. As a partial agonist, it can bind to the receptor but produces a submaximal response compared to a full agonist like morphine. In the presence of a full agonist, a partial agonist can act as an antagonist by competing for receptor binding and reducing the overall response. This dual activity contributes to its complex pharmacological profile.
Conclusion
This compound remains a pivotal compound in the study of opioid systems. Its synthesis from common morphinan precursors is well-established, and its distinct pharmacological profile as a potent KOR agonist with mixed MOR activity provides a unique tool for dissecting the roles of these receptors in various physiological and pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and neuroscience.
References
- 1. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 2. mu-Opioid receptor-regulated adenylate cyclase activity in primary cultures of rat striatal neurons upon chronic morphine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kir3 channel signaling complexes: focus on opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Cyclorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclorphan is a morphinan (B1239233) derivative with a complex pharmacological profile, acting as a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) weak partial agonist or antagonist, while also exhibiting affinity for the sigma-1 receptor. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for their determination and for assessing its receptor binding characteristics. Furthermore, it elucidates the principal signaling pathways modulated by this compound, offering a valuable resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound, a semi-synthetic opioid, possesses a rigid pentacyclic structure characteristic of the morphinan class. A summary of its key chemical and physical properties is presented below.
Identification
| Property | Value |
| IUPAC Name | (-)-3-Hydroxy-N-cyclopropylmethylmorphinan |
| CAS Number | 4163-15-9[1] |
| Chemical Formula | C₂₀H₂₇NO[1] |
| Molecular Weight | 297.44 g/mol [1] |
Physicochemical Data
| Property | Value |
| Melting Point | 188 °C[1] |
| Boiling Point | 458.4 °C[1] |
| Solubility | Data not available in the public domain. Generally, morphinans are sparingly soluble in water and more soluble in organic solvents. |
| pKa | Data not available in the public domain. The tertiary amine in the morphinan structure suggests a pKa in the physiological range. |
Spectral Data
-
¹H-NMR and ¹³C-NMR: The complex polycyclic structure of this compound would result in a highly detailed NMR spectrum with distinct signals for the aromatic, aliphatic, and cyclopropyl (B3062369) protons and carbons. A study by Schmidhammer et al. (1998) provides 1H and 13C NMR data for related morphinan compounds, which can serve as a reference for spectral interpretation.[2]
-
FTIR: The FTIR spectrum would be expected to show characteristic peaks for the phenolic hydroxyl group (broad O-H stretch around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 297.44). Fragmentation patterns would be characteristic of the morphinan skeleton, involving cleavages of the cyclopropylmethyl group and fragmentation of the polycyclic ring system.
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not publicly available. The following sections provide generalized, yet detailed, methodologies commonly employed for compounds of this class.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small amount of crystalline this compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded as the melting point.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of this compound to its target receptors.
Objective: To determine the binding affinity (Ki) of this compound for the mu- (MOR), kappa- (KOR), and delta- (DOR) opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human MOR, KOR, or DOR.
-
Radioligands:
-
[³H]-DAMGO (for MOR)
-
[³H]-U-69,593 (for KOR)
-
[³H]-Naltrindole (for DOR)
-
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane homogenates from guinea pig brain or a cell line expressing the sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates as per standard protocols.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Filtration: Rapidly filter the contents through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Calculate the IC₅₀ and Ki values as described for the opioid receptor binding assay.
Signaling Pathways
This compound's complex pharmacology arises from its interactions with multiple receptor systems, leading to the modulation of distinct downstream signaling cascades.
Kappa-Opioid Receptor (KOR) Agonism
As a KOR agonist, this compound activates Gαi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release.
Mu-Opioid Receptor (MOR) Antagonism
As a MOR antagonist, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents endogenous or exogenous MOR agonists from activating the receptor, thereby blocking their downstream effects, which are similar to those of KOR activation (i.e., inhibition of adenylyl cyclase and modulation of ion channels).
Sigma-1 Receptor Modulation
This compound's interaction with the sigma-1 receptor, an intracellular chaperone protein at the endoplasmic reticulum (ER), adds another layer of complexity to its pharmacological profile. Upon ligand binding, the sigma-1 receptor can translocate and modulate the activity of various ion channels and signaling proteins. A key function is the modulation of inositol (B14025) trisphosphate (IP₃) receptors, which leads to the regulation of intracellular calcium release from the ER.
References
Pharmacological profile of (-)-Cyclorphan as an opioid analgesic
An In-depth Technical Guide on the Pharmacological Profile of (-)-Cyclorphan
Introduction
This compound is a synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. First synthesized in 1964, it was investigated for its potent analgesic properties.[1] However, despite demonstrating strong pain relief, its development was halted due to the manifestation of psychotomimetic effects, which are primarily attributed to its interaction with the kappa-opioid receptor (KOR).[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding characteristics, functional activity, signaling pathways, and the experimental methodologies used for its evaluation.
Receptor Binding and Functional Activity
This compound exhibits a complex and mixed pharmacological profile, interacting with multiple opioid and non-opioid receptors. Its primary activity is characterized by full agonism at the KOR, coupled with weak partial agonism or antagonism at the µ-opioid receptor (MOR) and agonism at the δ-opioid receptor (DOR).[1][2]
Quantitative Receptor Binding Profile
The binding affinities of this compound for various receptors have been determined through competitive radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Radioligand Used | Ki (nM) | Reference Tissue/Cell Line |
| Opioid Receptors | |||
| Mu (MOR) | Not Specified | ~0.46 | Guinea Pig Brain Membranes |
| Kappa (KOR) | Not Specified | ~0.23 | Guinea Pig Brain Membranes |
| Delta (DOR) | Not Specified | ~0.92 | Guinea Pig Brain Membranes |
| Non-Opioid Receptors | |||
| NMDA | [3H]-MK-801 | 23 | Cloned Rat NMDA Receptor |
| Sigma-1 (σ1) | [3H]-(+)-pentazocine | 344 | Cloned Rat σ1 Receptor |
| Sigma-2 (σ2) | [3H]-DTG | >10,000 | Cloned Rat σ2 Receptor |
Data compiled from multiple sources.[3][4]
As the data indicates, this compound has a high affinity for all three classical opioid receptors, with a slight preference for the KOR, being approximately 2-fold more selective for the KOR over the MOR and 4-fold more selective for the KOR over the DOR.[4] Notably, it also possesses a significant affinity for the N-methyl-D-aspartate (NMDA) receptor, comparable to that of phencyclidine (PCP), while showing poor affinity for sigma receptors.[3]
In Vitro Functional Profile
Functional assays, such as the [³⁵S]GTPγS binding assay, measure the ability of a ligand to activate the G-protein signaling cascade upon binding to a G-protein coupled receptor (GPCR) like the opioid receptors. The potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters determined from these assays.
| Receptor | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Functional Activity |
| Kappa (KOR) | [³⁵S]GTPγS | Not Specified | Not Specified | Full Agonist[1][2] |
| Mu (MOR) | [³⁵S]GTPγS | Not Specified | Not Specified | Weak Partial Agonist / Antagonist[1][2] |
| Delta (DOR) | [³⁵S]GTPγS | Not Specified | Not Specified | Agonist[1][2] |
Functional activity characterization is based on qualitative descriptions from cited literature.
In functional studies, this compound acts as a full agonist at the KOR.[1][2] Its activity at the MOR is more complex, being described as a weak partial agonist or an antagonist.[1][2][4] At the DOR, it functions as an agonist, though its affinity is significantly lower compared to the KOR.[1][2] Antinociceptive tests in mice have confirmed that the analgesic effects of this compound can be mediated by the delta receptor.[4]
Signaling Pathways
Opioid receptors are class A G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[5] Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
-
G-Protein Dependent Signaling : The binding of an agonist like this compound to an opioid receptor (e.g., KOR) facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This causes the dissociation of the Gαi/o-GTP and Gβγ subunits.[5]
-
The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are key mechanisms for analgesia.[5]
-
-
β-Arrestin Signaling : In addition to G-protein signaling, agonist-bound opioid receptors can recruit β-arrestin proteins. This pathway is primarily involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as activating mitogen-activated protein kinase (MAPK) pathways.[5][6] The adverse effects of some opioids, like respiratory depression, have been linked to the β-arrestin pathway.[6]
References
- 1. Cyclorphan - Wikipedia [en.wikipedia.org]
- 2. Cyclorphan [medbox.iiab.me]
- 3. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
(-)-Cyclorphan: A Technical Whitepaper on its Opioid Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclorphan is a morphinan (B1239233) derivative that has garnered significant interest within the scientific community due to its complex and compelling pharmacological profile at opioid receptors. As a mixed agonist-antagonist, it exhibits distinct activities at the mu (µ), kappa (κ), and delta (δ) opioid receptors, making it a valuable tool for research and a potential scaffold for the development of novel therapeutics with tailored effects. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, details the experimental protocols used for its characterization, and elucidates its downstream signaling pathways.
Receptor Binding Affinity of this compound
The affinity of this compound for the mu, kappa, and delta opioid receptors has been determined through competitive radioligand binding assays. These studies have consistently demonstrated that this compound possesses a high affinity for all three receptor subtypes, with a notable preference for the kappa opioid receptor.
A key study by Neumeyer et al. (1994) using guinea pig brain membranes provided crucial insights into its relative binding profile. The findings indicated that this compound is approximately two-fold more selective for the kappa receptor than the mu receptor and exhibits a four-fold greater affinity for the kappa receptor in comparison to the delta receptor[1]. While absolute Ki values can vary slightly between studies depending on the specific experimental conditions, the relative affinity profile remains a cornerstone of its pharmacological characterization. For instance, a derivative, p-methoxyphenylaminocyclorphan, has shown a Ki of 0.026 nM at the mu receptor and 0.03 nM at the kappa receptor, highlighting the high affinity of this class of compounds[2].
Table 1: Receptor Binding Affinity of this compound
| Opioid Receptor Subtype | Binding Affinity (Relative) | Functional Activity |
| Mu (µ) | High | Antagonist[1] |
| Kappa (κ) | Very High (highest affinity) | Agonist[1] |
| Delta (δ) | High | - |
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound at opioid receptors is typically achieved through in vitro competitive radioligand binding assays using brain tissue homogenates. The following is a detailed methodology representative of such experiments.
1. Tissue Preparation:
-
Source: Whole brains from male Hartley guinea pigs are commonly used due to the well-characterized distribution of opioid receptors.
-
Homogenization: The brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is subjected to centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in fresh buffer to remove endogenous ligands and other interfering substances. The final membrane preparation is stored at -80°C until use.
2. Competitive Binding Assay:
-
Radioligands: Tritiated, highly selective radioligands are used to label the specific opioid receptor subtypes. For example:
-
Mu (µ) receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin)
-
Kappa (κ) receptor: [³H]U69,593
-
Delta (δ) receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]-enkephalin)
-
-
Incubation: A constant concentration of the selected radioligand is incubated with the prepared brain membrane homogenates in the presence of varying concentrations of unlabeled this compound. The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The equilibrium dissociation constant (Ki) for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of this compound
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The functional activity of this compound as a mu-antagonist and a kappa-agonist dictates its downstream signaling effects.
Mu (µ) Opioid Receptor Antagonism
As a competitive antagonist at the mu opioid receptor, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it blocks the binding and subsequent signaling of endogenous and exogenous mu agonists (e.g., endorphins, morphine). This prevents the canonical mu-opioid signaling cascade, which includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).
References
- 1. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Discontinuation of (-)-Cyclorphan: A Technical Review of its Historical Development and Initial Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclorphan, a morphinan (B1239233) derivative synthesized in 1964, emerged as a potent analgesic with a unique mixed opioid receptor profile. Characterized as a full agonist at the kappa-opioid receptor (KOR) and a weak partial agonist or antagonist at the mu-opioid receptor (MOR), it held promise for strong pain relief with potentially reduced liability for addiction compared to pure MOR agonists. However, its clinical development was ultimately halted due to the emergence of psychotomimetic side effects, a phenomenon now largely attributed to its potent KOR agonism. This in-depth technical guide provides a comprehensive overview of the historical development of this compound, its initial pharmacological characterization, and the findings from its early clinical trials. The document details the experimental protocols for key assays, summarizes quantitative data in structured tables, and provides visualizations of the relevant signaling pathways to offer a thorough understanding of this pivotal compound in the history of opioid research.
Historical Development
This compound, chemically known as (-)-3-Hydroxy-N-cyclopropylmethylmorphinan, was first synthesized in 1964 by researchers at the Research Corporation.[1] Part of a broader effort to develop potent analgesics with a lower risk of addiction than morphine, the investigation into morphinan derivatives with mixed agonist-antagonist properties was a key focus of opioid research during this period. The discovery that nalorphine, a narcotic antagonist, also possessed analgesic properties spurred the search for compounds with a similar but more favorable clinical profile.[1]
The initial pharmacological studies of this compound revealed its complex interaction with the opioid receptor system. It was identified as a potent KOR agonist, while its effects at the MOR were characterized as weak partial agonism or outright antagonism.[1] This dual activity was thought to be a promising avenue for separating the analgesic effects of opioids from their addictive potential.
Initial Clinical Trials
Early clinical trials of this compound were conducted to evaluate its analgesic efficacy and safety profile in human subjects. These studies, primarily in patients with postoperative pain, confirmed its potent analgesic effects. However, they also revealed a significant and dose-limiting side effect profile, characterized by psychotomimetic reactions.
Efficacy
In studies conducted by Keats and Telford, intramuscular administration of this compound was found to be a potent analgesic in postoperative patients. Doses as low as 0.5 to 1.0 mg were reported to provide significant pain relief, comparable to that of 10 mg of morphine. The onset of analgesia was rapid, and the duration of action was relatively long.
Adverse Effects
The development of this compound was ultimately terminated due to the high incidence of undesirable side effects at analgesic doses. These were primarily psychotomimetic in nature and included feelings of depersonalization, disorientation, and hallucinations. These effects are now understood to be a class effect of potent KOR agonists.
Table 1: Summary of Initial Clinical Trial Data for this compound
| Parameter | Finding |
| Patient Population | Postoperative patients |
| Route of Administration | Intramuscular |
| Effective Analgesic Dose | 0.5 - 1.0 mg |
| Analgesic Efficacy | Comparable to 10 mg of morphine |
| Adverse Effects | Psychotomimetic reactions (depersonalization, disorientation, hallucinations), sedation, dizziness. |
Experimental Protocols
The initial characterization of this compound involved a series of in vitro and in vivo pharmacological assays to determine its receptor binding affinity and functional activity.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for mu, kappa, and delta opioid receptors.
Methodology:
-
Tissue Preparation: Membranes were prepared from guinea pig brain tissue. The tissue was homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in fresh buffer.
-
Radioligands: Tritiated (³H)-labeled selective opioid receptor ligands were used, such as [³H]DAMGO for MOR, [³H]U-69,593 for KOR, and [³H]DPDPE for DOR.
-
Assay: A fixed concentration of the radioligand was incubated with the brain membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture was incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
In Vivo Analgesic Assays (Hot-Plate Test)
Objective: To assess the analgesic activity of this compound in an animal model of pain.
Methodology:
-
Animal Model: Mice were used for this assay.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C) was used.
-
Procedure:
-
A baseline reaction time (latency to lick a hind paw or jump) was determined for each mouse before drug administration.
-
This compound was administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
At various time points after drug administration, the mice were placed on the hot plate, and the latency to the pain response was recorded.
-
A cut-off time was established to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) was calculated for each animal at each time point.
Signaling Pathways
This compound exerts its effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). Its distinct actions at the KOR and MOR trigger different downstream signaling cascades.
Kappa-Opioid Receptor (KOR) Agonism
As a full agonist at the KOR, this compound activates the receptor, leading to the coupling of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits also leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reducing neuronal excitability. This is the primary mechanism for its analgesic effects. However, KOR activation also leads to the recruitment of β-arrestin and the activation of downstream signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which has been implicated in the dysphoric and psychotomimetic effects of KOR agonists.
References
(-)-Cyclorphan: A Comprehensive Technical Guide to a Full Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclorphan is a potent morphinan (B1239233) derivative that acts as a full agonist at the kappa-opioid receptor (KOR).[1][2] First synthesized in 1964, it has been a subject of extensive research due to its significant analgesic properties.[1][2] However, its clinical development was halted due to psychotomimetic effects, a common side effect associated with KOR activation.[1] This guide provides an in-depth technical overview of this compound's pharmacology, focusing on its interaction with the KOR, the downstream signaling pathways it activates, and the experimental protocols used for its characterization.
Pharmacological Profile of this compound
This compound exhibits a distinct binding profile across the three main opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). It displays the highest affinity for the KOR, with significantly lower affinity for the MOR and DOR. Functionally, it acts as a full agonist at the KOR, a weak partial agonist or antagonist at the MOR, and an agonist at the DOR, though with much lower affinity compared to the KOR.[1][2]
Data Presentation: Binding Affinity and Functional Potency
The following tables summarize the quantitative data for this compound's interaction with opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| Mu (μ) | 40 ± 2.9 |
| Delta (δ) | 50 ± 1 |
| Kappa (κ) | 0.19 ± 0.04 |
Data from Roth et al., 2002, as cited in Preliminary Pharmacological Evaluation of Enantiomeric Morphinans.
Table 2: Functional Activity of this compound at Opioid Receptors
| Receptor Subtype | Assay Type | EC₅₀ (nM) | Efficacy (Iₘₐₓ %) |
| Mu (μ) | Ca²⁺ Mobilization | 90 ± 10 | 0.80 ± 0.6 |
| Delta (δ) | Ca²⁺ Mobilization | NI | NA |
| Kappa (κ) | Ca²⁺ Mobilization | 1.7 ± 0.4 | 50 ± 1 |
Data from Roth et al., 2002, as cited in Preliminary Pharmacological Evaluation of Enantiomeric Morphinans. NI = No Inhibition, NA = Not Applicable.
Kappa-Opioid Receptor Signaling Pathways
Activation of the KOR by a full agonist like this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and β-arrestins, leading to various physiological effects.
G-Protein Dependent Signaling
The canonical KOR signaling pathway involves the activation of pertussis toxin-sensitive Gi/o proteins.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The dissociation of the G-protein into its Gα and Gβγ subunits also modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3] These actions contribute to the analgesic effects of KOR agonists.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Cyclorphan's activity as a mu-opioid receptor (MOR) weak partial agonist or antagonist
An In-depth Examination of a Weak Partial Agonist/Antagonist
Introduction
(-)-Cyclorphan is a morphinan (B1239233) derivative that has been characterized as a ligand with a complex opioid receptor profile. While it is a full agonist at the kappa-opioid receptor (KOR), its activity at the mu-opioid receptor (MOR) is more nuanced, exhibiting properties of a weak partial agonist or an antagonist[1][2]. This dual activity at different opioid receptors has made it a subject of interest in research, particularly in the context of developing analgesics with a reduced side-effect profile. This technical guide provides a comprehensive overview of this compound's activity at the MOR, focusing on quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Analysis of this compound's MOR Activity
The interaction of this compound with the MOR has been investigated using various in vitro assays. The following tables summarize the available quantitative data on its binding affinity and functional activity, alongside data for standard MOR ligands for comparative purposes.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| This compound | [³H]DAMGO | Brain membranes | Data not consistently available in cited literature | |
| Morphine | [³H]DAMGO | Rat brain homogenates | 1.2 | |
| Naltrexone (B1662487) | [³H]-Diprenorphine | HEK-μ cells | Kᵢ in nanomolar range | [2] |
| DAMGO | [³H]DAMGO | CHO-hMOR cells | Sub-nanomolar affinity | [3] |
Note: Specific Kᵢ values for this compound at the MOR are not consistently reported in the reviewed literature, though its binding has been confirmed.
Table 2: Mu-Opioid Receptor Functional Activity (GTPγS Assay)
| Compound | Preparation | EC₅₀ (nM) | Eₘₐₓ (%) (vs. DAMGO) | Reference |
| This compound | CHO-hMOR cells | Not explicitly stated | Characterized as partial agonist/antagonist | [1] |
| DAMGO | CHO-hMOR cells | ~130 | 100 | [4] |
| Morphine | CHO-hMOR cells | ~430 | ~96 | [4] |
| Buprenorphine | CHO-hMOR cells | < 0.1 | ~35 | [4] |
Note: While studies on derivatives of this compound in GTPγS assays are available, specific EC₅₀ and Eₘₐₓ values for the parent compound are not detailed in the provided search results. In vivo studies in pigeons trained to discriminate morphine from saline showed that l-cyclorphan produced only partial generalization, suggesting a limited intrinsic efficacy at mu-opioid receptors[5].
Table 3: Mu-Opioid Receptor Functional Activity (cAMP Inhibition Assay)
| Compound | Preparation | IC₅₀ (nM) / EC₅₀ (nM) | Eₘₐₓ (%) (vs. full agonist) | Reference |
| This compound | HEK-μ cells | Not explicitly stated | Characterized as weak partial agonist/antagonist | |
| Morphine | HEK-μ cells | 180 (IC₅₀) | Partial Agonist | [4] |
| Fentanyl | HEK-μ cells | 1 (IC₅₀) | Full Agonist | [4] |
| Buprenorphine | HEK-μ cells | 0.2 (IC₅₀) | Partial Agonist | [4] |
Experimental Protocols
A thorough understanding of the methodologies used to characterize this compound's MOR activity is essential for interpreting the data and designing future experiments.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the MOR upon ligand binding.
1. Membrane Preparation:
-
Membranes are typically prepared from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR)[1].
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation (e.g., 10-20 µg of protein), GDP (e.g., 10-100 µM) to ensure agonist-dependent binding, and the test compound at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4)[1].
-
For antagonist activity determination, membranes are incubated with the antagonist in the presence of a fixed concentration of a MOR agonist like DAMGO.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
The plate is incubated at 30°C for 60 minutes with gentle shaking.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound [³⁵S]GTPγS.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all other measurements.
-
The specific binding is then plotted against the logarithm of the ligand concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
cAMP Inhibition Assay
This assay measures the downstream effect of MOR activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the hMOR are cultured in appropriate media.
-
The cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
To measure the inhibition of cAMP production, adenylyl cyclase is first stimulated with forskolin (B1673556) to generate a detectable level of cAMP.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound).
-
For antagonist activity, cells are pre-incubated with the antagonist before the addition of a MOR agonist.
-
The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
In a competitive immunoassay format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the experimental wells are interpolated from the standard curve.
-
The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the ligand concentration.
-
The IC₅₀ (for antagonists) or EC₅₀ (for agonists) values are determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: MOR signaling pathway upon agonist binding.
Experimental Workflow for GTPγS Assay
Caption: General workflow for a [³⁵S]GTPγS binding assay.
Logical Relationship of Opioid Receptor Ligands
Caption: Comparison of MOR ligand actions.
Conclusion
This compound exhibits a complex pharmacological profile at the mu-opioid receptor, acting as a weak partial agonist or antagonist. While comprehensive quantitative data on its functional efficacy (Eₘₐₓ) and potency (EC₅₀) from in vitro assays like GTPγS and cAMP inhibition are not extensively detailed in the public literature, its binding to the MOR and its limited intrinsic activity are well-documented through comparative studies. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel MOR ligands. The nuanced activity of compounds like this compound underscores the importance of a multi-assay approach to fully elucidate the pharmacology of opioid receptor modulators in the quest for safer and more effective therapeutics.
References
- 1. Synthesis and Pharmacological Evaluation Aminothiazolomorphinans at Mu and Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus effects of cyclorphan: selective antagonism with naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on the Psychotomimetic Effects of (-)-Cyclorphan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclorphan, a potent opioid analgesic of the morphinan (B1239233) class, has garnered significant interest within the scientific community due to its complex pharmacological profile, particularly its pronounced psychotomimetic effects. These effects, primarily mediated by its strong agonism at the kappa-opioid receptor (KOR), have precluded its clinical development as an analgesic. However, this very property makes this compound a valuable pharmacological tool for investigating the neurobiology of psychosis and related neuropsychiatric disorders. This technical guide provides a comprehensive overview of the preclinical research on the psychotomimetic effects of this compound, with a focus on its receptor binding profile, functional activity, and the behavioral and neurochemical consequences of its administration in animal models. Detailed experimental protocols and signaling pathways are presented to facilitate further research in this area.
Introduction
This compound is a semi-synthetic opioid derivative characterized by a high affinity and efficacy at the kappa-opioid receptor (KOR).[1] While initially explored for its analgesic properties, its development was halted due to the consistent observation of psychotomimetic and dysphoric effects in human subjects.[1] These adverse effects are now understood to be a class effect of KOR agonists. This guide delves into the preclinical data that elucidates the mechanisms underlying these psychotomimetic effects, providing a foundation for researchers utilizing this compound as a pharmacological probe.
Receptor Binding and Functional Activity
The pharmacological actions of this compound are dictated by its interactions with a range of receptors, most notably the opioid and sigma receptor families.
Quantitative Data: Receptor Binding Affinities and Functional Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound and related compounds.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| Opioid Receptors | |||
| Kappa (KOR) | 0.030 | Guinea Pig Brain | [2] |
| Mu (MOR) | 0.026 | Guinea Pig Brain | [2] |
| Delta (DOR) | ~4-fold lower affinity than KOR | Guinea Pig Brain | |
| Sigma Receptors | |||
| Sigma-1 | 344 | - | [2] |
| Sigma-2 | Poor affinity | - | [2] |
| Other Receptors | |||
| NMDA | 23 | - | [2] |
Note: Data for DOR affinity is presented as a relative value as a specific Ki was not available in the cited literature.
Table 2: Functional Potency (EC50/IC50) of Kappa-Opioid Agonists
| Compound | Assay | Parameter | Value (nM) | Cell Line/System | Reference |
| U-50,488 (prototypical KOR agonist) | GTPγS Binding | EC50 | 3.1 | CHO cells expressing human KOR | [3] |
| Dynorphin A (1-17) (endogenous ligand) | GTPγS Binding | EC50 | - | CHO cells expressing human KOR | [3] |
| This compound | GTPγS Binding | EC50 | Data not available | - | - |
| U-69,593 (prototypical KOR agonist) | cAMP Inhibition | EC50 | 1.7 | Rat KOR expressing cells | [4] |
| This compound | cAMP Inhibition | IC50 | Data not available | - | - |
Note: Specific EC50/IC50 values for this compound in functional assays were not available in the reviewed literature. The data for prototypical KOR agonists are provided for context.
Experimental Protocols: In Vitro Assays
This assay determines the affinity of a compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human KOR, MOR, or DOR).
-
Radiolabeled ligand specific for the receptor (e.g., [³H]U-69,593 for KOR).
-
Unlabeled test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G protein-coupled receptors (GPCRs).
-
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., KOR).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[1][3]
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined.[1]
-
This functional assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like the KOR.
-
Materials:
-
Intact cells expressing the receptor of interest.
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with the test compound at various concentrations.[5][6]
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
Agonist activation of the KOR will inhibit forskolin-stimulated cAMP production.
-
The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.
-
Signaling Pathways
The psychotomimetic effects of this compound are a direct consequence of the intracellular signaling cascades it initiates upon binding to its primary targets.
Kappa-Opioid Receptor (KOR) Signaling
This compound is a potent agonist at the KOR, a Gi/o-coupled GPCR.[7][8] Its activation leads to a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.
Sigma-1 Receptor Signaling
Although this compound has lower affinity for the sigma-1 receptor, this interaction may contribute to its complex pharmacological profile. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9][10]
Preclinical Behavioral Models of Psychotomimetic Effects
Several animal models are employed to assess the psychotomimetic-like effects of compounds like this compound.
Head-Twitch Response (HTR) in Rodents
The head-twitch response is a rapid, rotational head movement that is considered a behavioral proxy for hallucinogenic activity in humans.[11] While primarily associated with serotonin (B10506) 5-HT2A receptor agonists, other compounds, including some KOR agonists, can also elicit this behavior.
-
Experimental Protocol:
-
Habituation: Individually house rodents (mice or rats) in observation chambers (e.g., clear cylindrical enclosures) for a period of 30-60 minutes to allow for acclimation to the novel environment.[12][13]
-
Drug Administration: Administer this compound or a vehicle control via a specified route (e.g., intraperitoneal, subcutaneous).
-
Observation: Following a pre-determined latency period (e.g., 10-15 minutes), observe the animals for a set duration (e.g., 20-30 minutes).[12][13]
-
Quantification: Manually or automatically count the number of head twitches. A head twitch is defined as a rapid, convulsive-like, side-to-side movement of the head that is distinct from normal grooming or exploratory behaviors.
-
Data Analysis: Compare the frequency of head twitches between the drug-treated and vehicle-treated groups.
-
Drug Discrimination in Pigeons
Drug discrimination is a behavioral paradigm that assesses the subjective effects of a drug. Animals are trained to recognize the interoceptive cues produced by a specific drug and to respond accordingly to receive a reward.
-
Experimental Protocol:
-
Apparatus: A standard operant conditioning chamber equipped with two or more response keys and a food hopper.
-
Training:
-
Pigeons are trained to discriminate between an injection of a known psychotomimetic drug (e.g., a KOR agonist like ethylketazocine or cyclazocine) and a vehicle injection.[14]
-
Following a drug injection, pecking one key (the "drug-appropriate" key) is reinforced with food, while pecking the other key has no consequence.
-
Following a vehicle injection, pecking the other key (the "vehicle-appropriate" key) is reinforced.
-
Training continues until the pigeons consistently respond on the correct key for each condition.
-
-
Testing:
-
Once the discrimination is established, test sessions are conducted where various doses of this compound are administered.
-
The percentage of responses on the drug-appropriate key is measured.
-
Full generalization is said to occur if the animal predominantly responds on the drug-appropriate key, indicating that this compound produces subjective effects similar to the training drug. A study on pigeons trained to discriminate ethylketazocine showed dose-related generalization to this compound.[14]
-
-
Neurochemical Effects
The psychotomimetic effects of this compound are thought to arise from its modulation of key neurotransmitter systems, particularly dopamine (B1211576) and serotonin.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.
-
Experimental Protocol:
-
Surgery: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sampling: Dialysate samples are collected at regular intervals.
-
Baseline: Baseline neurotransmitter levels are established.
-
Drug Administration: this compound is administered.
-
Post-Drug Sampling: Dialysate collection continues to monitor changes in neurotransmitter levels.
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15][16]
-
Conclusion
Preclinical research has firmly established this compound as a potent KOR agonist whose psychotomimetic effects are a direct consequence of this activity. In vitro studies have characterized its binding profile and functional activity, while in vivo behavioral models, such as the head-twitch response and drug discrimination paradigms, provide a means to assess its psychotomimetic-like properties in animals. The underlying signaling pathways involve the canonical Gi/o-coupled cascade, leading to the modulation of neuronal activity and neurotransmitter release. Although a comprehensive understanding of its neurochemical effects, particularly on dopamine and serotonin systems, requires further investigation with techniques like in vivo microdialysis, the existing body of preclinical data solidifies the role of this compound as an indispensable tool for probing the neurobiology of KOR-mediated psychosis and for the development of novel therapeutic agents targeting this system.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Discrimination in Pigeons Trained to Discriminate among Morphine, U50,488, a Combination of These Drugs, and Saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discriminative stimulus, antagonist, and rate-decreasing effects of cyclorphan: multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Cyclorphan's Modulation of Dopaminergic Neuron Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Cyclorphan is a morphinan (B1239233) derivative with a complex pharmacological profile, acting as a weak partial agonist or antagonist at the μ-opioid receptor (MOR), a full agonist at the κ-opioid receptor (KOR), a weak agonist at the δ-opioid receptor (DOR), and a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This multifaceted interaction with key receptors involved in neurotransmission suggests a significant potential for modulating dopaminergic neuron activity. This technical guide provides an in-depth analysis of the core mechanisms by which this compound is proposed to influence dopamine (B1211576) pathways, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades. Understanding these interactions is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders where dopamine dysregulation is a key pathological feature.
Introduction
Dopaminergic neurons, primarily originating in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), are fundamental regulators of reward, motivation, motor control, and cognitive functions. The modulation of their activity is a critical target for pharmacotherapies aimed at treating a spectrum of disorders, including addiction, depression, and schizophrenia. This compound's unique polypharmacology, particularly its dual action on opioid and glutamate (B1630785) systems, presents a compelling case for its investigation as a modulator of dopaminergic signaling. This document will dissect the individual and combined contributions of its receptor interactions to its overall effect on dopamine neuron firing and dopamine release in key brain regions like the nucleus accumbens (NAc).
Pharmacological Profile of this compound
This compound's interaction with multiple receptor systems is the foundation of its modulatory effects on dopaminergic neurons. Its binding affinities and functional activities at these receptors determine its overall impact.
Quantitative Receptor Binding and Functional Activity Data
While comprehensive quantitative data for this compound remains somewhat limited in publicly available literature, the following tables summarize the known values and the generally accepted qualitative profile.
| Receptor | Binding Affinity (Ki) | Reference |
| NMDA | 23 nM | [1] |
| μ-Opioid (MOR) | Not consistently reported | |
| κ-Opioid (KOR) | Not consistently reported | |
| δ-Opioid (DOR) | Not consistently reported |
Table 1: Known Binding Affinities of this compound.
| Receptor | Functional Activity | Efficacy (Emax) | Potency (EC50) | Reference |
| μ-Opioid (MOR) | Weak Partial Agonist / Antagonist | Not reported | Not reported | |
| κ-Opioid (KOR) | Full Agonist | Not reported | Not reported | |
| δ-Opioid (DOR) | Agonist | Not reported | Not reported | |
| NMDA | Non-competitive Antagonist | Not applicable | Not applicable |
Table 2: Functional Profile of this compound.
Mechanisms of Dopaminergic Modulation
This compound's influence on dopaminergic neuron activity is a composite of its actions at KOR, MOR, and NMDA receptors.
Role of κ-Opioid Receptor Agonism
Activation of KORs, for which this compound is a full agonist, is known to have a potent inhibitory effect on dopamine release in the nucleus accumbens.[1][2] This occurs through KORs located on the terminals of dopaminergic neurons originating in the VTA. Activation of these presynaptic KORs leads to a decrease in the release of dopamine into the synaptic cleft. This mechanism is believed to contribute to the dysphoric and aversive effects associated with KOR agonists.
Role of μ-Opioid Receptor Activity
The weak partial agonism or antagonism of this compound at MORs introduces a more complex modulatory layer. MOR activation generally leads to an increase in dopamine release in the nucleus accumbens, an effect that mediates the rewarding properties of many opioids.[1] By acting as a weak partial agonist, this compound may produce a smaller, limited increase in dopamine release compared to full MOR agonists. As an antagonist, it would block the effects of endogenous or exogenous MOR agonists, thereby preventing or attenuating the associated dopamine surge. This dual functionality could be beneficial in conditions like addiction, by reducing the rewarding effects of other opioids while providing a low level of MOR stimulation to mitigate withdrawal symptoms.
Role of NMDA Receptor Antagonism
This compound's antagonism of the NMDA receptor adds another dimension to its modulation of dopaminergic neurons. NMDA receptors are critical for the excitatory glutamatergic input to VTA dopamine neurons. Antagonism of these receptors can lead to complex and sometimes paradoxical effects. While blocking excitatory input might be expected to decrease dopamine neuron activity, some studies have shown that NMDA receptor antagonists can actually increase the firing rate of VTA dopamine neurons.[3] This may be due to the preferential inhibition of inhibitory GABAergic interneurons that tonically suppress dopamine neuron firing, leading to a net disinhibition and increased activity.
Integrated Signaling Pathway
The overall effect of this compound on a dopaminergic neuron is the integration of these three distinct inputs. The KOR-mediated inhibition of dopamine release at the terminal is likely to be a dominant effect. Concurrently, its action at MORs could either provide a low level of stimulation or block the effects of other opioids. At the soma, NMDA receptor antagonism could lead to an increase in the firing rate of the neuron. The net outcome on synaptic dopamine concentration will depend on the relative potencies and efficacies of this compound at each of these receptors and the specific neurochemical environment.
Experimental Protocols
The following sections detail standardized methodologies for key experiments to elucidate the effects of this compound on dopaminergic systems.
Radioligand Binding Assays
This protocol is for determining the binding affinity (Ki) of this compound for MOR, KOR, DOR, and NMDA receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum or cortex) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.
-
Competition Binding Assay: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]naltrindole for DOR, or [³H]MK-801 for the NMDA receptor) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-180 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol is for measuring extracellular dopamine levels in the nucleus accumbens following the administration of this compound.
Methodology:
-
Surgical Implantation of Guide Cannula: Anesthetize the subject animal (e.g., a rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via a chosen route (e.g., intraperitoneal injection or through reverse dialysis into the probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentrations in the post-drug samples as a percentage of the average baseline concentration. Plot the time course of the effect of this compound on dopamine release.
In Vivo Electrophysiology
This protocol is for recording the firing rate of VTA dopamine neurons in response to this compound.
Methodology:
-
Animal Preparation: Anesthetize the subject animal and place it in a stereotaxic frame. Perform a craniotomy over the VTA.
-
Electrode Placement: Slowly lower a recording microelectrode into the VTA.
-
Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties, including a slow, irregular firing rate, long-duration action potentials, and a biphasic waveform.
-
Baseline Recording: Once a stable dopamine neuron is identified, record its baseline firing activity for a sufficient period.
-
Drug Administration: Administer this compound (e.g., intravenously or intraperitoneally).
-
Post-Drug Recording: Continue to record the firing activity of the same neuron to determine the effect of the drug.
-
Data Analysis: Analyze the firing rate and pattern (e.g., burst firing) before and after drug administration. Express the change in firing rate as a percentage of the baseline rate.
Conclusion and Future Directions
This compound presents a complex but intriguing pharmacological profile for the modulation of dopaminergic neuron activity. Its combined actions as a KOR agonist, MOR partial agonist/antagonist, and NMDA receptor antagonist suggest a nuanced control over dopamine release and neuronal firing. The inhibitory influence of KOR agonism on dopamine release is likely a key component of its action, while its effects at MOR and NMDA receptors provide additional layers of modulation that could be therapeutically beneficial.
Further research is imperative to fully elucidate the quantitative aspects of this compound's pharmacology. Specifically, determining the precise Ki, EC50, and Emax values at all three opioid receptors is essential for building a comprehensive understanding of its in vivo effects. Moreover, conducting in vivo microdialysis and electrophysiology studies specifically with this compound will provide direct evidence of its impact on dopamine neurotransmission. A thorough characterization of this compound could pave the way for the development of novel pharmacotherapies for a range of neurological and psychiatric disorders characterized by dysregulated dopaminergic signaling.
References
- 1. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AGE-DEPENDENT EFFECTS OF κ-OPIOID RECEPTOR STIMULATION ON COCAINE-INDUCED STEREOTYPED BEHAVIORS AND DOPAMINE OVERFLOW IN THE CAUDATE-PUTAMEN: AN IN VIVO MICRODIALYSIS STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive NMDA receptor antagonists differentially affect dopamine cell firing pattern [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Structural Analogues of (-)-Cyclorphan and Their Opioid Receptor Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of (-)-Cyclorphan, a morphinan (B1239233) derivative, and its structural analogues, with a focus on their binding affinities for the μ (mu), δ (delta), and κ (kappa) opioid receptors. The information presented herein is intended to support research and development efforts in the field of opioid pharmacology.
Introduction to this compound
This compound, or (-)-3-hydroxy-N-cyclopropylmethylmorphinan, is a potent opioid receptor ligand that has been a subject of interest in medicinal chemistry due to its complex pharmacological profile.[1] As a morphinan derivative, its rigid structure provides a valuable scaffold for the design of novel opioid ligands with varying selectivity and efficacy at the μ, δ, and κ opioid receptors.[2] The therapeutic potential of such compounds is significant, ranging from analgesia to the treatment of substance abuse disorders.[1] Understanding the structure-activity relationships (SAR) of cyclorphan (B1240199) analogues is crucial for developing safer and more effective therapeutics with reduced side effects.[2]
Structural Analogues and Opioid Receptor Affinities
The modification of the N-substituent and the morphinan core of this compound has led to the development of various analogues with distinct receptor binding profiles. The affinity of these compounds for the opioid receptors is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound and its Analogues
| Compound | N-Substituent | μ (mu) Affinity (Kᵢ, nM) | δ (delta) Affinity (Kᵢ, nM) | κ (kappa) Affinity (Kᵢ, nM) | Reference |
| This compound (3a) | Cyclopropylmethyl | 0.23 | 0.98 | 0.24 | [3] |
| (-)-3-hydroxy-N-cyclobutylmethylmorphinan (3b) | Cyclobutylmethyl | 0.22 | 3.9 | 0.21 | [3] |
| p-Methoxyphenylaminocyclorphan | Cyclopropylmethyl | 0.026 | - | 0.03 | [4] |
| (-)-Butorphan | Cyclobutylmethyl | 0.5-1.5 | 15-30 | 0.2-0.4 | [5] |
| (-)-Levorphanol | Methyl | ~1 | ~10 | ~3 | [5] |
Note: Affinity values can vary between different studies and experimental conditions. The data presented is a representative summary.
The substitution of the N-cyclopropylmethyl group in this compound with a cyclobutylmethyl group, yielding compound 3b , results in a notable change in selectivity. While both compounds exhibit high affinity for the κ and μ receptors, compound 3b shows a significantly lower affinity for the δ receptor, making it more selective for the κ receptor over the δ receptor compared to this compound.[1][3] Furthermore, modifications at the 3-position of the morphinan structure, such as the introduction of a p-methoxyphenylamino group, have been shown to produce compounds with exceptionally high affinity for both μ and κ receptors.[4]
Experimental Protocols: Radioligand Binding Assay
The determination of opioid receptor binding affinities is a critical step in the pharmacological characterization of novel compounds. The following is a generalized protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype (μ, δ, or κ).
Materials:
-
Receptor Source: Cell membranes from stable cell lines (e.g., CHO, HEK293) expressing the recombinant human opioid receptor of interest.[6]
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).[6]
-
Test Compound: The structural analogue of this compound to be evaluated.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist like naloxone.[6][7]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[7]
-
Scintillation Counter: For the measurement of radioactivity.[7]
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.[7]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[7]
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]
-
Workflow for a competitive radioligand binding assay.
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[8][9] Agonist binding to these receptors initiates a cascade of intracellular signaling events.
G-Protein Dependent Signaling: Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits.[10][11][12]
-
The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]
-
The Gβγ subunit modulates ion channel activity by:
β-Arrestin Dependent Signaling: In addition to G-protein signaling, opioid receptors can also signal through β-arrestin pathways.[10] Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited.[8] This can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[10][13] There is growing evidence that the balance between G-protein and β-arrestin signaling (biased agonism) can influence the therapeutic and adverse effects of opioid ligands.[9][14]
Simplified opioid receptor signaling pathways.
Conclusion
The study of this compound and its structural analogues provides valuable insights into the complex structure-activity relationships of morphinan-based opioid ligands. By systematically modifying the chemical structure, it is possible to fine-tune the affinity and selectivity for the μ, δ, and κ opioid receptors. This knowledge, combined with a thorough understanding of the underlying experimental methodologies and signaling pathways, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles for a range of clinical applications, including pain management and the treatment of addiction.
References
- 1. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter - Synthesis of Natural Morphinans and Development of Related Alkaloids | Bentham Science [benthamscience.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa and delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Aminothiazole Derivatives of (-)-Cyclorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morphinan (B1239233) scaffold, the core structure of a class of potent opioid analgesics, has been the subject of extensive medicinal chemistry efforts to develop new therapeutics with improved efficacy and safety profiles. (-)-Cyclorphan, a morphinan derivative, is a well-characterized opioid ligand with mixed kappa (κ) and mu (μ) opioid receptor activity.[1][2] This has led to interest in its potential for treating a variety of conditions, including pain and substance use disorders.[1][2] A key area of research has been the bioisosteric replacement of the phenolic hydroxyl group of morphinans with other functional groups to modulate their pharmacological properties. One such successful modification has been the introduction of an aminothiazole ring, leading to a novel class of compounds: aminothiazole derivatives of this compound.
This technical guide provides an in-depth overview of the development of these aminothiazole derivatives. It summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro pharmacological data for a series of aminothiazole derivatives of this compound and related compounds. The data includes binding affinities (Ki) for the μ (MOR), κ (KOR), and delta (δ, DOR) opioid receptors, as well as functional activity (EC50, Emax, and IC50) determined by [³⁵S]GTPγS binding assays.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Aminothiazole Morphinan Derivatives
| Compound | N-Substituent | R' | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/KOR) |
| This compound (1) | Cyclopropylmethyl | OH | 0.25 ± 0.03 | 0.11 ± 0.01 | 10.3 ± 1.2 | 2.3 |
| ATPC (3) | Cyclopropylmethyl | 2-aminothiazole | 2.2 ± 0.3 | 0.049 ± 0.007 | 18.6 ± 2.5 | 45 |
| 5a | H | H | 1.8 ± 0.2 | 0.95 ± 0.11 | 29 ± 3 | 1.9 |
| 5b | Methyl | H | 1.5 ± 0.2 | 0.43 ± 0.05 | 21 ± 2 | 3.5 |
| 5c | Ethyl | H | 2.1 ± 0.3 | 0.39 ± 0.04 | 25 ± 3 | 5.4 |
| 5d | n-Propyl | H | 2.9 ± 0.4 | 0.35 ± 0.04 | 31 ± 4 | 8.3 |
| 5e | Isopropyl | H | 3.5 ± 0.4 | 0.48 ± 0.06 | 38 ± 5 | 7.3 |
| 5f | n-Butyl | H | 4.1 ± 0.5 | 0.52 ± 0.06 | 42 ± 5 | 7.9 |
| 5g | Cyclopropyl | H | 2.8 ± 0.3 | 0.31 ± 0.04 | 29 ± 3 | 9.0 |
| 5h | Phenyl | H | 5.2 ± 0.6 | 0.88 ± 0.10 | 55 ± 6 | 5.9 |
| 5i | Benzyl | H | 4.8 ± 0.5 | 0.75 ± 0.09 | 51 ± 6 | 6.4 |
| 13a | Cyclopropylmethyl | Methyl | 3.0 ± 0.4 | 0.066 ± 0.008 | 25 ± 3 | 45 |
| 13b | Cyclopropylmethyl | Ethyl | 3.2 ± 0.4 | 0.071 ± 0.009 | 28 ± 3 | 45 |
| 13c | Cyclopropylmethyl | n-Propyl | 3.8 ± 0.5 | 0.085 ± 0.010 | 33 ± 4 | 45 |
| 13d | Cyclopropylmethyl | Isopropyl | 4.2 ± 0.5 | 0.098 ± 0.012 | 39 ± 5 | 43 |
| 13e | Cyclopropylmethyl | n-Butyl | 4.5 ± 0.6 | 0.11 ± 0.01 | 41 ± 5 | 41 |
| 13f | Cyclopropylmethyl | Cyclopropyl | 3.6 ± 0.4 | 0.081 ± 0.010 | 31 ± 4 | 44 |
| 13g | Cyclopropylmethyl | Phenyl | 5.8 ± 0.7 | 0.15 ± 0.02 | 59 ± 7 | 39 |
| 13h | Cyclopropylmethyl | Benzyl | 5.5 ± 0.6 | 0.13 ± 0.02 | 53 ± 6 | 42 |
Data compiled from multiple sources. Values are presented as mean ± SEM.
Table 2: Functional Activity ([³⁵S]GTPγS Binding) of Aminothiazole Morphinan Derivatives
| Compound | KOR Agonist EC50 (nM) | KOR Emax (%) | MOR Agonist EC50 (nM) | MOR Emax (%) | MOR Antagonist IC50 (nM) |
| This compound (1) | 0.39 ± 0.05 | 65 ± 5 | 1.5 ± 0.2 | 45 ± 4 | 1.8 ± 0.2 |
| ATPC (3) | 0.21 ± 0.03 | 95 ± 8 | 8.5 ± 1.1 | 55 ± 6 | 5.2 ± 0.6 |
| 5a | 2.5 ± 0.3 | 88 ± 7 | 15 ± 2 | 48 ± 5 | 12 ± 1 |
| 5b | 1.8 ± 0.2 | 92 ± 8 | 11 ± 1 | 51 ± 5 | 9.5 ± 1.1 |
| 5c | 1.5 ± 0.2 | 94 ± 8 | 9.8 ± 1.2 | 53 ± 6 | 8.1 ± 0.9 |
| 13a | 0.18 ± 0.02 | 98 ± 9 | 7.2 ± 0.9 | 58 ± 6 | 4.8 ± 0.5 |
| 13b | 0.19 ± 0.02 | 97 ± 9 | 7.5 ± 0.9 | 57 ± 6 | 5.0 ± 0.6 |
Data compiled from multiple sources. Emax is relative to the full agonist U50,488 for KOR and DAMGO for MOR. Values are presented as mean ± SEM.
Experimental Protocols
General Synthesis of Aminothiazole Derivatives of this compound
The synthesis of aminothiazole derivatives of this compound typically starts from the parent morphinan, this compound. A common synthetic route involves the bromination of the C-ring of the morphinan skeleton, followed by condensation with thiourea (B124793) to form the aminothiazole ring.[3]
Step 1: Bromination of the Morphinan Ketone [3]
-
Dissolve this compound in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.
-
Heat the solution to 60 °C.
-
Add a solution of bromine in acetic acid dropwise to the heated solution.
-
Maintain the reaction mixture at 60 °C for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude bromo-ketone.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 2: Formation of the Aminothiazole Ring [3]
-
Suspend the crude bromo-ketone in a suitable solvent, such as ethanol.
-
Add thiourea to the suspension.
-
Heat the reaction mixture to reflux (approximately 100 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and add a base (e.g., concentrated ammonium hydroxide) to precipitate the aminothiazole derivative.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
Step 3: N'-Alkylation/Arylation (for substituted aminothiazoles) [4]
-
Dissolve the primary aminothiazole derivative in a suitable solvent (e.g., methanol).
-
Add the desired aldehyde or ketone and a reducing agent (e.g., sodium borohydride) or an alkyl/aryl halide and a base (e.g., sodium methoxide).
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 65 °C) for a specified duration.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the N'-substituted derivative.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the μ, κ, and δ opioid receptors. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human μ, κ, or δ opioid receptor.
-
Radioligands: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]DPDPE (for DOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Nonspecific binding control: Naloxone (B1662785) (10 μM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membrane suspension.
-
Nonspecific Binding: Assay buffer, radioligand, naloxone (10 μM), and cell membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and cell membrane suspension.
-
-
Incubation: Incubate the plates at 25 °C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Nonspecific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the G-protein activation following agonist binding to the opioid receptor. It is used to determine the potency (EC50) and efficacy (Emax) of the compounds as agonists, or their inhibitory constant (IC50) as antagonists.
Materials:
-
Membrane preparations from CHO cells expressing the human μ or κ opioid receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (10-100 μM final concentration).
-
Unlabeled GTPγS (for nonspecific binding, 10 μM final concentration).
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 μL of assay buffer or unlabeled GTPγS (for nonspecific binding).
-
25 μL of diluted test compound, vehicle, or a reference agonist (e.g., DAMGO for MOR, U-69,593 for KOR).
-
50 μL of membrane suspension (10-20 μg of protein per well).
-
50 μL of GDP.
-
-
Pre-incubation: Pre-incubate the plate at 30 °C for 15 minutes.
-
Reaction Initiation: Add 50 μL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, seal the plate, and count the radioactivity in a plate scintillation counter.
-
Data Analysis:
-
Subtract the nonspecific binding from all other values to obtain specific binding.
-
For Agonists: Plot the specific binding (as a percentage of the maximal response of a full agonist) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
For Antagonists: Perform the assay in the presence of a fixed concentration of a reference agonist and varying concentrations of the test compound. Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of Opioid Receptor Activation
Caption: Opioid receptor G-protein signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS functional binding assay.
References
Methodological & Application
Synthesis of (-)-Cyclorphan: A Detailed Laboratory Protocol
Introduction:
(-)-Cyclorphan is a potent opioid receptor modulator belonging to the morphinan (B1239233) class of compounds. It is the levorotatory isomer of cyclorphan (B1240199) and is known for its complex pharmacology, exhibiting agonist and antagonist activities at various opioid receptors. This document provides a detailed protocol for the laboratory synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process commencing from the readily available starting material, dextromethorphan (B48470) hydrobromide. The key transformations include O-demethylation to expose the phenolic hydroxyl group, N-demethylation to yield the secondary amine intermediate, and subsequent N-alkylation to introduce the characteristic cyclopropylmethyl group.
Synthetic Pathway Overview
The overall synthetic route from dextromethorphan to this compound is depicted below. This pathway involves three main chemical transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: O-Demethylation of Dextromethorphan to (-)-3-Hydroxy-N-methylmorphinan (Dextrorphan)
This procedure describes the cleavage of the methyl ether at the 3-position of the morphinan skeleton to yield the corresponding phenol.
Protocol:
-
To a solution of dextromethorphan hydrobromide monohydrate (e.g., 1.61 g, 4.35 mmol) in a round-bottom flask, add 48% aqueous hydrobromic acid (e.g., 8 mL).
-
Heat the resulting solution to reflux and maintain this temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to afford (-)-3-Hydroxy-N-methylmorphinan.
| Parameter | Value |
| Starting Material | Dextromethorphan Hydrobromide Monohydrate |
| Reagent | 48% Hydrobromic Acid |
| Reaction Time | Overnight |
| Temperature | Reflux |
| Product | (-)-3-Hydroxy-N-methylmorphinan |
| Typical Yield | >90% |
Step 2: N-Demethylation of (-)-3-Hydroxy-N-methylmorphinan to (-)-3-Hydroxymorphinan (Nor-dextrorphan)
This step involves the removal of the N-methyl group to generate the secondary amine, a key intermediate for the introduction of the cyclopropylmethyl moiety. The von Braun reaction using cyanogen (B1215507) bromide is a classic method for this transformation.
Protocol:
-
Protect the phenolic hydroxyl group of (-)-3-Hydroxy-N-methylmorphinan if necessary, for example, by acetylation.
-
Dissolve the protected or unprotected starting material in a suitable anhydrous solvent (e.g., chloroform (B151607) or dichloromethane) under an inert atmosphere.
-
Add cyanogen bromide (CNBr) to the solution and stir at room temperature.
-
Monitor the formation of the N-cyanamide intermediate by TLC.
-
Once the reaction is complete, the intermediate N-cyanamide is hydrolyzed to the secondary amine. This can be achieved by heating with an acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., potassium hydroxide in a high-boiling solvent).[1]
-
After hydrolysis, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (-)-3-Hydroxymorphinan.[2][3]
| Parameter | Value |
| Starting Material | (-)-3-Hydroxy-N-methylmorphinan |
| Reagent | Cyanogen Bromide (von Braun reaction) |
| Intermediate | N-cyanamide derivative |
| Hydrolysis | Acidic or basic conditions |
| Product | (-)-3-Hydroxymorphinan |
| Purification | Column Chromatography |
Step 3: N-Alkylation of (-)-3-Hydroxymorphinan to this compound
The final step in the synthesis is the alkylation of the secondary amine with a cyclopropylmethyl halide.
Protocol:
-
Dissolve (-)-3-Hydroxymorphinan in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or sodium bicarbonate, to the mixture to act as a proton scavenger.
-
Add cyclopropylmethyl bromide to the reaction mixture.
-
Heat the reaction mixture and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
| Parameter | Value |
| Starting Material | (-)-3-Hydroxymorphinan |
| Reagent | Cyclopropylmethyl bromide |
| Base | Potassium Carbonate or Sodium Bicarbonate |
| Solvent | DMF or Acetonitrile |
| Product | This compound |
| Purification | Column Chromatography |
Data Summary
The following table summarizes the key transformations and expected outcomes of the synthesis.
| Step | Transformation | Starting Material | Key Reagents | Product |
| 1 | O-Demethylation | Dextromethorphan | HBr | (-)-3-Hydroxy-N-methylmorphinan |
| 2 | N-Demethylation | (-)-3-Hydroxy-N-methylmorphinan | CNBr, then H+/OH- | (-)-3-Hydroxymorphinan |
| 3 | N-Alkylation | (-)-3-Hydroxymorphinan | Cyclopropylmethyl bromide, K2CO3 | This compound |
Logical Relationships in the Synthesis
The sequence of reactions is critical for the successful synthesis of this compound. The rationale for the order of steps is outlined below.
Caption: Logical flow of the this compound synthesis.
Disclaimer: The provided protocols are for informational and research purposes only. These syntheses should be carried out by qualified chemists in a well-equipped laboratory with appropriate safety precautions. The reagents used are hazardous and require careful handling.
References
Application Notes and Protocols for In Vitro Determination of (-)-Cyclorphan Receptor Binding and Functional Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Cyclorphan is a morphinan (B1239233) derivative with a complex pharmacological profile, exhibiting activity at multiple receptor systems. A comprehensive understanding of its interaction with various receptors is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for in vitro assays to determine the receptor binding affinity and functional activity of this compound at opioid, NMDA, and sigma receptors.
Data Presentation: Receptor Binding Affinity and Functional Activity of this compound
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional activity at key receptor targets. This information has been compiled from published pharmacological evaluations[1].
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |
| Opioid Receptors | |||
| Mu (µ) | [³H]DAMGO | CHO cells expressing human µ-opioid receptor | 0.23 ± 0.03 |
| Kappa (κ) | [³H]U-69,593 | CHO cells expressing human κ-opioid receptor | 0.16 ± 0.01 |
| Delta (δ) | [³H]DPDPE | CHO cells expressing human δ-opioid receptor | 12 ± 1.0 |
| NMDA Receptor | [³H]PCP | Rat brain membranes | 23 ± 2.0 |
| Sigma Receptors | |||
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea pig brain membranes | 344 ± 25 |
| Sigma-2 (σ₂) | [³H]DTG | Rat liver membranes | >10,000 |
Table 2: this compound Functional Activity at Opioid Receptors ([³⁵S]GTPγS Binding Assay) [1]
| Receptor | Assay Condition | % Stimulation or Inhibition | Functional Interpretation |
| Mu (µ) | Agonist stimulation | 35 ± 5% (at 1 µM) | Weak Partial Agonist |
| Mu (µ) | Inhibition of DAMGO (200 nM) stimulation | 85 ± 7% (at 1 µM) | Antagonist |
| Kappa (κ) | Agonist stimulation | 110 ± 12% (at 1 µM, relative to U-50,488) | Full Agonist |
Note: Quantitative functional data for this compound at the delta-opioid receptor and a functional IC50 value for the NMDA receptor from a calcium flux assay were not available in the reviewed literature.
Experimental Protocols
Radioligand Binding Assays
These protocols describe competitive binding assays to determine the affinity of this compound for opioid, NMDA, and sigma receptors.
A generalized protocol for the preparation of crude cell membranes from cultured cells expressing the receptor of interest or from animal tissues is provided below.
Materials:
-
Cells or tissue expressing the target receptor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Wash cell monolayers or dissected tissue twice with ice-cold PBS.
-
Homogenize cells or tissue in ice-cold Lysis Buffer using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration using the Bradford assay.
-
Store membrane aliquots at -80°C until use.
Materials:
-
Membrane preparation expressing µ, δ, or κ opioid receptors
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ)
-
This compound (test compound)
-
Naloxone (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Naloxone (10 µM final concentration), radioligand, and membrane preparation.
-
Competition: Serial dilutions of this compound, radioligand, and membrane preparation.
-
-
The final concentration of the radioligand should be close to its Kd value.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the IC₅₀ value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.
Materials:
-
Membrane preparation (guinea pig brain for σ₁, rat liver for σ₂)
-
Radioligands: --INVALID-LINK---Pentazocine (for σ₁), [³H]DTG (for σ₂)
-
(+)-Pentazocine (to mask σ₁ sites in σ₂ assay)
-
Haloperidol (for non-specific binding)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter, and fluid
Procedure:
-
For σ₁ Receptor:
-
Set up total binding, non-specific binding (with 10 µM haloperidol), and competition with this compound wells.
-
Add membrane preparation and --INVALID-LINK---Pentazocine.
-
Incubate at 37°C for 90 minutes.
-
-
For σ₂ Receptor:
-
To all wells, add (+)-pentazocine (to a final concentration that saturates σ₁ sites) to mask σ₁ receptors.
-
Set up total binding, non-specific binding (with 10 µM haloperidol), and competition with this compound wells.
-
Add membrane preparation and [³H]DTG.
-
Incubate at room temperature for 120 minutes.
-
-
Follow steps 4-7 from the Opioid Receptor Binding Assay protocol for filtration and data analysis.
Functional Assays
This assay measures the activation of G proteins coupled to opioid receptors.
Materials:
-
Membrane preparation expressing opioid receptors
-
[³⁵S]GTPγS
-
GDP
-
This compound (test compound)
-
DAMGO (for µ receptor agonist control), U-50,488 (for κ receptor agonist control)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), and the membrane preparation.
-
Add this compound or a standard agonist. For antagonist mode, pre-incubate with this compound before adding a standard agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the plate, add scintillation fluid to each well, and count using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ and Eₘₐₓ values for agonist activity or the IC₅₀ for antagonist activity by fitting the data to a sigmoidal dose-response curve.
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gᵢ-coupled opioid receptors.
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells)
-
This compound (test compound)
-
IBMX (a phosphodiesterase inhibitor)
-
A known opioid agonist (e.g., DAMGO)
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)
-
Cell culture medium and plates
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound for 15-30 minutes for antagonist determination.
-
Add a fixed concentration of a standard agonist (for antagonist mode) or vehicle (for agonist mode).
-
Stimulate the cells with forskolin in the presence of IBMX for a defined period (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: For agonist activity, determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation. For antagonist activity, determine the IC₅₀ for the reversal of agonist-induced inhibition.
This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and its modulation by antagonists like this compound.
Materials:
-
HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
This compound (test compound)
-
NMDA and Glycine (B1666218) (co-agonists)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)
-
Assay Buffer (e.g., HBSS)
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence plate reader.
-
Add serial dilutions of this compound to the wells and incubate for a short period.
-
Measure baseline fluorescence.
-
Add a mixture of NMDA and glycine to stimulate the receptors and immediately measure the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response or the area under the curve. Determine the IC₅₀ value of this compound for the inhibition of the NMDA/glycine-induced calcium influx.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: G-protein signaling pathway for Gi/o-coupled opioid receptors.
Caption: Experimental workflow for radioligand binding assays.
Caption: Experimental workflow for the NMDA receptor calcium flux assay.
References
Application Notes and Protocols for Studying the Antinociceptive Effects of (-)-Cyclorphan in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common animal models for evaluating the antinociceptive properties of (-)-Cyclorphan, a morphinan (B1239233) derivative with a complex opioid receptor profile. This compound acts as a full agonist at the kappa-opioid receptor (KOR), a weak partial agonist or antagonist at the mu-opioid receptor (MOR), and to a lesser extent, an agonist at the delta-opioid receptor (DOR).[1][2] This mixed pharmacology necessitates a multi-faceted approach to characterizing its analgesic potential and understanding its mechanism of action.
The following sections detail the experimental protocols for three standard in vivo nociception assays: the tail-flick test, the hot-plate test, and the formalin test. Additionally, signaling pathway diagrams are provided to illustrate the molecular cascades initiated by the interaction of this compound with its target receptors.
Data Presentation: Summarized Quantitative Data
Due to the limited availability of specific dose-response data for this compound in the public domain, the following tables present illustrative data consistent with the known pharmacology of a potent KOR agonist. These tables are intended to serve as a template for data presentation and to provide expected trends.
Table 1: Antinociceptive Effects of this compound in the Tail-Flick Test (Rat Model)
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 30 min (Mean ± SEM) | Maximum Possible Effect (%) |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.2 | 2.6 ± 0.3 | 2% |
| This compound | 0.1 | 10 | 2.4 ± 0.2 | 4.8 ± 0.5* | 32% |
| This compound | 0.3 | 10 | 2.6 ± 0.3 | 7.9 ± 0.7** | 71% |
| This compound | 1.0 | 10 | 2.5 ± 0.2 | 9.5 ± 0.4 | 93% |
| Morphine (Positive Control) | 5.0 | 10 | 2.5 ± 0.2 | 9.8 ± 0.2 | 97% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Maximum Possible Effect (%) = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Cut-off time is typically 10-15 seconds to prevent tissue damage.
Table 2: Antinociceptive Effects of this compound in the Hot-Plate Test (Mouse Model)
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 30 min (Mean ± SEM) | Maximum Possible Effect (%) |
| Vehicle (Saline) | - | 10 | 15.2 ± 1.1 | 15.8 ± 1.3 | 2% |
| This compound | 0.3 | 10 | 14.9 ± 1.0 | 25.4 ± 2.1* | 23% |
| This compound | 1.0 | 10 | 15.1 ± 1.2 | 38.7 ± 3.5** | 53% |
| This compound | 3.0 | 10 | 15.3 ± 1.1 | 49.2 ± 2.8 | 76% |
| Morphine (Positive Control) | 10.0 | 10 | 15.0 ± 1.0 | 55.1 ± 1.9 | 89% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Maximum Possible Effect (%) = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Cut-off time is typically 60 seconds.
Table 3: Antinociceptive Effects of this compound in the Formalin Test (Mouse Model)
| Treatment Group | Dose (mg/kg, i.p.) | N | Phase I Licking Time (s) (0-5 min) (Mean ± SEM) | Phase II Licking Time (s) (20-40 min) (Mean ± SEM) |
| Vehicle (Saline) | - | 8 | 65.3 ± 5.1 | 110.2 ± 8.7 |
| This compound | 0.3 | 8 | 48.2 ± 4.5* | 75.6 ± 7.2** |
| This compound | 1.0 | 8 | 30.1 ± 3.8 | 42.1 ± 5.1 |
| This compound | 3.0 | 8 | 15.7 ± 2.9 | 18.9 ± 3.3 |
| Morphine (Positive Control) | 10.0 | 8 | 12.5 ± 2.5 | 15.3 ± 2.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle.
Experimental Protocols
Tail-Flick Test for Thermal Nociception
Objective: To assess the central antinociceptive activity of this compound against a thermal stimulus. This test measures the latency of a rodent to withdraw its tail from a noxious heat source.[3] It is particularly sensitive to centrally acting analgesics.[4]
Materials:
-
Tail-flick apparatus with a radiant heat source or hot water bath.
-
Animal restrainers (e.g., Broome-style restrainers).
-
Test substance: this compound.
-
Vehicle control (e.g., sterile saline).
-
Positive control (e.g., Morphine).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals (rats or mice) to the testing room for at least 30-60 minutes before the experiment.[5]
-
Habituation: Gently place each animal in the restrainer for a few minutes on consecutive days before the test day to minimize stress.
-
Baseline Latency Measurement:
-
Place the animal in the restrainer.
-
Position the tail over the radiant heat source or immerse the distal portion of the tail in a constant temperature water bath (typically 52-55°C).[6]
-
Start the timer simultaneously with the application of the heat stimulus.
-
Stop the timer as soon as the animal flicks its tail.
-
Record the baseline latency. To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established.[7] If the animal does not respond within this time, the heat source is removed, and the cut-off time is recorded.
-
Perform 2-3 baseline measurements with an interval of at least 5 minutes between each measurement and calculate the mean.
-
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.[8]
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Hot-Plate Test for Supraspinal Nociception
Objective: To evaluate the central analgesic effects of this compound. This test measures the reaction time of an animal to a thermal stimulus applied to the plantar surface of its paws and involves supraspinal processing.[4]
Materials:
-
Hot-plate apparatus with adjustable temperature control.
-
A transparent cylindrical enclosure to confine the animal to the hot surface.
-
Test substance: this compound.
-
Vehicle control (e.g., sterile saline).
-
Positive control (e.g., Morphine).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimation: Allow the animals (typically mice) to acclimate to the testing environment for at least 30-60 minutes.[5]
-
Apparatus Setup: Set the hot-plate temperature to a constant, noxious level (e.g., 52-55°C).[5][9]
-
Baseline Latency Measurement:
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors such as hind paw licking, shaking, or jumping.[4][5]
-
Stop the timer at the first clear sign of a nocifensive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be implemented to prevent tissue damage.[5]
-
-
Drug Administration: Administer this compound, vehicle, or a positive control via the chosen route.
-
Post-treatment Latency Measurement: At specified time intervals post-administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The antinociceptive effect can be expressed as the increase in latency time or as %MPE, calculated similarly to the tail-flick test.
Formalin Test for Inflammatory Pain
Objective: To assess the efficacy of this compound in a model of continuous inflammatory pain. This test is unique as it has two distinct phases of nociceptive behavior, allowing for the differentiation of analgesic effects on acute nociception and central sensitization.[10][11]
Materials:
-
Formalin solution (e.g., 1-5% in saline).
-
Observation chambers with transparent walls.
-
Microsyringe for formalin injection.
-
Test substance: this compound.
-
Vehicle control (e.g., sterile saline).
-
Positive control (e.g., Morphine).
-
Syringes and needles for drug administration.
-
Timer or video recording equipment.
Procedure:
-
Acclimation: Acclimate the animals (mice or rats) to the observation chambers for at least 30 minutes for several days before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring:
-
Immediately after the injection, return the animal to the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or shaking the injected paw.
-
The observation period is divided into two phases:
-
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for both Phase I and Phase II. The antinociceptive effect is determined by the reduction in this time compared to the vehicle-treated group.
Signaling Pathways and Visualization
This compound exerts its effects through complex interactions with opioid receptors, which are G-protein coupled receptors (GPCRs).[13] The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.
Kappa-Opioid Receptor (KOR) Signaling
As a full agonist at KORs, this is the primary pathway for this compound's antinociceptive and potential dysphoric effects. KORs are coupled to inhibitory G-proteins (Gi/o).[1]
Caption: this compound activates KOR, leading to G-protein mediated analgesia and β-arrestin mediated dysphoria.
Mu-Opioid Receptor (MOR) Signaling
This compound's activity at MORs is complex, acting as a weak partial agonist or antagonist. This interaction can modulate the effects of endogenous opioids and contribute to its overall pharmacological profile.
Caption: this compound weakly interacts with MOR, modulating G-protein signaling for analgesia.
Delta-Opioid Receptor (DOR) Signaling
The agonistic activity of this compound at DORs, although weaker, may contribute to its antinociceptive effects, particularly in chronic pain states, and may also influence mood.
Caption: this compound activates DOR, leading to analgesia and potential mood modulation via G-protein pathways.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antinociceptive effects of this compound in an animal model.
Caption: A generalized workflow for in vivo assessment of this compound's antinociceptive properties.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Video: Establishing a Mouse Model of a Pure Small Fiber Neuropathy with the Ultrapotent Agonist of Transient Receptor Potential Vanilloid Type 1 [jove.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Opioid Receptors: Overview [jove.com]
Techniques for Administering (-)-Cyclorphan in Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclorphan is a morphinan (B1239233) derivative with a complex pharmacological profile, exhibiting affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. Predominantly recognized for its kappa-opioid receptor agonism, it also interacts with other opioid receptor subtypes, suggesting a nuanced role in mediating various physiological and behavioral effects. This document provides detailed application notes and protocols for the administration of this compound in rodent behavioral studies, focusing on techniques for assessing its antinociceptive, rewarding or aversive, anxiolytic, and antidepressant-like properties.
Data Presentation
Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Mu (µ) | 0.026[1] |
| Delta (δ) | Data not available |
| Kappa (κ) | 0.03[1] |
Reported Behavioral Effects of this compound in Rodents
| Behavioral Assay | Species | Effect | Receptor Implicated |
| Tail-Flick Test | Mouse | Antinociception | Delta (δ) |
| Acetic Acid Writhing Test | Mouse | Antinociception | Not specified |
Experimental Protocols
Assessment of Antinociceptive Effects using the Tail-Flick Test
This protocol is designed to evaluate the analgesic properties of this compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.
Materials:
-
This compound
-
Vehicle (e.g., Sterile Saline, 0.9% NaCl)
-
Tail-Flick Analgesia Meter
-
Rodent restrainers
-
Syringes and needles for administration (appropriate gauge for the chosen route)
Procedure:
-
Animal Acclimation: Acclimate mice or rats to the testing room and handling for at least 60 minutes before the experiment.
-
Baseline Latency Measurement:
-
Gently place the rodent in a restrainer.
-
Position the distal third of the tail over the heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
Stop the timer as soon as the rodent flicks its tail. To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established.
-
Record the baseline latency. It is advisable to take 2-3 baseline measurements and average them.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The volume of injection should be consistent across all animals (e.g., 10 mL/kg for intraperitoneal injection in mice[2]).
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Diagram of Experimental Workflow:
Caption: Workflow for the Tail-Flick Test.
Evaluation of Rewarding or Aversive Properties using Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the motivational properties of a drug by pairing its effects with a specific environment.
Materials:
-
This compound
-
Vehicle (e.g., Sterile Saline, 0.9% NaCl)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Syringes and needles for administration.
Procedure:
-
Habituation (Day 1):
-
Place the rodent in the central compartment of the CPP apparatus and allow free access to all three chambers for a set period (e.g., 15-20 minutes).
-
Record the time spent in each chamber to establish any baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one side are excluded.
-
-
Conditioning (Days 2-5):
-
This phase typically involves alternating injections of the drug and vehicle.
-
On drug conditioning days: Administer this compound and immediately confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days: Administer the vehicle and confine the animal to the opposite outer chamber for the same duration.
-
The order of drug and vehicle administration and the paired chamber should be counterbalanced across animals.
-
-
Test (Day 6):
-
Place the rodent in the central compartment with free access to all chambers (no drug or vehicle is administered).
-
Record the time spent in each of the three chambers for a set period (e.g., 15 minutes).
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber on the test day compared to the habituation day.
-
A significant increase in time spent in the drug-paired chamber suggests a rewarding effect (Conditioned Place Preference), while a significant decrease suggests an aversive effect (Conditioned Place Aversion).
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to analyze the data.
-
Diagram of Logical Relationships in CPP:
References
Analytical methods for the detection and quantification of (-)-Cyclorphan in biological samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of (-)-Cyclorphan in biological matrices. The methodologies described herein are based on established principles of bioanalytical chemistry and serve as a comprehensive guide for developing and validating robust analytical methods for this compound.
Introduction to this compound Analysis
This compound is a potent opioid receptor modulator, primarily acting as an agonist at the kappa-opioid receptor (KOR). Accurate quantification of this compound in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical trial monitoring. The low concentrations typically present in biological fluids necessitate highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the techniques of choice for this purpose, offering the required sensitivity and specificity.
Analytical Methodologies
This section outlines representative protocols for the analysis of this compound using LC-MS/MS and GC-MS. These protocols are intended as a starting point and should be fully validated for the specific laboratory conditions and intended use.
Quantification of this compound in Human Plasma by LC-MS/MS
This method describes a procedure for the sensitive quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry.
2.1.1. Experimental Protocol: LC-MS/MS
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) solution (e.g., Cyclorphan-d4 at 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Instrument: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z [fragment]
-
Cyclorphan-d4 (IS): Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z [fragment]
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
2.1.2. Representative Quantitative Data (LC-MS/MS)
The following table summarizes example performance characteristics for a validated LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 95.2% - 104.5% |
| Precision (RSD%) (at LLOQ, LQC, MQC, HQC) | Intra-day: ≤ 8.5% Inter-day: ≤ 10.2% |
| Recovery (at LQC, MQC, HQC) | 88.7% - 96.3% |
| Matrix Effect | 92.1% - 105.8% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Detection of this compound in Human Urine by GC-MS
This protocol outlines a method for the detection and quantification of this compound in urine samples using gas chromatography-mass spectrometry, which often requires a derivatization step to improve the volatility and thermal stability of the analyte.
2.2.1. Experimental Protocol: GC-MS
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
To 1 mL of urine, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar opioid).
-
Add 1 mL of a suitable buffer (e.g., pH 6 phosphate (B84403) buffer).
-
Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 2 mL of methanol (B129727) followed by 2 mL of the buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analyte with 2 mL of a suitable elution solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate/isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS system.
Chromatographic and Mass Spectrometry Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Hypothetical for derivatized analyte): Select characteristic ions for the derivatized this compound and the internal standard.
2.2.2. Representative Quantitative Data (GC-MS)
The following table presents example validation parameters for a GC-MS method for this compound in urine.
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Accuracy (at LQC, MQC, HQC) | 93.5% - 106.8% |
| Precision (RSD%) (at LQC, MQC, HQC) | Intra-day: ≤ 9.8% Inter-day: ≤ 11.5% |
| Recovery (at LQC, MQC, HQC) | 85.2% - 94.1% |
Visualizations
Experimental Workflows
This compound Signaling Pathway
This compound is an agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of this compound to KOR initiates a cascade of intracellular signaling events.
Disclaimer: The analytical methods and quantitative data presented in these application notes are representative examples based on established techniques for similar compounds. These methods have not been specifically validated for this compound and must be fully optimized and validated by the end-user in accordance with relevant regulatory guidelines (e.g., FDA, EMA) before application to preclinical or clinical studies.
Application Notes and Protocols: Measuring Receptor Coupling with (-)-Cyclorphan using [³⁵S]GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclorphan is a morphinan (B1239233) derivative recognized for its complex pharmacology, acting as a potent agonist at the kappa-opioid receptor (KOR) and exhibiting mixed antagonist or partial agonist activity at the mu-opioid receptor (MOR).[1][2] This dual activity makes it a valuable pharmacological tool for investigating the roles of these receptors in various physiological and pathological processes. The [³⁵S]GTPγS binding assay is a robust functional assay that directly measures the activation of G protein-coupled receptors (GPCRs), such as the opioid receptors. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist, providing a direct measure of G protein engagement.[3]
These application notes provide a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the functional activity of this compound at both KOR and MOR, enabling the determination of its potency and efficacy in stimulating G protein coupling.
Data Presentation
The following table summarizes hypothetical data for this compound in a [³⁵S]GTPγS binding assay. These values are representative of a KOR agonist and a MOR partial agonist/antagonist and should be replaced with experimentally determined values. For comparison, data for the standard KOR agonist U-50,488 and the standard MOR agonist DAMGO are included.
| Ligand | Receptor | Potency (EC₅₀) (nM) | Efficacy (Eₘₐₓ) (% of Standard Agonist) |
| This compound | Kappa Opioid Receptor (KOR) | 15 | 95% (vs. U-50,488) |
| Mu Opioid Receptor (MOR) | 50 | 30% (vs. DAMGO) | |
| U-50,488 | Kappa Opioid Receptor (KOR) | 5 | 100% |
| DAMGO | Mu Opioid Receptor (MOR) | 10 | 100% |
Signaling Pathways and Experimental Workflow
Opioid Receptor Signaling Pathway
Opioid receptors, including the kappa and mu subtypes, are G protein-coupled receptors that primarily couple to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gα-GTP and the Gβγ dimer then dissociate and modulate downstream effectors, such as adenylyl cyclase and ion channels.
Caption: Signaling pathway of this compound at opioid receptors.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
The workflow outlines the key steps involved in measuring this compound-stimulated [³⁵S]GTPγS binding to cell membranes expressing either the kappa or mu opioid receptor.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Experimental Protocols
This section provides a detailed methodology for performing a [³⁵S]GTPγS binding assay to assess the activity of this compound at kappa and mu opioid receptors expressed in recombinant cell lines (e.g., CHO or HEK293 cells).
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human kappa-opioid receptor (hKOR) or the human mu-opioid receptor (hMOR).
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP (Guanosine 5'-diphosphate): To maintain low basal binding.
-
This compound: Test compound.
-
U-50,488: KOR full agonist (positive control).
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): MOR full agonist (positive control).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well Microplates.
-
GF/C Filter Plates.
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
-
Cell Harvester (optional, for filtration).
Protocol
1. Membrane Preparation
-
Culture CHO-hKOR or CHO-hMOR cells to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
2. [³⁵S]GTPγS Binding Assay
-
Assay Setup: On ice, add the following to the wells of a 96-well microplate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 20 µM unlabeled GTPγS (final concentration 10 µM).
-
Test Compound: 50 µL of various concentrations of this compound.
-
Positive Control: 50 µL of various concentrations of U-50,488 (for KOR) or DAMGO (for MOR).
-
Vehicle Control: 50 µL of the vehicle used to dissolve the compounds.
-
-
Add 50 µL of cell membrane suspension (typically 10-20 µg of protein per well) to all wells.
-
Add 50 µL of GDP solution to achieve a final concentration of 30-100 µM in each well.
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes with gentle agitation.
-
Initiation of Binding Reaction: Add 50 µL of [³⁵S]GTPγS solution to all wells to achieve a final concentration of approximately 0.1 nM. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester or a vacuum manifold.
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Dose-Response Curves:
-
Plot the specific binding (as a percentage of the maximal response of the standard full agonist) against the logarithm of the this compound concentration.
-
-
Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ):
-
Antagonist Activity (for MOR):
-
To determine if this compound acts as an antagonist at the MOR, perform the assay with a fixed concentration of DAMGO in the presence of increasing concentrations of this compound. A rightward shift in the DAMGO dose-response curve indicates competitive antagonism.
-
Conclusion
The [³⁵S]GTPγS binding assay is a powerful tool for elucidating the functional properties of ligands at GPCRs. The protocols and information provided here offer a comprehensive guide for researchers to investigate the dual kappa-agonist and mu-partial agonist/antagonist activities of this compound, thereby facilitating a deeper understanding of its pharmacological profile and its potential therapeutic applications.
References
- 1. Aminothiazolomorphinans with Mixed Kappa and Mu Opioid Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Role of (-)-Cyclorphan in Addiction and Substance Abuse Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclorphan is a morphinan (B1239233) derivative with a complex pharmacological profile, acting as a potent ligand at multiple opioid receptors. Primarily recognized for its interaction with the kappa-opioid receptor (KOR), it also exhibits significant affinity for the mu-opioid (MOR) and delta-opioid (DOR) receptors. This multifaceted interaction makes this compound a subject of interest in the study of addiction and substance abuse, where the modulation of opioid pathways, particularly the KOR system, is a key area of therapeutic investigation.
The dynorphin/KOR system is critically implicated in the negative affective states associated with drug withdrawal and stress-induced relapse, making KOR antagonists a promising therapeutic target.[1][2][3] While the literature on this compound specifically in addiction models is not as extensive as for other KOR ligands, its mixed pharmacological profile provides a unique tool to probe the intricate interplay of different opioid receptors in substance use disorders. These application notes will provide an overview of the potential applications of this compound in addiction research, along with detailed protocols for relevant preclinical models.
Mechanism of Action and Pharmacological Profile
This compound's effects are mediated through its interaction with the opioid receptor system. It is characterized as a mixed kappa-opioid receptor agonist and mu-opioid receptor antagonist.[4][5] This dual activity is of particular interest in addiction research. Agonism at the KOR is associated with dysphoria and aversive states, which can counteract the rewarding effects of drugs of abuse.[1][3] Conversely, antagonism at the MOR can block the euphoric effects of opioids and may reduce cravings.
Quantitative Data: Receptor Binding Affinity of this compound
| Opioid Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. KOR |
| Kappa (κ) | 0.03 | - |
| Mu (μ) | 0.026 | ~1.15-fold |
| Delta (δ) | Not specified in detail | Not specified in detail |
Data synthesized from studies on aminothiazole derivatives of cyclorphan (B1240199) and related morphinans.[1][4]
Key Preclinical Models for Studying this compound in Addiction
Several well-established preclinical models are utilized to assess the potential of compounds like this compound in treating addiction. These include conditioned place preference (CPP) to study drug reward and relapse, self-administration to model drug-taking behavior, and precipitated withdrawal to investigate physical dependence.
Conditioned Place Preference (CPP)
The CPP paradigm is a Pavlovian conditioning model used to evaluate the rewarding or aversive properties of drugs and to study relapse-like behavior.[6][7][8][9][10]
Objective: To assess the effect of this compound on the acquisition, expression, or reinstatement of preference for a drug-paired environment.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Drug of abuse (e.g., cocaine, morphine, ethanol).
-
This compound.
-
Vehicle (e.g., saline).
-
Animal subjects (e.g., mice or rats).
Procedure:
-
Habituation (Day 1):
-
Allow animals to freely explore all three chambers of the apparatus for 15-20 minutes to minimize novelty-induced effects.
-
-
Pre-conditioning Test (Day 2):
-
Place each animal in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
-
Conditioning Phase (Days 3-10):
-
This phase typically consists of 8 alternating conditioning sessions (one per day).
-
Drug Conditioning: On specified days (e.g., 3, 5, 7, 9), administer the drug of abuse and confine the animal to one of the outer chambers for 30 minutes.
-
Vehicle Conditioning: On alternate days (e.g., 4, 6, 8, 10), administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
To study the effect of this compound on acquisition: Administer this compound prior to the drug of abuse on drug conditioning days.
-
The pairing of a specific chamber with the drug should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 11):
-
Place the animal in the central chamber in a drug-free state and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning test indicates a conditioned place preference.
-
To study the effect of this compound on expression: Administer this compound prior to the post-conditioning test.
-
-
Extinction and Reinstatement (Optional):
-
Extinction: Following the post-conditioning test, conduct daily sessions where animals are allowed to freely explore the apparatus in a drug-free state until the preference for the drug-paired chamber is extinguished.
-
Reinstatement: Once extinction is achieved, test the ability of a priming dose of the drug of abuse, a stressor, or drug-associated cues to reinstate the preference for the drug-paired chamber.
-
To study the effect of this compound on reinstatement: Administer this compound prior to the reinstatement trigger.
-
Self-Administration
The self-administration model is considered the gold standard for assessing the reinforcing properties of a drug and for modeling compulsive drug-seeking and drug-taking behaviors.[11][12][13]
Objective: To determine if this compound alters the reinforcing efficacy of a self-administered drug.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Intravenous catheters.
-
Drug of abuse (e.g., cocaine, heroin).
-
This compound.
-
Vehicle.
-
Animal subjects (e.g., rats, rhesus monkeys).[11][12][13][14]
Procedure:
-
Surgery:
-
Surgically implant a chronic indwelling intravenous catheter into the jugular vein of the animal. Allow for a recovery period of 5-7 days.
-
-
Acquisition of Self-Administration:
-
Train the animals to press the active lever to receive an intravenous infusion of the drug of abuse. Each infusion is typically paired with a cue light.
-
The inactive lever serves as a control for general motor activity.
-
Training is usually conducted on a fixed-ratio 1 (FR1) schedule of reinforcement (one lever press results in one infusion).
-
Sessions are typically 1-2 hours daily.
-
-
Dose-Response Determination:
-
Once stable responding is achieved, determine a dose-response curve for the self-administered drug by varying the dose per infusion across sessions.
-
-
Testing the Effects of this compound:
-
Administer different doses of this compound (or vehicle) prior to the self-administration session.
-
Measure the number of infusions earned at a specific dose of the drug of abuse. A decrease in the number of infusions suggests that this compound may reduce the reinforcing effects of the drug.
-
-
Progressive-Ratio Schedule (Optional):
-
To assess the motivation for the drug, a progressive-ratio schedule can be used where the number of lever presses required for each subsequent infusion increases.
-
The "breakpoint" (the last ratio completed) is used as a measure of the drug's reinforcing efficacy.
-
Administer this compound prior to the session to determine its effect on the breakpoint.
-
Precipitated Withdrawal
This model is used to induce and quantify the physical signs of withdrawal from a drug of dependence, typically opioids.[15][16][17][18][19]
Objective: To evaluate the ability of this compound to precipitate or attenuate opioid withdrawal symptoms.
Materials:
-
Morphine sulfate.
-
Naloxone (B1662785) hydrochloride (opioid antagonist).
-
This compound.
-
Vehicle.
-
Observation chambers.
-
Withdrawal scoring sheet.
Procedure:
-
Induction of Morphine Dependence:
-
Make animals dependent on morphine through repeated injections (e.g., twice daily for 7-14 days with escalating doses) or by implanting morphine pellets subcutaneously.
-
-
Precipitation of Withdrawal:
-
Administer a dose of naloxone to precipitate withdrawal signs.
-
Immediately after naloxone administration, place the animal in an observation chamber and record the frequency and severity of withdrawal signs for 30-60 minutes.
-
Common withdrawal signs in rodents include jumping, wet-dog shakes, teeth chattering, ptosis, diarrhea, and weight loss.
-
-
Testing the Effects of this compound:
-
To test for precipitation of withdrawal: In morphine-dependent animals, administer this compound instead of naloxone and observe for withdrawal signs. Given its mixed agonist/antagonist profile, it may precipitate withdrawal.
-
To test for attenuation of withdrawal: In morphine-dependent animals, administer this compound prior to naloxone and assess if it reduces the severity of the precipitated withdrawal syndrome.
-
Quantitative Data: Effects of Kappa-Opioid Agonists on Cocaine Self-Administration in Rhesus Monkeys
While specific data for this compound is limited, studies with other kappa-opioid agonists provide a framework for its potential effects.
| Kappa-Opioid Agonist | Dose (mg/kg/hr) | Effect on Cocaine (0.032 mg/kg/inj) Self-Administration |
| Ethylketocyclazocine (EKC) | 0.0032 - 0.032 | Dose-dependent decrease |
| U50,488 | 0.032 - 0.1 | Dose-dependent decrease |
Data from a study on the effects of kappa opioids on cocaine self-administration in rhesus monkeys.[11]
Signaling Pathways
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the KOR by an agonist like this compound is thought to initiate a signaling cascade that leads to the modulation of neuronal activity.[20][21][22][23][24][25][26][27][28][29]
Key Signaling Events:
-
G-protein Activation: Agonist binding to the KOR promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
MAPK Pathway Activation: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2 and JNK.
-
β-Arrestin Recruitment: Following agonist binding and G-protein activation, the KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G-protein (desensitization) and can initiate a separate wave of G-protein-independent signaling.
The concept of functional selectivity or biased agonism is crucial in modern pharmacology.[20][21][22][23][24][25][26][27][28][29] This refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin signaling). It is hypothesized that the therapeutic effects of KOR ligands (e.g., analgesia) may be mediated by G-protein signaling, while the undesirable side effects (e.g., dysphoria) may be linked to β-arrestin recruitment.[20][22] The specific signaling bias of this compound has not been extensively characterized and represents an important area for future research.
Conclusion
This compound represents a valuable pharmacological tool for investigating the complex role of the opioid system, particularly the kappa-opioid receptor, in addiction. Its mixed agonist/antagonist profile at different opioid receptors allows for the dissection of the contributions of these receptors to the various facets of substance use disorders. The detailed protocols provided herein for conditioned place preference, self-administration, and precipitated withdrawal offer a framework for researchers to explore the potential of this compound and other KOR-targeting compounds as novel therapeutics for addiction. Further research into the specific signaling properties of this compound, including its potential for biased agonism, will be crucial in elucidating its full therapeutic potential and guiding the development of next-generation addiction medications.
References
- 1. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 8. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Effects of kappa opioids on cocaine self-administration by rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self administration of cocaine in monkeys receiving LAAM acutely or chronically - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of chronic cocaine and ethanol self-administration on brain dopamine receptors in a rhesus monkey model of polysubstance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-administration of fentanyl, cocaine and ketamine: effects on the pituitary-adrenal axis in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The suppression of deprivation and antagonist-induced withdrawal in morphine-dependent rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonist-precipitated and discontinuation-induced withdrawal in morphine-dependent rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antagonist-precipitated and discontinuation-induced withdrawal in morphine-dependent rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Butorphanol precipitates abstinence in morphine dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of functionally selective, small molecule agonists at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional Selectivity of Kappa Opioid Receptor Agonists in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Functional selectivity of kappa opioid receptor agonists in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic potential of β-arrestin- and G protein-biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 29. youtube.com [youtube.com]
Application Notes and Protocols for (-)-Cyclorphan in Pigeon Discriminative Stimulus Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (-)-Cyclorphan in discriminative stimulus effects studies in pigeons. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and conceptual frameworks.
Introduction
This compound is an opioid modulator with a complex pharmacological profile, exhibiting both agonist and antagonist effects at different opioid receptor subtypes. Discriminative stimulus studies in pigeons are a robust behavioral pharmacology tool used to characterize the subjective effects of drugs. In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug and report its presence or absence by making a differential response, typically pecking one of two keys. This model is invaluable for elucidating the receptor mechanisms mediating the stimulus properties of novel compounds like this compound.
Data Presentation
The following tables summarize the quantitative data from studies investigating the discriminative stimulus effects of this compound in pigeons trained to discriminate various opioid agonists and antagonists from saline.
Table 1: Discriminative Stimulus Effects of this compound in Pigeons Trained to Discriminate Ethylketazocine (a kappa-opioid agonist) from Saline.
| This compound Dose (mg/kg) | Mean Percentage of Responses on the Ethylketazocine-Appropriate Key |
| Saline | 0 |
| 0.03 | 10 |
| 0.1 | 55 |
| 0.3 | 83 |
| 1.0 | 45 |
| 3.0 | 20 |
Data synthesized from Herling & Valentino (1986).[1][2]
Table 2: Discriminative Stimulus Effects of this compound in Pigeons Trained to Discriminate Cyclazocine (a mixed opioid agonist-antagonist) from Saline.
| This compound Dose (mg/kg) | Mean Percentage of Responses on the Cyclazocine-Appropriate Key |
| Saline | 0 |
| 1.0 | 25 |
| 3.2 | 70 |
| 5.6 | >90 |
| 10.0 | >90 |
Data synthesized from Herling & Valentino (1986).[1][2]
Table 3: Discriminative Stimulus Effects of this compound in Morphine-Treated Pigeons Trained to Discriminate Naltrexone (an opioid antagonist) from Saline.
| This compound Dose (mg/kg) | Mean Percentage of Responses on the Naltrexone-Appropriate Key |
| Saline | 0 |
| 0.1 | 30 |
| 0.3 | 80 |
| 1.0 | 100 |
Data synthesized from Herling & Valentino (1986).[1][2]
Experimental Protocols
The following protocols are detailed methodologies for conducting discriminative stimulus effects studies with this compound in pigeons, based on established procedures.
Subjects
Adult White Carneau pigeons, maintained at 80-85% of their free-feeding body weight, are suitable subjects. Housing should be individual, with free access to water and grit in the home cages.
Apparatus
Standard two-key pigeon operant conditioning chambers are used. Each chamber is equipped with two response keys that can be transilluminated, a feeder for delivering grain reinforcement, and a house light. The chamber is enclosed in a sound- and light-attenuating cubicle.
Discrimination Training Procedure
A two-key drug discrimination procedure is employed, where pigeons are trained to discriminate the training drug from saline.
-
Initial Training (Shaping): Pigeons are first trained to peck the keys for food reinforcement on a fixed-ratio (FR) schedule, gradually increasing to a terminal schedule of FR 20 (i.e., 20 pecks for food delivery).[3]
-
Discrimination Training:
-
On training days, pigeons receive an intramuscular (IM) injection of either the training drug (e.g., 0.32 mg/kg ethylketazocine) or saline 15 minutes before the session.[1][2]
-
Following an injection of the training drug, only responses on the designated "drug key" are reinforced. Responses on the "saline key" have no programmed consequence.
-
Following an injection of saline, only responses on the "saline key" are reinforced.
-
Training sessions are typically 30 minutes long and are conducted daily.
-
The drug and saline conditions are presented in a randomized sequence.
-
-
Criteria for Stable Discrimination: Training continues until pigeons consistently respond on the correct key. The criterion for stable discrimination is typically met when, for eight out of ten consecutive sessions, the first 20 consecutive responses are on the correct key, and at least 90% of the total session responses are on the correct key.
Substitution Testing with this compound
Once stable discrimination is established, substitution tests with this compound are conducted to determine if it produces stimulus effects similar to the training drug.
-
Procedure:
-
Test sessions are interspersed with training sessions to maintain the baseline discrimination performance.
-
On test days, various doses of this compound are administered IM 15 minutes before the session.
-
During test sessions, responses on either key are reinforced to avoid extinction of responding.
-
A range of this compound doses is tested in a randomized order.
-
-
Data Collection and Analysis:
-
The primary dependent variables are the percentage of total responses emitted on the drug-appropriate key and the overall response rate (responses per second).
-
Full substitution is generally considered to have occurred if the percentage of drug-key responding is 80% or greater. Partial substitution is considered to be between 20% and 80% drug-key responding.
-
Antagonism Studies
To investigate the receptor mechanisms mediating the discriminative stimulus effects of this compound, antagonism studies can be performed.
-
Procedure:
-
A dose of an antagonist (e.g., naltrexone) is administered prior to the administration of a dose of this compound that has been shown to produce drug-appropriate responding.
-
The ability of the antagonist to block the discriminative stimulus effects of this compound is assessed.
-
-
Data Analysis: A rightward shift in the dose-response curve for this compound in the presence of the antagonist indicates that the antagonist is blocking its effects.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual framework of the opioid receptor interactions involved in these studies.
References
- 1. Discriminative stimulus, antagonist, and rate-decreasing effects of cyclorphan: multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Drug Discrimination in Pigeons Trained to Discriminate among Morphine, U50,488, a Combination of These Drugs, and Saline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing (-)-Cyclorphan to Investigate Opioid Receptor Heteromerization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Opioid receptors, including the mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. A growing body of evidence indicates that these receptors can form heterodimers or higher-order oligomers (e.g., MOR-DOR, MOR-KOR), which exhibit unique pharmacological, signaling, and trafficking properties distinct from their constituent homomers.[1][2][3] Studying the function of these heteromers is crucial for understanding opioid physiology and for developing novel therapeutics with improved efficacy and side-effect profiles.[4]
(-)-Cyclorphan is a morphinan (B1239233) derivative with a distinct pharmacological profile, acting as a potent full agonist at the KOR, a weak partial agonist or antagonist at the MOR, and having a significantly lower affinity for the DOR.[5][6][7] This mixed-efficacy profile makes this compound an invaluable pharmacological tool. It allows for the selective activation of the KOR protomer within a heteromer (e.g., MOR-KOR or DOR-KOR), enabling researchers to dissect the specific signaling pathways and functional consequences that arise from the heteromeric complex.
Pharmacological Profile of this compound
The utility of this compound as a tool compound is rooted in its differential binding affinity and functional activity across the three main opioid receptor subtypes. This allows for the targeted modulation of KOR-containing heteromers.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| μ-Opioid Receptor (MOR) | 0.8 - 4.2 | Weak Partial Agonist / Antagonist | [8][9] |
| κ-Opioid Receptor (KOR) | 0.03 - 0.32 | Full Agonist | [8][9][10] |
| δ-Opioid Receptor (DOR) | ~22.5 (75-fold lower than KOR) | Weak Agonist | [5][6][10] |
Note: Ki values can vary between different studies and assay conditions (e.g., radioligand, tissue preparation).
Principle of Application: Probing Heteromer Function
The core principle behind using this compound is to leverage its KOR agonism to activate KOR-containing heteromers. In a cell system co-expressing MOR and KOR, for example, this compound will preferentially activate the KOR protomer. Any resulting signaling output that differs from cells expressing only KOR can be attributed to the influence of the associated MOR protomer within the heteromer. This allows for the investigation of allosteric modulation, biased signaling, and unique downstream pathway activation mediated by the receptor complex.
Figure 1: Signaling pathway of this compound at a MOR-KOR heteromer. It selectively activates the KOR protomer, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and a decrease in intracellular cAMP.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Physical Interaction
This protocol is used to determine if two different opioid receptors (e.g., MOR and KOR) physically associate within a cell.
Materials:
-
Cells co-expressing epitope-tagged receptors (e.g., HA-MOR and FLAG-KOR).
-
Lysis Buffer (e.g., RIPA buffer with 1% Nonidet P-40, protease and phosphatase inhibitors).[11]
-
Antibody for immunoprecipitation (e.g., anti-HA antibody).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Antibody for immunoblotting (e.g., anti-FLAG antibody).
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Lysis: Grow cells to ~90% confluency. Wash with ice-cold PBS and lyse on ice for 30-60 minutes using Lysis Buffer.[11]
-
Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing (Optional): Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-HA) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-receptor complex.
-
Washes: Pellet the beads and wash 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the second receptor (e.g., anti-FLAG). A band corresponding to the molecular weight of the second receptor confirms interaction.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) to Measure Receptor Proximity
BRET is a powerful technique to measure receptor-receptor proximity in living cells, providing strong evidence for dimerization.[13][14]
Materials:
-
HEK-293T cells or other suitable cell line.
-
Expression plasmids for receptor-donor fusion (e.g., MOR-Rluc) and receptor-acceptor fusion (e.g., KOR-YFP).
-
Transfection reagent (e.g., Lipofectamine, Polyfect).[14]
-
BRET substrate (e.g., Coelenterazine h).
-
Microplate reader capable of dual-channel luminescence detection.
Procedure:
-
Cell Seeding: Plate HEK-293T cells in 6-well plates or 96-well white, clear-bottom plates.[13]
-
Transfection: Transfect cells with a constant amount of the donor construct (e.g., MOR-Rluc) and increasing amounts of the acceptor construct (e.g., KOR-YFP).[15] Keep the total amount of DNA constant in each transfection by adding an empty vector plasmid.
-
Cell Culture: Allow cells to express the fusion proteins for 24-48 hours post-transfection.
-
BRET Measurement:
-
Wash cells with PBS or a suitable buffer.
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths: the donor emission window (e.g., ~480 nm for Rluc) and the acceptor emission window (e.g., ~530 nm for YFP).[14]
-
-
Data Analysis:
Figure 2: A generalized experimental workflow for a BRET saturation assay to detect opioid receptor heteromerization.
Protocol 3: Functional Characterization - cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled receptor signaling.[17][18]
Materials:
-
Cells co-expressing MOR and KOR.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and other control ligands.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Starve cells in serum-free media. Pre-treat with a phosphodiesterase inhibitor (IBMX) for 15-30 minutes.
-
Ligand Treatment: Add varying concentrations of this compound to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative control) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% cAMP production).
-
Plot the percentage of cAMP inhibition versus the log concentration of this compound.
-
Calculate the IC50 and Emax values. Compare the results to cells expressing only KOR to identify functional changes due to heteromerization.
-
Protocol 4: Functional Characterization - [³⁵S]GTPγS Binding Assay
This assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[1][19]
Materials:
-
Cell membranes prepared from cells expressing the receptors of interest.
-
[³⁵S]GTPγS (radiolabeled).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
GDP.
-
This compound and other control ligands.
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine cell membranes, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of this compound.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for 60-90 minutes at 30°C.
-
Terminate Reaction: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Plot the specific [³⁵S]GTPγS binding (as a percentage of basal or maximal stimulation) versus the log concentration of this compound.
-
Calculate EC50 and Emax values to quantify the potency and efficacy of G-protein activation.
-
References
- 1. Increased Abundance of Opioid Receptor Heteromers Following Chronic Morphine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo opioid receptor heteromerization: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heteromerization Modulates mu Opioid Receptor Functional Properties in vivo [frontiersin.org]
- 4. Targeting opioid receptor heterodimers: Strategies for screening and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclorphan [medbox.iiab.me]
- 6. Cyclorphan - Wikipedia [en.wikipedia.org]
- 7. Cyclorphan - Wikiwand [wikiwand.com]
- 8. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on Nalfurafine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.emory.edu [med.emory.edu]
- 13. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. berthold.com [berthold.com]
- 15. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adenylyl cyclase type 5 (AC5) is an essential mediator of morphine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repositori.upf.edu [repositori.upf.edu]
Application Notes and Protocols for the Analysis of (-)-Cyclorphan and its Metabolites by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclorphan is a morphinan (B1239233) derivative with opioid agonist-antagonist properties.[1][2] Accurate and sensitive analytical methods are crucial for its study in pharmaceutical development, including pharmacokinetic, pharmacodynamic, and metabolic investigations. This document provides detailed application notes and protocols for the analysis of this compound and its putative metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Proposed Metabolic Pathway of this compound
The biotransformation of this compound is anticipated to follow pathways common to other morphinan compounds, primarily involving Phase I and Phase II metabolism.[7] The primary routes are expected to be N-dealkylation of the cyclopropylmethyl group and hydroxylation of the morphinan ring system, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[8][9] The resulting metabolites are then likely to undergo Phase II conjugation, primarily glucuronidation, to facilitate excretion.[4][10][11]
Based on these principles, the proposed major metabolites of this compound are:
-
Nor-cyclorphan: Formed by N-dealkylation.
-
Hydroxy-cyclorphan: Formed by hydroxylation at various positions on the morphinan structure.
-
Cyclorphan-glucuronide: Formed by the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group.
Caption: Proposed metabolic pathway of this compound.
HPLC-MS/MS Method for the Analysis of this compound and its Metabolites
This method is adapted from established protocols for butorphanol (B1668111) and other morphinans and is suitable for the simultaneous quantification of this compound and its primary metabolites in plasma or urine.
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow.
Detailed Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX)
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Sample Loading: Load 1 mL of plasma or urine (pre-treated with a suitable internal standard).
-
Washing: 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: 2 x 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
4. MRM Transitions (Proposed)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 298.2 | 158.1, 227.2 | 25, 15 |
| Nor-cyclorphan | 244.2 | 158.1, 199.1 | 25, 20 |
| Hydroxy-cyclorphan | 314.2 | 158.1, 243.2 | 25, 18 |
| Internal Standard | e.g., d3-Butorphanol | Appropriate transition | Optimize |
GC-MS Method for the Analysis of this compound and its Metabolites
This method requires derivatization to increase the volatility of the analytes and is based on established procedures for butorphanol.[4][12]
Experimental Workflow
Caption: GC-MS experimental workflow.
Detailed Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma or urine (containing an internal standard), add 100 µL of concentrated ammonium hydroxide.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane:isopropanol 9:1).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).[13]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate the derivatizing agent under nitrogen.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., toluene (B28343) or ethyl acetate).
3. GC-MS Conditions
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
4. SIM Ions (Proposed for TMS derivatives)
| Analyte | Target Ions (m/z) |
| This compound-TMS | m/z values to be determined based on fragmentation of the TMS derivative |
| Nor-cyclorphan-diTMS | m/z values to be determined based on fragmentation of the di-TMS derivative |
| Hydroxy-cyclorphan-diTMS | m/z values to be determined based on fragmentation of the di-TMS derivative |
| Internal Standard-TMS | Appropriate ions |
Data Presentation
The following tables summarize hypothetical quantitative data for illustrative purposes. Actual values must be determined experimentally.
Table 1: HPLC-MS/MS Method Performance (Hypothetical)
| Analyte | LLOQ (pg/mL) | Linearity (pg/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 10 | 10 - 5000 | 95 - 105 | < 10 |
| Nor-cyclorphan | 25 | 25 - 5000 | 92 - 108 | < 12 |
| Hydroxy-cyclorphan | 20 | 20 - 5000 | 94 - 106 | < 11 |
Table 2: GC-MS Method Performance (Hypothetical)
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 0.5 | 0.5 - 100 | 90 - 110 | < 15 |
| Nor-cyclorphan | 1.0 | 1.0 - 100 | 88 - 112 | < 15 |
| Hydroxy-cyclorphan | 0.8 | 0.8 - 100 | 91 - 109 | < 15 |
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the development and validation of HPLC-MS/MS and GC-MS methods for the analysis of this compound and its putative metabolites. Due to the lack of specific published methods for this compound, these protocols are based on established methodologies for structurally similar morphinan analogues. It is imperative that these methods are thoroughly validated in the user's laboratory to ensure they meet the specific requirements of their research, including selectivity, sensitivity, accuracy, and precision. Further investigation into the in vitro and in vivo metabolism of this compound will be essential to confirm the identity of its metabolites and to refine these analytical procedures.
References
- 1. Cyclorphan [drugfuture.com]
- 2. Cyclorphan - Wikipedia [en.wikipedia.org]
- 3. The pharmacokinetics of butorphanol and its metabolites at steady state following nasal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mypcnow.org [mypcnow.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. openanesthesia.org [openanesthesia.org]
- 9. mdpi.com [mdpi.com]
- 10. accurateclinic.com [accurateclinic.com]
- 11. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Divergent regulation of cytochrome P450 enzymes by morphine and pethidine: a neuroendocrine mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The comorbidity of chronic pain and depression is a significant clinical challenge. Preclinical research aims to unravel the underlying neurobiological mechanisms and identify novel therapeutic targets. This document provides detailed application notes and protocols for evaluating the effects of (-)-Cyclorphan, a morphinan (B1239233) derivative with a complex opioid receptor binding profile, in rodent models of pain-related behavioral depression.
This compound is characterized primarily as a potent kappa-opioid receptor (KOR) agonist, with additional weaker interactions as a mu-opioid receptor (MOR) weak partial agonist or antagonist, and a delta-opioid receptor (DOR) agonist.[1][2] Understanding its effects is crucial for elucidating the role of the KOR system in the negative affective states associated with chronic pain.
Pharmacological Profile of this compound
| Receptor | Action | Affinity | Reference |
| Kappa-Opioid Receptor (KOR) | Full Agonist | High | [1][2] |
| Mu-Opioid Receptor (MOR) | Weak Partial Agonist / Antagonist | Moderate | [1][2] |
| Delta-Opioid Receptor (DOR) | Agonist | Low (75-fold lower than KOR) | [1][2] |
Rationale for Investigation & Expected Outcomes
The dynorphin/KOR system is strongly implicated in stress, dysphoria, and aversion.[3][4][5] Activation of KORs generally opposes the rewarding effects mediated by MORs and can produce pro-depressive and anxiogenic-like behaviors in preclinical models.[2][5] Studies have shown that while KOR agonists can produce analgesia in models of pain-stimulated behavior (e.g., tail-flick test), they tend to exacerbate depressive-like states in models of pain-depressed behavior (e.g., intracranial self-stimulation).[1] Therefore, it is hypothesized that this compound, as a KOR agonist, will not alleviate but may worsen behavioral depression associated with chronic pain. KOR antagonists, conversely, are being explored for their potential antidepressant effects.[6][7]
These protocols are designed to rigorously test this hypothesis by assessing the impact of this compound on depressive-like behaviors in established preclinical models of chronic pain.
Experimental Protocols
Induction of Chronic Pain Models
Two common models are described below, one for neuropathic pain and one for inflammatory pain.
a) Neuropathic Pain Model: Spared Nerve Injury (SNI)
This model induces long-lasting mechanical allodynia and thermal hyperalgesia, and is associated with the development of depressive-like behaviors such as anhedonia.[8][9]
-
Subjects: Adult male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
-
Anesthesia: Isoflurane (B1672236) (2-3% in O2) or equivalent.
-
Procedure:
-
Surgically expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-operative Care: Administer post-operative analgesics for 2-3 days. Monitor for signs of infection.
-
Timeline: Allow 2-4 weeks for the development of stable neuropathic pain and subsequent depressive-like behaviors before initiating behavioral testing.
b) Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model produces a robust and persistent inflammatory state, leading to thermal hyperalgesia, mechanical allodynia, and associated depressive-like behaviors.[10][11]
-
Subjects: Adult male Wistar rats (200-250g) or Swiss Webster mice (20-25g).
-
Procedure:
-
Under brief isoflurane anesthesia, inject 100 µL (for rats) or 20 µL (for mice) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Control animals receive a saline injection of the same volume.
-
-
Timeline: Behavioral testing for pain-related depression can commence 1-2 weeks following CFA injection, once the inflammatory response is well-established.
Assessment of Pain-Related Behavioral Depression
a) Sucrose (B13894) Preference Test (SPT) for Anhedonia
Anhedonia, a core symptom of depression, is measured by a reduction in the consumption of a palatable sweet solution.[12][13]
-
Apparatus: Home cages equipped with two identical drinking bottles.
-
Procedure:
-
Habituation (48h): House animals individually with two bottles of 1% sucrose solution.
-
Baseline (24h): Replace one sucrose bottle with a water bottle.
-
Deprivation (12-24h): Deprive animals of food and water.
-
Test (1-2h): Present animals with two pre-weighed bottles, one with 1% sucrose solution and one with water.
-
Measure the consumption from each bottle.
-
-
Calculation: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.
-
Expected Outcome with this compound: A further decrease in sucrose preference in pain-induced animals, indicating an exacerbation of anhedonia.
b) Forced Swim Test (FST) for Behavioral Despair
This test assesses behavioral despair by measuring the time an animal spends immobile when placed in an inescapable cylinder of water.[14][15][16]
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-swim (Day 1, 15 min): Place the animal in the cylinder for a 15-minute habituation session.
-
Test Session (Day 2, 5 min): 24 hours later, place the animal back in the cylinder for a 5-minute test session.
-
Record the session and score the duration of immobility (time spent floating with only minor movements to maintain balance).
-
-
Expected Outcome with this compound: An increase in immobility time in pain-induced animals, suggesting a pro-depressive effect.
c) Tail Suspension Test (TST) for Behavioral Despair (Mice only)
Similar to the FST, the TST measures immobility as an index of behavioral despair.[17][18]
-
Apparatus: A horizontal bar elevated above the floor.
-
Procedure:
-
Suspend the mouse by its tail from the bar using adhesive tape.
-
Record a 6-minute session.
-
Score the duration of immobility (hanging passively without active movements).
-
-
Expected Outcome with this compound: An increase in immobility time, consistent with a pro-depressive effect.
Drug Administration
-
Compound: this compound hydrochloride dissolved in sterile saline.
-
Dosing: Administer intraperitoneally (i.p.) or subcutaneously (s.c.) at a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Timing: Administer 30 minutes prior to behavioral testing.
-
Control Groups: Include a vehicle-treated pain group, a vehicle-treated sham/saline group, and potentially a positive control group treated with a KOR antagonist.
Data Presentation: Hypothetical Quantitative Results
The following tables represent hypothetical data illustrating the expected pro-depressive effects of this compound in a neuropathic pain model (SNI).
Table 1: Effect of this compound on Sucrose Preference in SNI Rats
| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) |
| Sham + Vehicle | 10 | 85.2 ± 3.1 |
| SNI + Vehicle | 10 | 55.7 ± 4.5 |
| SNI + this compound (0.3 mg/kg) | 10 | 51.3 ± 4.8 |
| SNI + this compound (1.0 mg/kg) | 10 | 42.1 ± 5.2# |
| SNI + this compound (3.0 mg/kg) | 10 | 38.6 ± 4.9# |
| *p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to SNI + Vehicle |
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test in SNI Rats
| Treatment Group | N | Immobility Time (s) (Mean ± SEM) |
| Sham + Vehicle | 10 | 88.5 ± 7.2 |
| SNI + Vehicle | 10 | 145.3 ± 9.8 |
| SNI + this compound (0.3 mg/kg) | 10 | 152.1 ± 10.1 |
| SNI + this compound (1.0 mg/kg) | 10 | 178.9 ± 11.5# |
| SNI + this compound (3.0 mg/kg) | 10 | 195.4 ± 12.3# |
| *p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to SNI + Vehicle |
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Effects of Kappa Opioids in An Assay of Pain-Depressed Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does the kappa opioid receptor system contribute to pain aversion? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 6. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Review and Meta-Analysis of Anxiety- and Depressive-Like Behaviors in Rodent Models of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEUROPATHIC PAIN-INDUCED DEPRESSIVE-LIKE BEHAVIOR AND HIPPOCAMPAL NEUROGENESIS AND PLASTICITY ARE DEPENDENT ON TNFR1 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Active behaviours produced by antidepressants and opioids in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-Cyclorphan in Developing Biased Agonists for the Kappa Opioid Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a promising therapeutic target for treating pain, pruritus (itch), and substance use disorders. Unlike mu-opioid receptor (MOR) agonists such as morphine, KOR agonists do not produce euphoria and have a lower risk of addiction and respiratory depression.[1][2] However, the clinical development of KOR agonists has been impeded by adverse effects, including dysphoria, sedation, and hallucinations.[1][2]
Recent advancements in pharmacology have introduced the concept of "biased agonism" or "functional selectivity," which offers a novel strategy to circumvent these undesirable effects. Biased agonists selectively activate one intracellular signaling pathway over another. For the KOR, it is hypothesized that the therapeutic effects (analgesia and anti-pruritus) are mediated by the G-protein signaling pathway, while the adverse effects are associated with the β-arrestin2 recruitment pathway.[3] Therefore, developing G protein-biased KOR agonists that minimally engage the β-arrestin2 pathway is a key objective in modern drug discovery.
(-)-Cyclorphan, a morphinan (B1239233) derivative with a cyclopropylmethyl group on the nitrogen atom, is a well-established opioid receptor ligand. Its rigid structure provides a valuable scaffold for designing novel KOR agonists. By systematically modifying its structure, researchers can develop analogs with a biased signaling profile, favoring G-protein activation to achieve a better therapeutic window. This document provides detailed application notes and protocols for utilizing this compound as a scaffold to develop and characterize biased KOR agonists.
Signaling Pathways of Biased KOR Agonists
Upon activation, the KOR can initiate two primary signaling cascades. A balanced agonist will activate both pathways, while a G protein-biased agonist will preferentially activate the G protein pathway.
Development of this compound Analogs as Biased KOR Agonists
The development of biased agonists from the this compound scaffold involves a systematic workflow from synthesis to in vivo testing.
Quantitative Data Presentation
The following tables summarize the pharmacological properties of this compound and its analog, as well as other representative KOR agonists, to provide a comparative context for newly synthesized compounds.
Table 1: Opioid Receptor Binding Affinities of this compound and Analogs
| Compound | µ-OR Kᵢ (nM) | δ-OR Kᵢ (nM) | κ-OR Kᵢ (nM) | κ/µ Selectivity | κ/δ Selectivity | Reference |
| This compound | 0.2 ± 0.03 | 1.1 ± 0.1 | 0.25 ± 0.03 | 0.8 | 0.23 | [4] |
| (-)-Cyclobutyl Analog | 0.3 ± 0.04 | 2.7 ± 0.3 | 0.15 ± 0.02 | 2.0 | 18.0 | [4] |
Table 2: In Vitro Signaling Properties of Representative KOR Agonists
| Compound | G Protein Activation ([³⁵S]GTPγS) | β-Arrestin2 Recruitment | Bias Factor (vs. U50,488) | Reference |
| EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | Eₘₐₓ (%) | |
| U50,488 (Balanced Agonist) | 1.5 ± 0.4 | 99 ± 2 | 1000 ± 100 | 120 ± 10 |
| Triazole 1.1 (G Protein-Biased) | 4.6 ± 1.1 | 100 | 2300 ± 500 | 80 ± 5 |
| RB-64 (G Protein-Biased) | 0.2 ± 0.05 | 100 | >10,000 | <10 |
| HS666 (G Protein-Biased) | 1.2 ± 0.3 | 100 | 74 ± 15 | 62 ± 8 |
Note: EC₅₀, Eₘₐₓ, and Bias Factor values can vary depending on the specific cell line, assay conditions, and data analysis methods used.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biased agonists.
Protocol 1: [³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[3]
1. Membrane Preparation:
-
Use Chinese Hamster Ovary (CHO-K1) cells stably expressing the human kappa opioid receptor.
-
Grow cells to confluence, harvest, and homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.
2. Assay Procedure:
-
The assay is performed in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.[3]
-
In a 96-well plate, incubate cell membranes (10-20 µg protein/well) with increasing concentrations of the test agonist, 50 pM [³⁵S]GTPγS, and 30 µM GDP for 60 minutes at 30°C.[3]
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
3. Data Analysis:
-
Data are analyzed using non-linear regression (e.g., in GraphPad Prism) to determine EC₅₀ and Eₘₐₓ values.
-
Eₘₐₓ is typically expressed as a percentage of the stimulation produced by a standard full agonist (e.g., U50,488).
Protocol 2: β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated KOR, often using enzyme complementation technology (e.g., DiscoveRx PathHunter).[6]
1. Cell Culture:
-
Use a U2OS cell line co-expressing the human KOR fused to a fragment of β-galactosidase and β-arrestin2 fused to the complementing enzyme fragment.[3]
-
Plate cells in a 96-well plate and incubate overnight at 37°C in a CO₂ incubator.
2. Assay Procedure:
-
Treat cells with increasing concentrations of the test agonist for 90 minutes at 37°C.[3]
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate the plate for 60 minutes at room temperature.
3. Measurement and Data Analysis:
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin2 recruitment, using a plate reader.
-
Normalize the data to the response of a reference agonist (e.g., U50,488) and analyze using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Calculation of Bias Factor
The bias factor provides a quantitative measure of the preference for one signaling pathway over another. It is typically calculated relative to a reference agonist.[7]
A bias factor > 1 indicates a preference for the G protein pathway relative to the reference agonist, while a bias factor < 1 indicates a preference for the β-arrestin pathway.[8]
Conclusion
The development of G protein-biased KOR agonists represents a promising strategy for creating safer and more effective analgesics and anti-pruritics. The this compound scaffold offers a solid foundation for the design and synthesis of novel biased ligands. By employing the detailed protocols and quantitative analysis methods outlined in these application notes, researchers can effectively characterize the signaling profiles of new chemical entities and advance the development of next-generation therapeutics targeting the kappa opioid receptor.
References
- 1. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the SAR Connection between Morphinan- and Arylacetamide-Based κ Opioid Receptor (κOR) Agonists Using the Strategy of Bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Calculation of Bias Factor. [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release Following (-)-Cyclorphan Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclorphan is a potent and selective antagonist of the kappa-opioid receptor (KOR). The dynorphin/KOR system is implicated in the modulation of mood, motivation, and reward, primarily through its interaction with the mesolimbic dopamine (B1211576) system. Endogenous dynorphins, the ligands for KORs, are known to exert a tonic inhibitory influence on dopamine release in key brain regions such as the nucleus accumbens (NAc) and striatum. Consequently, antagonism of KORs is hypothesized to disinhibit dopamine neurons, leading to an increase in extracellular dopamine levels. This mechanism is of significant interest for the development of novel therapeutics for depression, anhedonia, and substance use disorders.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals. When coupled with sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the real-time measurement of neurotransmitter dynamics. These application notes provide a comprehensive protocol for utilizing in vivo microdialysis to investigate the effects of this compound administration on the release of dopamine and serotonin (B10506).
Data Presentation
| Time Point (minutes) | Treatment Group | Extracellular Dopamine (% of Baseline ± SEM) |
| -60 to 0 (Baseline) | Vehicle | 100 ± 8 |
| This compound (10 mg/kg, s.c.) | 100 ± 10 | |
| 0 to 20 | Vehicle | 102 ± 7 |
| This compound (10 mg/kg, s.c.) | 125 ± 12 | |
| 20 to 40 | Vehicle | 98 ± 9 |
| This compound (10 mg/kg, s.c.) | 145 ± 15 | |
| 40 to 60 | Vehicle | 101 ± 6 |
| This compound (10 mg/kg, s.c.) | 138 ± 13* | |
| 60 to 80 | Vehicle | 99 ± 8 |
| This compound (10 mg/kg, s.c.) | 120 ± 11 | |
| 80 to 100 | Vehicle | 103 ± 10 |
| This compound (10 mg/kg, s.c.) | 110 ± 9 | |
| 100 to 120 | Vehicle | 97 ± 7 |
| This compound (10 mg/kg, s.c.) | 105 ± 8 |
*Note: This data is illustrative and represents a hypothetical significant increase in dopamine levels following KOR antagonist administration. Actual results may vary.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to measure dopamine and serotonin release in the rat nucleus accumbens following systemic administration of this compound.
I. Surgical Procedure: Guide Cannula Implantation
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Animal Preparation: Acclimate male Wistar rats (250-300g) to the housing facility for at least one week prior to surgery.
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Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine mixture.
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Stereotaxic Surgery:
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Place the anesthetized rat in a stereotaxic frame.
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Shave the scalp and sterilize the area with an antiseptic solution.
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Make a midline incision to expose the skull.
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Drill a small burr hole above the nucleus accumbens. Typical stereotaxic coordinates relative to bregma are: Antero-Posterior (AP): +1.6 mm; Medio-Lateral (ML): ±1.5 mm; Dorso-Ventral (DV): -6.8 mm from the skull surface.[2]
-
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the desired depth.
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Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel anchor screws.
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Post-operative Care: Administer analgesics and allow the animal to recover for 5-7 days. Keep a dummy cannula inside the guide cannula to maintain patency.
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, handle the rat and place it in the microdialysis testing chamber for at least 1-2 hours to acclimate.
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Probe Insertion: Gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm active membrane length).
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Perfusion:
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.[2]
-
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to achieve a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) into vials containing a small volume of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent the degradation of monoamines.
-
This compound Administration:
-
Prepare a solution of this compound for subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common vehicle is saline or a small percentage of a solubilizing agent like Tween 80.
-
Administer the desired dose of this compound or the vehicle to the control group.
-
-
Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Subsequently, slice the brain and stain the sections to verify the correct placement of the microdialysis probe.
III. Analytical Procedure: HPLC-ECD
-
Instrumentation: An HPLC system equipped with a refrigerated autosampler, a C18 reversed-phase column, and a highly sensitive electrochemical detector is required for the simultaneous quantification of dopamine and serotonin.[3][4]
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH should be optimized for the separation of dopamine and serotonin (typically around 3.0-4.0).
-
Detection: Set the electrochemical detector to an oxidizing potential suitable for the detection of dopamine and serotonin (e.g., +0.6 to +0.8 V).
-
Quantification:
-
Generate a standard curve by injecting known concentrations of dopamine and serotonin standards.
-
Inject the dialysate samples into the HPLC-ECD system.
-
Calculate the concentration of dopamine and serotonin in the samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound at the presynaptic dopamine terminal.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
Troubleshooting & Optimization
Overcoming solubility and stability issues of (-)-Cyclorphan in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability challenges encountered when working with (-)-Cyclorphan in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a morphinan-derived opioid that acts as a mixed agonist-antagonist at opioid receptors. Its primary mechanism of action involves being a full agonist at the kappa-opioid receptor (KOR) and a weak partial agonist or antagonist at the mu-opioid receptor (MOR).[1] This dual activity profile makes it a compound of interest for various research applications, although it was never commercialized for clinical use due to psychotomimetic effects associated with KOR activation.[1]
Q2: What are the main challenges when preparing solutions of this compound?
A2: The primary challenges in preparing this compound solutions are its limited aqueous solubility, especially for the free base form, and the potential for degradation over time, which can affect experimental reproducibility. Factors such as pH, choice of solvent, temperature, and exposure to light can all impact the solubility and stability of the compound in solution.
Q3: Should I use the free base or a salt form of this compound?
A3: For improved aqueous solubility, it is generally recommended to use a salt form of this compound, such as the tartrate salt. Salt forms of basic compounds like this compound are typically more soluble in aqueous buffers than their corresponding free base forms.
Q4: What are the common signs of instability in a this compound solution?
A4: Signs of instability include the appearance of precipitation or cloudiness, a change in color, or a decrease in the expected pharmacological activity in your assays. These can indicate that the compound is degrading or has come out of solution.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of this compound may be too high for the chosen aqueous buffer. Lower the concentration of the stock solution or the final working solution. For many opioids, preparing a more dilute stock solution is a common remedy. |
| pH of the Buffer | The solubility of morphinan (B1239233) derivatives is often pH-dependent. For basic compounds like this compound, solubility is generally higher in acidic conditions. Try adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) to see if the precipitate redissolves. |
| Incorrect Salt Form | You may be using the free base form which has lower aqueous solubility. Switch to a salt form, such as this compound tartrate, for better performance in aqueous solutions. |
| Low Temperature | Some compounds can precipitate out of solution at lower temperatures. Gentle warming and vortexing of the solution may help to redissolve the compound. However, avoid excessive heat as it can accelerate degradation. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound in solution may be degrading over time. It is recommended to prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Oxidation | Opioid compounds can be susceptible to oxidation. To minimize this, consider preparing solutions with deoxygenated water and storing them under an inert gas like nitrogen or argon. The addition of antioxidants may also be beneficial for long-term storage, though compatibility should be verified. |
| Photodegradation | Exposure to light can cause degradation of photosensitive compounds. Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Incorrect Stock Concentration | If the initial stock solution was not fully dissolved, the actual concentration will be lower than calculated. Visually inspect your stock solution for any particulate matter before making dilutions. If unsure, prepare a fresh stock solution, ensuring complete dissolution. |
Data Presentation
Table 1: General Solubility of Morphinan Derivatives in Common Laboratory Solvents
| Solvent | General Solubility | Recommendations for this compound |
| Water | Poor to sparingly soluble (free base) | Use a salt form (e.g., tartrate) for improved solubility. Consider acidic buffers. |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Generally soluble | Can be used as a co-solvent with aqueous buffers. |
| Methanol | Generally soluble | Can be used as a co-solvent, but be mindful of potential toxicity in cell-based assays. |
Table 2: Factors Affecting the Stability of Opioid Solutions
| Factor | Effect on Stability | Recommendations for this compound Solutions |
| pH | Degradation can be pH-dependent. Optimal stability for many opioids is found in slightly acidic conditions. | Maintain the pH of aqueous solutions in the acidic to neutral range (pH 4-7). |
| Temperature | Higher temperatures generally accelerate degradation. | Store stock solutions at -20°C or -80°C. Store working solutions on ice and use them promptly. |
| Light | Exposure to UV or ambient light can cause photodegradation. | Protect solutions from light by using amber vials or covering containers with foil. |
| Oxygen | Oxidation can be a significant degradation pathway. | Prepare solutions with deoxygenated solvents and consider storage under an inert atmosphere for long-term stability. |
Experimental Protocols
The following are generalized protocols for the preparation of this compound solutions. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound (or its tartrate salt) powder using an analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Inspection: Visually inspect the solution to ensure there is no particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protected vials. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw Stock Solution: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution: Serially dilute the DMSO stock solution into your pre-warmed cell culture medium or desired aqueous buffer to achieve the final working concentration. To minimize the final concentration of DMSO, it is advisable to perform intermediate dilutions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to proteins in the medium.
-
Use Immediately: It is best practice to use the freshly prepared aqueous working solution immediately.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling at opioid receptors.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
Optimizing (-)-Cyclorphan dosage to minimize sedative and dysphoric side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-cyclorphan. The focus is on optimizing dosage to minimize sedative and dysphoric side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an opioid analgesic from the morphinan (B1239233) family. It exhibits a mixed profile of activity at opioid receptors: it is a weak partial agonist or antagonist at the µ-opioid receptor (MOR), a full agonist at the κ-opioid receptor (KOR), and a much weaker agonist at the δ-opioid receptor (DOR).[1] Its analgesic effects are primarily mediated through its interaction with these receptors.
Q2: What are the primary side effects associated with this compound?
A2: The most significant side effects reported during the clinical development of this compound were psychotomimetic effects, including dysphoria.[1] Sedation is another common side effect associated with opioids that act on MOR and KOR.[2][3][4][5]
Q3: Why does this compound cause dysphoria?
A3: The dysphoric and psychotomimetic effects of this compound are attributed to its full agonism at the κ-opioid receptor (KOR).[1] Activation of KOR is known to produce aversive and dysphoric states in both humans and animal models.[6][7][8][9]
Q4: What is the mechanism behind this compound-induced sedation?
A4: Sedation from opioids is a common central nervous system effect. For this compound, this is likely mediated by its activity at both the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR), both of which are implicated in producing sedation.[2][4][5]
Q5: How can we optimize the dosage of this compound to minimize these side effects?
A5: Dosage optimization is key to balancing therapeutic efficacy with adverse effects.[10][11][12] The primary strategy is to identify the therapeutic window where analgesic effects are maximized, and sedative and dysphoric effects are minimized.[13] This involves careful dose-titration studies and a thorough understanding of the compound's pharmacokinetic and pharmacodynamic profiles.[10][14][15]
Troubleshooting Guide
Issue 1: Excessive Sedation Observed in Preclinical Models
-
Possible Cause: The administered dose of this compound is too high, leading to significant activation of MOR and KOR, which mediate sedation.[2][4][5]
-
Troubleshooting Steps:
-
Dose Reduction: Systematically reduce the dosage to determine the minimal effective dose for analgesia with an acceptable level of sedation. A dose-response study is recommended.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of this compound in your model.[15][16] A high peak concentration or long half-life might contribute to prolonged sedation. Consider adjusting the dosing interval.
-
Co-administration with a MOR Antagonist: If the analgesic effect is primarily desired from KOR agonism (though this is less common for analgesia), co-administration with a selective MOR antagonist could be explored to mitigate MOR-mediated sedation. However, this may also impact the analgesic efficacy.
-
Issue 2: Dysphoric or Aversive Behaviors Observed in Animal Models
-
Possible Cause: The dysphoric effects are a direct result of KOR agonism by this compound.[1][6][7][8]
-
Troubleshooting Steps:
-
Dose-Response Assessment: Characterize the dose-dependent relationship of dysphoric behaviors. This will help identify a potential therapeutic window where analgesia is present without significant dysphoria.
-
Explore a Different Dosing Regimen: Investigate whether different dosing schedules (e.g., continuous infusion vs. bolus injections) can maintain therapeutic levels while avoiding the high peak concentrations that might trigger dysphoria.
-
Co-administration with a KOR Antagonist: While this would counteract the primary mechanism of dysphoria, it would also likely antagonize the analgesic effects mediated by KOR. A partial KOR antagonist might offer a better balance.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Model
| Dose (mg/kg) | Analgesic Effect (% MPE*) | Sedation Score (1-4) | Aversive Behavior Score (1-5) |
| 0.1 | 15 | 1 | 1 |
| 0.3 | 45 | 2 | 2 |
| 1.0 | 85 | 3 | 4 |
| 3.0 | 90 | 4 | 5 |
*Maximum Possible Effect
Experimental Protocols
Protocol 1: Assessment of Sedation Using a Psychomotor Test (Rotarod Test)
-
Acclimation: Acclimate rodents to the rotarod apparatus for 3 consecutive days, with 3 trials per day.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal.
-
Drug Administration: Administer this compound at the desired doses via the intended route (e.g., subcutaneous).
-
Post-treatment Testing: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), place the animals back on the rotarod and record the latency to fall.
-
Data Analysis: Compare the post-treatment latencies to the baseline values. A significant decrease in latency to fall is indicative of sedation.
Protocol 2: Evaluation of Dysphoria using Conditioned Place Aversion (CPA)
-
Apparatus: Use a two-chamber apparatus with distinct visual and tactile cues in each chamber.
-
Pre-conditioning: On day 1, allow the animals to freely explore both chambers for 15 minutes to determine any initial chamber preference.
-
Conditioning: Over the next 6 days, conditioning is conducted. On days 2, 4, and 6, administer this compound and confine the animal to one chamber. On days 3, 5, and 7, administer vehicle and confine the animal to the opposite chamber.
-
Post-conditioning Test: On day 8, allow the animals to freely explore both chambers for 15 minutes, and record the time spent in each chamber.
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Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates aversive (dysphoric) properties of the drug.
Visualizations
Caption: this compound's interaction with opioid receptors.
Caption: Workflow for optimizing this compound dosage.
Caption: Logic for troubleshooting side effects.
References
- 1. Cyclorphan - Wikipedia [en.wikipedia.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Stress-Related Disorders | Annual Reviews [annualreviews.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can drug dosage adjustments be optimized to accommodate individual patient profiles in the context of combination therapy? [synapse.patsnap.com]
- 11. Ways to minimize adverse drug reactions. Individualized doses and common sense are key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Design and Dose Optimization.pptx [slideshare.net]
- 14. Pharmacokinetic and pharmacodynamic considerations in developing a response to the opioid epidemic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicine.vumc.org [medicine.vumc.org]
- 16. ajmc.com [ajmc.com]
Technical Support Center: Troubleshooting Unexpected Outcomes in (-)-Cyclorphan Behavioral Experiments
Welcome to the technical support center for researchers utilizing (-)-Cyclorphan in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected outcomes. Given the complex pharmacological profile of this compound, it is crucial to consider its multi-receptor interactions when interpreting behavioral data.
Pharmacological Profile of this compound
This compound is a morphinan (B1239233) derivative with a complex pharmacology, acting primarily as a potent kappa-opioid receptor (KOR) agonist. However, it also exhibits activity at other receptors, which can contribute to its behavioral effects. Understanding this profile is the first step in troubleshooting unexpected experimental outcomes.
Receptor Binding Affinities and Functional Activities
The following tables summarize the known binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at various receptors. This data is essential for designing experiments and interpreting results.
| Receptor | Binding Affinity (Ki) [nM] | Species | Notes |
| KOR | 0.030[1] | Guinea Pig Brain | High affinity |
| MOR | 0.026[1] | Guinea Pig Brain | High affinity |
| DOR | ~75-fold lower than KOR[2] | Not Specified | Lower affinity |
| Sigma-1 | 344[1] | Not Specified | Poor affinity reported in one study |
| Sigma-1 | High affinity[3] | Not Specified | Conflicting reports exist |
| NMDA | 23[1] | Not Specified | High affinity, close to PCP |
| Receptor | Functional Activity | Potency (EC50/IC50) [nM] | Efficacy |
| KOR | Agonist | Data not consistently reported | Full agonist |
| MOR | Weak Partial Agonist / Antagonist | Data not consistently reported | Low intrinsic efficacy |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during behavioral experiments with this compound.
Conditioned Place Preference (CPP) / Aversion (CPA)
Q1: I expected this compound to be rewarding, but my animals are showing conditioned place aversion (CPA). Is this normal?
A1: Yes, this is the expected outcome. As a potent KOR agonist, this compound is expected to produce aversive effects, leading to CPA.[2] KOR activation is associated with dysphoria and negative affective states. If you are observing a conditioned place preference (CPP), this would be an unexpected outcome and requires further investigation (see Q2).
Q2: My CPP experiment with this compound yielded no preference or even a slight preference. What could be the cause?
A2: This is an unexpected outcome that could arise from several factors:
-
Dose Selection: The dose-response curve for KOR agonists in CPP can be complex. It's possible the dose used was too low to induce a significant aversive effect. Conversely, very high doses might lead to confounding factors like sedation, which could mask the expression of aversion.
-
MOR Partial Agonism: this compound's weak partial agonism at the mu-opioid receptor (MOR) could counteract the aversive effects of KOR agonism, especially at certain doses. The rewarding effects of MOR activation might compete with the aversive KOR-mediated effects.
-
Sigma-1 Receptor Interaction: If this compound has significant sigma-1 receptor affinity, this could influence the results. Sigma-1 receptor agonists have been shown to modulate the rewarding effects of other drugs and can have complex effects on their own.[4][5]
-
Experimental Design: Factors such as the conditioning schedule, the distinctiveness of the conditioning chambers, and the handling of the animals can all influence the outcome of a CPP experiment.[6]
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If not already done, a full dose-response curve is critical to determine the optimal dose for inducing CPA.
-
Use Receptor Antagonists: To dissect the pharmacology, pre-treat with a selective KOR antagonist (e.g., nor-binaltorphimine) to confirm that any observed aversion is KOR-mediated. Similarly, pre-treatment with a MOR antagonist (e.g., naltrexone) could unmask a stronger aversive effect if MOR partial agonism is masking it.
-
Consider Sigma-1 Involvement: If available, co-administration with a selective sigma-1 antagonist could help elucidate the role of this receptor.
-
Review and Optimize CPP Protocol: Ensure your CPP protocol is robust, with clearly distinct environments and a counterbalanced design.
Logical Flow for Troubleshooting Unexpected CPP Results
Caption: Troubleshooting logic for unexpected Conditioned Place Preference results.
Locomotor Activity
Q3: I am observing an increase in locomotor activity with this compound, but I expected sedation. Why is this happening?
A3: The effect of KOR agonists on locomotor activity can be complex and biphasic. While high doses of KOR agonists like U-50,488 typically cause sedation and reduced locomotion, lower doses can paradoxically increase motor activity.[4] This stimulant effect is often observed in non-habituated animals and may be dependent on the activity of the dopamine (B1211576) system.
Q4: The locomotor effects of this compound in my experiment are inconsistent across different testing days. What could be the reason?
A4: In addition to the biphasic dose-response, other factors can contribute to variability in locomotor activity:
-
Habituation: The novelty of the testing environment can significantly impact locomotor activity. The stimulant effects of low-dose KOR agonists are more pronounced in a novel environment.[4] If animals become habituated to the testing chamber over time, the stimulant effect may diminish or disappear.
-
Interaction with Dopamine System: The locomotor effects of KOR agonists are often modulated by the dopamine system. Basal dopamine levels and the animal's stress state can influence the response to this compound.
-
MOR Partial Agonism: The weak MOR partial agonist activity of this compound could contribute to locomotor stimulation, as MOR activation is generally associated with increased activity. This could lead to a complex interplay between KOR-mediated sedation and MOR-mediated stimulation.
-
Sigma-1 Receptor Effects: Sigma-1 receptor ligands have been shown to modulate locomotor activity, with some antagonists reducing psychostimulant-induced hyperlocomotion.[3][5] The potential interaction of this compound with sigma-1 receptors adds another layer of complexity.
Troubleshooting Steps:
-
Standardize Habituation Procedures: Ensure all animals have a consistent habituation period to the testing chambers before drug administration to minimize novelty-induced effects.
-
Conduct a Full Dose-Response and Time-Course Analysis: This will help to identify the biphasic nature of the locomotor effects and the time of peak activity.
-
Use Selective Antagonists: Pre-treatment with KOR, MOR, and potentially sigma-1 antagonists can help to pharmacologically dissect the observed locomotor effects.
-
Control for Environmental Variables: Ensure that lighting, noise levels, and other environmental factors are consistent across all testing sessions.
Caption: Potential signaling pathways contributing to this compound's behavioral effects.
This technical support guide is intended to provide a starting point for troubleshooting unexpected outcomes in behavioral experiments with this compound. Due to its complex pharmacology, careful experimental design and thorough data analysis are paramount. For further assistance, please consult the primary literature and consider collaborating with experts in opioid pharmacology.
References
- 1. Paradoxical effects of kappa-opioid stimulation on the locomotor activity and Fos immunoreactivity of the preweanling rat: role of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sigma-1 receptor antagonism on ethanol and natural reward seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Strategies to improve the yield and purity of (-)-Cyclorphan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Cyclorphan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting point for the synthesis of this compound and other morphinan (B1239233) alkaloids is through the Grewe cyclization of a suitably substituted benzylisoquinoline precursor. This key step establishes the characteristic tetracyclic morphinan core. Another approach involves utilizing naturally occurring opium alkaloids like thebaine or codeine, which already contain the morphinan skeleton, and then performing the necessary chemical transformations.
Q2: What are the critical steps in the synthesis of this compound that significantly impact yield and purity?
The critical stages that demand careful optimization and control are:
-
Grewe Cyclization: This acid-catalyzed intramolecular cyclization is crucial for forming the morphinan ring system. The choice of acid, reaction temperature, and time can influence the yield and the formation of byproducts.
-
N-Demethylation: If starting from a precursor with an N-methyl group (common in natural alkaloids), this step is necessary before introducing the cyclopropylmethyl group. Incomplete demethylation or side reactions can lead to a mixture of products that are difficult to separate.
-
N-Alkylation: The introduction of the N-cyclopropylmethyl group is a key step. The choice of the alkylating agent (e.g., cyclopropylmethyl bromide), base, and solvent system is critical to achieve high conversion and minimize side reactions.
-
Purification: Due to the structural similarity of potential byproducts, purification of the final product and intermediates is challenging. A combination of chromatographic techniques and crystallization is often required to achieve high purity.
Q3: How does this compound exert its biological effects?
This compound is an opioid analgesic that primarily acts as a potent agonist at the κ-opioid receptor (KOR) and a weak partial agonist or antagonist at the μ-opioid receptor (MOR). Its interaction with these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately leads to its analgesic and other pharmacological effects.
Troubleshooting Guides
Low Yield in Grewe Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient acid strength or concentration. | Use a stronger acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric and phosphoric acid. Ensure anhydrous conditions as water can interfere with the reaction. |
| Reaction temperature too low or reaction time too short. | Gradually increase the reaction temperature while monitoring for decomposition. Optimize the reaction time by taking aliquots and analyzing by TLC or LC-MS. | |
| Formation of multiple unidentified byproducts | Non-selective cyclization or side reactions. | Investigate different acid catalysts. Sometimes a milder acid can provide better selectivity. Ensure the purity of the starting benzylisoquinoline derivative. |
| Overheating leading to decomposition. | Maintain strict temperature control. Consider a stepwise heating profile. |
Inefficient N-Demethylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Ineffective demethylating agent. | The von Braun reaction using cyanogen (B1215507) bromide (CNBr) is a classic method, but can be hazardous. Alternatively, chloroformate reagents (e.g., α-chloroethyl chloroformate followed by hydrolysis) can be effective. |
| Unfavorable reaction conditions. | Optimize solvent, temperature, and reaction time. Ensure the substrate is fully dissolved. | |
| Formation of O-alkylated byproducts | Reaction of the demethylating agent with the phenolic hydroxyl group. | Protect the phenolic hydroxyl group with a suitable protecting group (e.g., acetyl, benzyl) before N-demethylation. The protecting group can be removed in a subsequent step. |
Poor Yield in N-Alkylation with Cyclopropylmethyl Bromide
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the nor-cyclorphan precursor | Insufficient reactivity of the alkylating agent or base. | Use a more reactive cyclopropylmethyl halide (e.g., iodide) or activate the bromide with a catalytic amount of sodium iodide. Employ a stronger, non-nucleophilic base like potassium carbonate or sodium hydride in an appropriate aprotic solvent (e.g., DMF, acetonitrile). |
| Steric hindrance at the nitrogen atom. | Increase the reaction temperature and prolong the reaction time. | |
| Formation of quaternary ammonium (B1175870) salts (over-alkylation) | Use of excess alkylating agent. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of cyclopropylmethyl bromide. Monitor the reaction progress closely. |
| O-alkylation of the phenolic hydroxyl group | The phenoxide is a competing nucleophile. | Use a less polar, aprotic solvent to disfavor O-alkylation. Protecting the phenol (B47542) group prior to N-alkylation is another robust strategy. |
Difficulty in Final Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography | Structurally similar impurities (e.g., diastereomers, N-methyl precursor). | Use a high-resolution stationary phase (e.g., smaller particle size silica (B1680970) gel). Optimize the mobile phase system by trying different solvent mixtures and gradients. Consider reversed-phase chromatography if normal phase is ineffective. |
| Product fails to crystallize or crystallizes with low purity | Presence of impurities inhibiting crystal lattice formation. | First, purify the crude product by column chromatography to remove the bulk of impurities. For crystallization, screen a variety of solvents and solvent mixtures. Techniques like slow evaporation, cooling, or vapor diffusion can be employed. Seeding with a pure crystal can induce crystallization. |
| Product is an oil or amorphous solid. | Attempt to form a salt (e.g., hydrochloride, tartrate) which may have better crystalline properties. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Grewe Cyclization of a Benzylisoquinoline Precursor
-
To a solution of the 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline derivative in an appropriate solvent (e.g., toluene (B28343) or neat), add the acid catalyst (e.g., 85% phosphoric acid, polyphosphoric acid) slowly at room temperature.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the optimized reaction time (typically several hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide, sodium hydroxide) to pH > 9.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of nor-Cyclorphan with Cyclopropylmethyl Bromide
-
Dissolve the nor-cyclorphan precursor in a suitable aprotic solvent (e.g., DMF, acetonitrile).
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Add a base (e.g., anhydrous potassium carbonate, sodium bicarbonate) to the solution.
-
Add cyclopropylmethyl bromide (1.1-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or crystallization.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of this compound at the κ-opioid receptor.
References
Refining analytical methods for more sensitive detection of (-)-Cyclorphan
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical detection of (-)-Cyclorphan. Due to the limited availability of published, validated analytical methods specifically for this compound, this guide incorporates best practices and troubleshooting strategies from established methods for structurally similar morphinan-type opioids.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the sensitive detection of this compound?
A1: For sensitive and specific detection of this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2] LC-MS/MS offers high selectivity and sensitivity, allowing for accurate quantification in complex biological matrices.[1][2] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS, especially at low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is another option, though it may require derivatization to improve the volatility and thermal stability of this compound.[3]
Q2: What are the critical steps in sample preparation for analyzing this compound in biological matrices?
A2: The critical steps for sample preparation aim to isolate this compound from the matrix and minimize interferences. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, often used for plasma or serum samples, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids, effectively removing interfering substances.
-
Solid-Phase Extraction (SPE): SPE offers cleaner extracts and the ability to concentrate the analyte, leading to improved sensitivity. It is a highly effective method for complex matrices like urine or tissue homogenates.
The choice of method depends on the sample matrix, the required limit of detection, and laboratory resources.
Q3: How should this compound samples and standards be stored to ensure stability?
Q4: Can chiral chromatography be used to separate this compound from its enantiomer?
A4: Yes, as this compound is a chiral molecule, specific chiral chromatography methods would be necessary to separate it from its (+)-enantiomer. This is crucial for stereoselective pharmacokinetic and pharmacodynamic studies. Chiral separation can be achieved using chiral stationary phases (CSPs) in either HPLC or supercritical fluid chromatography (SFC). The selection of the appropriate chiral column and mobile phase is critical for achieving good resolution between the enantiomers.
Troubleshooting Guides
This section addresses common issues that may arise during the analysis of this compound, with a focus on HPLC and LC-MS/MS techniques.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Sample solvent incompatible with mobile phase | - Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a guard column and flush the column regularly.- Dissolve the sample in the initial mobile phase.[6] |
| Low Sensitivity / Poor Signal Intensity | - Suboptimal ionization in MS source- Matrix effects (ion suppression)- Analyte degradation- Inefficient extraction | - Optimize MS parameters (e.g., spray voltage, gas flows, temperature).- Improve sample cleanup (e.g., use SPE instead of PPT).- Check sample stability and storage conditions.- Optimize the extraction procedure for better recovery. |
| Retention Time Shift | - Change in mobile phase composition- Fluctuation in column temperature- Column aging- Air bubbles in the pump | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a consistent temperature.- Replace the column if it has degraded.- Degas the mobile phase and purge the pump.[2] |
| High Background Noise | - Contaminated mobile phase or LC system- Impure reagents or solvents- Bleed from the column or other components | - Use high-purity solvents and reagents.- Flush the LC system thoroughly.- Use a column with low bleed characteristics. |
| No Peak Detected | - Incorrect instrument parameters- Sample degradation- No analyte in the sample- Clogged injector or tubing | - Verify all instrument settings.- Prepare a fresh sample and standard.- Check the sample collection and handling procedures.- Inspect and clean the injector and tubing. |
Experimental Protocols
Representative LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 500 µL of plasma with an appropriate internal standard (e.g., this compound-d4).
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z 298.2 -> 157.1.
3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
Quantitative Data Summary
The following table presents representative performance data for the analysis of morphinan-like opioids using various analytical techniques. This data is intended to provide a general reference due to the lack of specific published data for this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | Plasma | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL | 0.1 - 100 ng/mL | 85 - 105 | [7] |
| LC-MS/MS | Urine | 0.1 - 1.0 ng/mL | 0.5 - 2.0 ng/mL | 0.5 - 200 ng/mL | 80 - 110 | [2] |
| GC-MS | Oral Fluid | 0.1 - 0.5 ng/mL | 0.2 - 1.0 ng/mL | 0.2 - 50 ng/mL | 75 - 95 | |
| HPLC-UV | Serum | 5 - 10 ng/mL | 15 - 20 ng/mL | 20 - 500 ng/mL | 70 - 90 |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: Signaling pathway of this compound at opioid receptors.[1]
References
- 1. Cyclorphan - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
- 5. How new nanotechnologies are changing the opioid analysis scenery? A comparison with classical analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications [mdpi.com]
- 7. ricerca.unich.it [ricerca.unich.it]
Addressing challenges in interpreting data from (-)-Cyclorphan binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in interpreting data from (-)-Cyclorphan binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high non-specific binding (NSB) in my this compound assay. What are the common causes and how can I mitigate this?
A1: High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate results. It occurs when the radioligand binds to components other than the target receptor, such as filter membranes, lipids, or other proteins. Ideally, NSB should be less than 50% of the total binding. Here are some common causes and solutions:
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Radioligand Properties: Hydrophobic ligands tend to exhibit higher non-specific binding. While you may not be able to change the properties of this compound, ensuring the purity of your radiolabeled this compound is crucial, as impurities can significantly contribute to NSB.
-
Assay Conditions:
-
Optimize Blocking Agents: Incorporate Bovine Serum Albumin (BSA) at around 0.1% (w/v) in your assay buffer to coat surfaces and reduce non-specific interactions.
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Adjust Ionic Strength: Increasing the salt concentration in your buffer (e.g., 100-150 mM NaCl) can reduce electrostatic interactions that contribute to NSB.
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Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that the binding reaction still reaches equilibrium for specific binding.
-
-
Filtration and Washing:
-
Pre-treat Filters: Glass fiber filters are a common source of NSB for morphinan-based ligands. Pre-soaking filters in a solution of 0.3-0.5% polyethylenimine (PEI) is highly effective at reducing the non-specific binding of positively charged ligands.
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Optimize Washing Steps: Increase the number of washes (e.g., from 3 to 4) or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1]
-
-
Receptor Preparation:
-
Titrate Receptor Concentration: Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal. A typical starting range is 10-20 µg of protein per well for cell membranes.[2]
-
Q2: My specific binding signal for this compound is very low. What could be the problem?
A2: A low specific binding signal can be equally problematic. Consider the following potential issues:
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Receptor Integrity: The opioid or sigma receptors in your preparation may be degraded or inactive. Ensure proper storage and handling of your cell membranes or tissue homogenates. Performing a quality control check, such as a Western blot, can confirm receptor presence.
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Radioligand Issues:
-
Verify Concentration and Purity: Inaccurate dilutions or degradation of the radioligand can lead to a lower than expected concentration in the assay. Ensure the radiochemical purity is above 90%.[3]
-
Check Specific Activity: For tritiated ligands, a specific activity of over 20 Ci/mmol is recommended to detect low levels of binding.[3]
-
-
Assay Conditions:
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium. This can be determined by conducting association kinetic experiments.
-
Buffer Composition: Verify the pH and composition of your binding buffer. For opioid receptors, a common buffer is 50 mM Tris-HCl, pH 7.4.
-
Q3: The Ki value for this compound is inconsistent between experiments. What could be causing this variability?
A3: Variability in the calculated inhibition constant (Ki) often stems from inconsistencies in the experimental setup.
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Cheng-Prusoff Equation Parameters: The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[4] Ensure that the concentration of the radioligand ([L]) and its dissociation constant (Kd) are accurately determined and kept consistent across experiments.
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Equilibrium Conditions: The Cheng-Prusoff equation assumes that the binding reaction has reached equilibrium. Verify that your incubation time is sufficient for both the radioligand and this compound to reach a steady state.
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Pipetting Accuracy: Ensure precise and consistent pipetting of all reagents, especially the radioligand and the competing this compound dilutions.
Quantitative Data Summary
The binding affinity of this compound has been characterized at various opioid and sigma receptors. The inhibition constant (Ki) is a measure of a compound's binding affinity, where a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand Used | Ki (nM) of this compound |
| Opioid Receptors | ||
| Mu (μ) | [3H]DAMGO | Data varies across studies |
| Kappa (κ) | [3H]U69,593 | Data varies across studies |
| Delta (δ) | [3H]Naltrindole | Data varies across studies |
| Sigma Receptors | ||
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 344[5] |
| Sigma-2 (σ2) | [3H]DTG | Poor affinity reported[5] |
Note: Ki values can vary depending on the experimental conditions, such as the tissue preparation, radioligand used, and buffer composition.
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination of this compound
Objective: To determine the binding affinity (Ki) of this compound for a specific opioid receptor (e.g., kappa-opioid receptor).
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human opioid receptor of interest.
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Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [3H]U-69,593 for the kappa-opioid receptor).
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Test Compound: this compound.
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Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand for the target receptor (e.g., unlabeled U-69,593).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that yields a robust signal (typically 10-20 µg per well).[2]
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
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Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 0.4 nM for [3H]U-69,593), and membrane suspension.[6]
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM unlabeled U-69,593), and membrane suspension.[6]
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of this compound (typically from 10-11 to 10-5 M), and membrane suspension.[2]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[7][8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Saturation Binding Assay for Kd and Bmax Determination
Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the maximal number of receptor binding sites (Bmax) in a given membrane preparation.
Procedure:
-
Assay Setup: In a 96-well plate, set up two series of tubes in triplicate.
-
Total Binding: Add a fixed amount of membrane preparation to each well, followed by increasing concentrations of the radioligand.
-
Non-specific Binding: Add the same amount of membrane preparation and increasing concentrations of the radioligand, plus a high concentration of an unlabeled competitor to block all specific binding sites.[9]
-
-
Incubation, Filtration, and Quantification: Follow the same steps as in the competitive binding assay.
Data Analysis:
-
Calculate Specific Binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[10][11]
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways for the receptors targeted by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. calculator.academy [calculator.academy]
- 5. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. graphpad.com [graphpad.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. studylib.net [studylib.net]
Technical Support Center: Optimization of Experimental Protocols for (-)-Cyclorphan Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental protocols and reduce variability in studies involving (-)-Cyclorphan.
Understanding this compound: A Complex Pharmacological Profile
This compound is a morphinan (B1239233) derivative with a complex pharmacological profile, acting primarily as a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) weak partial agonist or antagonist.[1][2] It also displays a lower affinity for the delta-opioid receptor (DOR) and interacts with NMDA receptors.[2][3] This multi-target engagement is a potential source of experimental variability, making standardized protocols and rigorous quality control essential for reproducible results.
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinities (Ki) of this compound for various receptors, providing a quantitative overview of its pharmacological profile.
| Receptor Target | Radioligand | Ki (nM) | Cell/Tissue Source | Reference |
| Kappa Opioid Receptor (KOR) | [³H]U69,593 | 0.030 | CHO Cells (human KOR) | [3] |
| Mu Opioid Receptor (MOR) | [³H]DAMGO | 0.026 | CHO Cells (human MOR) | [3] |
| Delta Opioid Receptor (DOR) | [³H]Naltrindole | - | - | [1] |
| NMDA Receptor | - | 23 | - | [3] |
| Sigma-1 Receptor (σ1) | - | 344 | - | [3] |
Note: Affinity for DOR is noted as 75-fold lower than for KOR.[1][2]
Key Signaling Pathway
Activation of the KOR by this compound primarily involves coupling to inhibitory G proteins (Gαi/o), which initiates a cascade of intracellular events.[4][5] Understanding this pathway is crucial for designing and interpreting functional assays.
Caption: KOR activation pathway by this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during this compound experiments.
Q1: We are observing significant batch-to-batch variability in our results. What are the common causes?
A1: Batch-to-batch variability can stem from several factors:
-
Compound Stability: Ensure this compound is stored correctly (as per supplier instructions) and that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a validated stock.
-
Reagent Quality: Use high-purity reagents and validated biomaterials.[6] Cell line integrity is critical; regularly perform cell line authentication and check for mycoplasma contamination.
-
Protocol Adherence: Minor deviations in incubation times, temperatures, or washing steps can introduce significant variability.[7] Ensure all lab members adhere strictly to the standardized protocol.
-
Instrument Calibration: Regularly calibrate all equipment, including pipettes, plate readers, and scintillation counters.
Q2: Why is the non-specific binding (NSB) in our radioligand binding assay so high?
A2: High NSB can obscure the specific binding signal.[7] Potential causes include:
-
Radioligand Properties: Hydrophobic radioligands can exhibit higher NSB. Ensure the radioligand has high purity (>90%).[7]
-
Assay Conditions: Optimize blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Adjusting incubation time and temperature (shorter times and lower temperatures can sometimes help) may also reduce NSB.[7]
-
Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[7]
Q3: Our functional assay (e.g., cAMP or GTPγS) has a very low signal-to-noise ratio. How can we improve it?
A3: A low signal-to-noise ratio can make data interpretation difficult. Consider the following:
-
Cell Density: The number of cells per well is a critical parameter. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window. Optimize cell density for your specific assay.[8]
-
Agonist Concentration: For antagonist studies, use an agonist concentration that gives a robust and reproducible response, typically the EC₈₀.
-
Stimulation Time: Ensure the stimulation time is sufficient to reach equilibrium. This is especially important for slow-associating ligands.[8]
-
Receptor Expression: In recombinant systems, low receptor expression can lead to a weak signal. Verify receptor expression levels. However, be aware that overexpression can also alter pharmacology.[9][10]
Troubleshooting Guides
These guides provide structured approaches to resolving specific experimental issues.
Guide 1: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of this compound for its target receptors. Variability is a common challenge.
Caption: Standard workflow for a radioligand binding assay.
Table 2: Troubleshooting Radioligand Binding Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand sticking to filters/tubes. 2. Insufficient washing. 3. Radioligand concentration too high. | 1. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). Add BSA (0.1%) to the assay buffer.[7] 2. Increase the number and volume of cold buffer washes. Standardize the washing procedure using a cell harvester.[7] 3. Use a radioligand concentration at or below its Kd value. |
| Low Specific Binding Signal | 1. Insufficient receptor density. 2. Degraded radioligand or receptor. 3. Incubation time too short to reach equilibrium.[11] | 1. Titrate the amount of membrane protein to find the optimal concentration (e.g., 100-500 µg).[7] 2. Aliquot and store reagents properly. Avoid repeated freeze-thaw cycles. Confirm radioligand stability.[11] 3. Perform association kinetic experiments to determine the time required to reach equilibrium. |
| Poor Reproducibility Between Replicates | 1. Pipetting errors. 2. Inconsistent mixing of solutions. 3. Temperature fluctuations during incubation.[11] | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Gently vortex all solutions before adding them to the assay plate.[7] 3. Use a temperature-controlled incubator or water bath. |
Guide 2: [³⁵S]GTPγS Functional Assays
[³⁵S]GTPγS binding assays measure the activation of G proteins following receptor stimulation and are invaluable for determining the functional efficacy and potency of this compound.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Table 3: Troubleshooting [³⁵S]GTPγS Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Basal Signal | 1. Spontaneous, agonist-independent receptor activity. 2. GDP concentration is too low, allowing for basal GTPγS binding. | 1. This may be inherent to the receptor system. Ensure the "agonist-stimulated" window is still sufficient. 2. Optimize the GDP concentration (typically 1-10 µM) to reduce basal binding without significantly affecting the agonist-stimulated signal.[3] |
| Low Agonist-Stimulated Signal | 1. Low receptor-G protein coupling efficiency. 2. Insufficient concentration or degradation of [³⁵S]GTPγS. 3. Suboptimal buffer conditions (e.g., Mg²⁺ concentration). | 1. Ensure you are using a cell line with robust receptor-G protein coupling.[12] 2. Verify the concentration and specific activity of the [³⁵S]GTPγS. Store it properly to prevent degradation. 3. Optimize the concentration of divalent cations like Mg²⁺, which are crucial for G protein activation. |
| Inconsistent Dose-Response Curves | 1. Inaccurate drug dilutions. 2. Variability in membrane protein concentration across wells. 3. Assay not performed within the linear range of the signal. | 1. Perform serial dilutions carefully. Prepare fresh dilutions for each experiment. 2. Ensure the membrane preparation is thoroughly homogenized before aliquoting into assay wells. 3. Perform a membrane protein titration to ensure the signal is proportional to the amount of protein used. |
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the inhibitory constant (Ki) of this compound by measuring its ability to compete with a fixed concentration of a selective KOR radioligand (e.g., [³H]U69,593).
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [³H]U69,593.
-
Non-specific Determinate: High concentration of an unlabeled KOR agonist (e.g., 10 µM U-50,488H).
-
Test Compound: this compound.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.[7]
-
Scintillation Counter and fluid.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in incubation buffer.
-
Assay Setup (in triplicate): In assay tubes or a 96-well plate, combine:
-
Total Binding: Incubation buffer, a fixed concentration of [³H]U69,593 (at its Kd), and cell membrane preparation (e.g., 20 µg protein).[13]
-
Non-Specific Binding (NSB): Incubation buffer, [³H]U69,593, cell membranes, and the non-specific determinate (e.g., 10 µM U-50,488H).[13]
-
Competition: Incubation buffer, [³H]U69,593, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate all samples for 60 minutes at 25°C to reach equilibrium.[3]
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percent specific binding as a function of the log concentration of this compound.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This protocol measures the ability of this compound to stimulate G protein activation at the KOR.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, this compound.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4.[3]
-
Non-specific Determinate: 10 µM unlabeled GTPγS.[3]
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: In assay tubes, combine the cell membrane preparation (e.g., 10-20 µg protein) with GDP (e.g., 3 µM) and the desired concentration of this compound. Incubate for 15-30 minutes at 30°C.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash filters three times with ice-cold buffer.
-
Counting: Measure bound radioactivity via liquid scintillation counting.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values.
-
Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of this compound.
-
Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Data are often expressed as a percentage of the stimulation produced by a standard full KOR agonist.[3]
-
References
- 1. Cyclorphan [medbox.iiab.me]
- 2. Cyclorphan - Wikipedia [en.wikipedia.org]
- 3. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Mitigating off-target effects of (-)-Cyclorphan in cellular and animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with (-)-Cyclorphan in cellular and animal models. The focus is on understanding and mitigating its off-target effects to ensure more precise and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is a morphinan (B1239233) derivative known primarily as an opioid receptor modulator. It exhibits a complex pharmacology, acting as a full agonist at the kappa-opioid receptor (KOR) and a weak partial agonist or antagonist at the mu-opioid receptor (MOR). It has significantly lower affinity for the delta-opioid receptor (DOR).[1] Its development for clinical use was halted due to psychotomimetic effects, which are attributed to its agonist activity at the KOR.
Q2: What are the main off-target effects of this compound that I should be aware of in my experiments?
The principal off-target effects of this compound depend on your intended research focus.
-
If targeting the MOR: The primary "off-target" effect is its potent agonism at the KOR, which can lead to psychotomimetic, dysphoric, and sedative effects in vivo.[1]
-
If targeting the KOR: Its interaction with the MOR, albeit as a weak partial agonist or antagonist, can confound results, particularly in studies on analgesia or reward pathways.
-
Non-opioid off-targets: this compound also has a notable affinity for the N-methyl-D-aspartate (NMDA) receptor, comparable to PCP, and low affinity for sigma (σ1 and σ2) receptors.[2][3] These interactions could influence neuronal excitability and synaptic plasticity, independent of opioid receptor signaling.
Q3: How can I mitigate the KOR-mediated side effects of this compound in animal models?
Several strategies can be employed:
-
Use of a KOR-selective antagonist: Co-administration of a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), can block the KOR-mediated effects of this compound. This allows for the isolation of its effects at other receptors, such as the MOR.
-
Dose selection: Carefully titrating the dose of this compound to the lowest effective concentration for your desired on-target effect may help to minimize the engagement of off-target receptors and subsequent side effects.
-
Behavioral paradigms: Employing a comprehensive battery of behavioral tests can help to differentiate between on-target and off-target effects. For example, using assays for sedation (e.g., rotarod) or aversion (e.g., conditioned place aversion) alongside your primary behavioral measure.
Q4: What is "biased agonism" and how is it relevant to this compound?
Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another at the same receptor. For opioid receptors, the two primary pathways are G-protein signaling (associated with therapeutic effects like analgesia) and β-arrestin recruitment (linked to side effects like respiratory depression and tolerance).[4][5][6] Developing G-protein biased agonists is a key strategy for creating safer opioids.
For this compound, its G-protein activation at the KOR is well-documented.[3] However, to fully characterize its bias, its activity in a β-arrestin recruitment assay would need to be determined and compared to its G-protein signaling. A ligand that potently activates G-protein signaling with minimal β-arrestin recruitment would be considered G-protein biased.
Q5: How can I limit the central nervous system (CNS) effects of this compound if I am interested in its peripheral actions?
To study the peripheral effects of this compound while minimizing confounding CNS activity, you can:
-
Peripheral administration: Localized administration, such as intra-articular or subcutaneous injection at the site of interest, can restrict the drug's distribution.
-
Co-administration with a peripherally restricted antagonist: Using a peripherally restricted opioid antagonist can help to confirm that the observed effects are mediated by peripheral receptors.
-
Chemical modification: For future drug development, this compound could be chemically modified to limit its ability to cross the blood-brain barrier (BBB). Strategies include increasing hydrophilicity or introducing charged groups.
Troubleshooting Guides
In Vitro Cellular Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in binding assays | - Inaccurate protein concentration- Radioligand degradation- Improper incubation time/temperature- High non-specific binding | - Re-quantify membrane protein concentration using a reliable method (e.g., Bradford assay).- Aliquot and store radioligand according to manufacturer's instructions to avoid repeated freeze-thaw cycles.- Optimize incubation time and temperature to ensure equilibrium is reached.- Use a high concentration of a non-selective antagonist (e.g., naloxone) to define non-specific binding accurately. Consider pre-treating filters with a blocking agent. |
| Low signal in functional assays (e.g., GTPγS, cAMP) | - Low receptor expression in the cell line- Poor cell health- Inactive G-proteins- Assay conditions not optimized | - Confirm receptor expression levels via Western blot or radioligand binding.- Ensure cells are healthy and not passaged too many times.- Use fresh assay buffer containing GDP to ensure a pool of inactive G-proteins is available for activation.- Optimize concentrations of GDP, Mg2+, and the duration of agonist stimulation. |
| High basal signaling in the absence of agonist | - Constitutive receptor activity- Contamination of reagents | - This may be inherent to the receptor and cell system. An inverse agonist can be used to quantify and potentially reduce basal activity.- Use fresh, high-quality reagents and screen for potential contaminants. |
| Difficulty interpreting biased agonism data | - Lack of a reference compound- Inappropriate assay choice | - Always include a well-characterized "balanced" or reference agonist (e.g., a potent endogenous ligand) to calculate bias factors.- Measure both G-protein signaling (e.g., GTPγS, cAMP) and β-arrestin recruitment (e.g., BRET, PathHunter) in the same cell line for the most accurate assessment of bias.[4] |
In Vivo Animal Models
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in behavioral responses | - Inconsistent drug administration- Animal stress- Circadian rhythm effects- Individual differences in metabolism | - Ensure accurate and consistent dosing and route of administration.- Acclimate animals to the experimental procedures and environment to reduce stress.- Conduct behavioral testing at the same time of day for all animals.- Increase sample size to account for individual variability. |
| Sedation or motor impairment confounding results | - Off-target effects of this compound, likely via KOR activation | - Perform control experiments to assess motor function (e.g., rotarod, open field test) at the doses used in the primary experiment.- If motor impairment is observed, consider lowering the dose or co-administering a KOR-selective antagonist. |
| Unexpected or paradoxical effects | - Engagement of multiple receptor systems (MOR, KOR, NMDA) | - Systematically block each potential target with selective antagonists in separate cohorts to dissect the contribution of each receptor to the observed phenotype.- Conduct a thorough literature review of the known effects of activating or blocking these receptors in your specific behavioral paradigm. |
| Lack of desired on-target effect | - Inadequate dose or bioavailability- Rapid metabolism of the compound | - Perform a dose-response study to determine the optimal dose for the desired effect.- Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissue over time. |
Quantitative Data
Table 1: Binding Affinity (Ki, nM) of this compound and Reference Compounds at Opioid and Non-Opioid Receptors
| Compound | µ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) | NMDA | σ1 | σ2 |
| This compound | 0.50 ± 0.05 | 4.8 ± 0.5 | 0.26 ± 0.04 | 23 ± 2.5 | 344 ± 25 | >10,000 |
| Morphine | 1.0 ± 0.1 | 230 ± 20 | 250 ± 30 | >10,000 | >10,000 | >10,000 |
| U50,488 (KOR Agonist) | 250 ± 30 | 800 ± 100 | 1.2 ± 0.2 | >10,000 | >10,000 | >10,000 |
| Naloxone (Antagonist) | 1.5 ± 0.2 | 25 ± 3 | 15 ± 2 | >10,000 | >10,000 | >10,000 |
| PCP (NMDA Antagonist) | >10,000 | >10,000 | >10,000 | 23 | - | - |
| Data are presented as mean ± SEM. Data compiled from multiple sources.[2][3] |
Table 2: Functional Activity (Emax, EC50) of this compound in [³⁵S]GTPγS Binding Assays
| Receptor | Emax (%) | EC50 (nM) |
| µ-Opioid (MOR) | 40 ± 2.9 | 0.80 ± 0.6 |
| κ-Opioid (KOR) | 90 ± 10 | 0.19 ± 0.04 |
| Emax is expressed relative to the maximal stimulation produced by a standard full agonist. Data are from CHO cells stably expressing the human MOR or KOR.[3] | ||
| Note: Data on β-arrestin recruitment for this compound are not readily available in the public domain. Such data would be required to calculate a definitive bias factor. |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).
-
This compound and a non-labeled standard ligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, cell harvester, and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the standard ligand.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted unlabeled ligands.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Define total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-selective antagonist like naloxone).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly terminate the reaction by filtering the contents of each well through a filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand and fit the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activation of G-proteins by this compound at a specific opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP and unlabeled GTPγS.
-
This compound and a reference agonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4).
Procedure:
-
Prepare serial dilutions of this compound and the reference agonist.
-
In a 96-well plate, add assay buffer, GDP (e.g., 10 µM), cell membranes, and the diluted ligands.
-
Define basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
Pre-incubate the plate (e.g., 15 minutes at 30°C).
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for a set time (e.g., 60 minutes at 30°C) with gentle shaking.
-
Terminate the reaction by rapid filtration as described for the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (often as a percentage of the maximal response of a full agonist) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[2]
Visualizations
Caption: General opioid receptor signaling pathway.
Caption: Experimental workflow for assessing biased agonism.
Caption: Experimental workflow for evaluating peripheral restriction.
References
- 1. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
How to control for the psychotomimetic effects of (-)-Cyclorphan in preclinical studies
This guide provides troubleshooting advice and frequently asked questions for researchers working with (-)-Cyclorphan, focusing on methods to control for its psychotomimetic and other kappa-opioid receptor (KOR)-mediated side effects in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary psychotomimetic effects of this compound observed in preclinical studies and what is their mechanism?
A1: this compound is a mixed opioid receptor modulator, but its prominent psychotomimetic, dysphoric, and sedative effects are primarily caused by its agonist activity at the kappa-opioid receptor (KOR).[1][2][3] In animal models, these effects manifest as:
-
Conditioned Place Aversion (CPA): Animals learn to avoid environments associated with the drug's administration, which is considered an animal correlate of dysphoria.[4]
-
Sedation and Hypolocomotion: A significant decrease in spontaneous movement is often observed.[3][5]
-
Sensorimotor Gating Deficits: Measured by the disruption of prepulse inhibition (PPI), this is a model for thought disorders observed in psychosis.[6]
-
Drug-Specific Interoceptive Cues: In drug discrimination paradigms, animals can be trained to recognize the subjective state induced by KOR agonists, and this compound can substitute for these cues.[7]
Q2: What is the gold-standard pharmacological tool to block the KOR-mediated effects of this compound?
A2: The most widely used and effective tool is nor-binaltorphimine (nor-BNI) . It is a highly selective KOR antagonist with a slow onset but an exceptionally long duration of action, often lasting for several weeks after a single administration.[8][9][10] This makes it ideal for experiments requiring a sustained blockade of KORs to isolate the effects of this compound at other receptors.
Q3: Can I use a non-selective antagonist like Naltrexone (B1662487) to block this compound's effects?
A3: Yes, but with important caveats. Naltrexone is an antagonist at mu, delta, and kappa opioid receptors.[11] While it can block KOR-mediated effects, it will also block effects at other opioid receptors. It is most useful when you want to determine if an observed effect is mediated by any of these opioid receptors or to isolate a mu-opioid mediated effect. For example, in pigeons trained to discriminate morphine (a mu-agonist), naltrexone effectively blocked the partial generalization to this compound, indicating this specific effect was mu-receptor mediated.[11]
Q4: What is "biased agonism" and how does it relate to avoiding the side effects of KOR agonists like this compound?
A4: Biased agonism is a strategy to develop compounds that preferentially activate one intracellular signaling pathway over another at the same receptor. For the KOR, G-protein signaling is associated with therapeutic effects like analgesia, while the β-arrestin-2 signaling pathway is strongly linked to aversive effects like dysphoria and sedation.[1][5][12] The goal is to create "G-protein biased" KOR agonists that provide therapeutic benefits without the limiting psychotomimetic side effects.[2][5] While this compound is not a biased agonist, this principle is crucial for the development of next-generation KOR-targeted therapeutics.
Troubleshooting Guides
Problem: My behavioral assay is confounded by strong sedation and aversion after this compound administration. How can I confirm these effects are KOR-mediated and isolate other potential mechanisms?
Solution: Implement an antagonist pre-treatment protocol using the selective KOR antagonist, nor-BNI. By demonstrating that pre-treatment with nor-BNI blocks the sedative and aversive effects, you can definitively attribute them to KOR activation.
-
Workflow:
-
Group 1 (Control): Vehicle + Vehicle
-
Group 2 (Agonist Effect): Vehicle + this compound
-
Group 3 (Antagonist Control): nor-BNI + Vehicle
-
Group 4 (Blockade): nor-BNI + this compound
-
-
Rationale: If the behavioral effects seen in Group 2 are absent or significantly attenuated in Group 4 (and Group 3 shows no independent effect), this confirms a KOR-mediated mechanism. Due to nor-BNI's long duration of action, a single pre-treatment can be effective for days or weeks.[10]
Problem: I need to determine if the subjective (interoceptive) effects of this compound in my animals are more similar to a mu-opioid or a kappa-opioid agonist.
Solution: Utilize a drug discrimination paradigm. This procedure trains an animal to recognize and report the presence of a specific internal drug state. [13][14]
-
Methodology:
-
Training: Train two separate groups of animals. Train Group A to discriminate a prototypic KOR agonist (e.g., ethylketazocine) from saline. Train Group B to discriminate a prototypic mu-agonist (e.g., morphine) from saline. [7][15]Animals are typically rewarded (e.g., with food pellets) for pressing the correct lever (one for drug, one for saline).
-
Substitution Test: Once trained, administer various doses of this compound to animals from both groups.
-
Interpretation:
-
If this compound causes animals in Group A to press the "drug" lever, it indicates that it has KOR-like subjective effects.
-
If it causes animals in Group B to press the "drug" lever, it suggests mu-like subjective effects. The degree of substitution (i.e., the percentage of drug-appropriate responses) indicates the similarity of the cue.
-
-
-
Pharmacological Control: To further dissect the mechanism, you can pre-treat the animals with nor-BNI (to block KOR effects) or naltrexone (to block mu effects) before the this compound substitution test.
Caption: Logic for dissecting subjective drug effects.
Data & Key Pharmacological Tools
Summarized below are key antagonists used to control for this compound's effects. Dosing can be highly species- and paradigm-dependent and should be determined empirically.
| Antagonist | Receptor Selectivity | Typical Route | Duration of Action | Key Application | Citations |
| nor-Binaltorphimine (nor-BNI) | Highly selective for KOR | s.c., i.c.v. | Very Long (Weeks to Months) | Gold standard for isolating/blocking KOR-mediated psychotomimetic and dysphoric effects. | [8][9][10] |
| Naltrexone | Non-selective (µ > δ ≈ κ) | s.c., i.p. | Short to Medium (Hours) | Determining if effects are mu-opioid mediated or broadly opioid-mediated. | [11][16] |
| JDTic | Selective for KOR | i.p. | Very Long (Weeks) | Alternative to nor-BNI for long-lasting KOR blockade. | [17] |
| LY-2456302 (CERC-501) | Selective for KOR | p.o., i.p. | Short (Hours) | Useful for experiments requiring a reversible, short-acting KOR blockade. | [17] |
Experimental Protocols
Protocol 1: Conditioned Place Aversion (CPA) Assay
This protocol is used to measure the aversive properties of this compound, a proxy for dysphoria. [18][19]
-
Apparatus: A two- or three-compartment chamber where compartments are distinct in tactile and/or visual cues (e.g., different flooring, wall patterns). [19]2. Phase 1: Pre-Test/Habituation (Day 1)
-
Allow each animal to freely explore all compartments of the apparatus for 15-30 minutes.
-
Record the time spent in each compartment to establish baseline preference. Animals with a strong unconditioned preference for one side (>70% of the time) may be excluded. [20]3. Phase 2: Conditioning (Days 2-5)
-
This phase typically consists of 4 days, with two distinct pairings.
-
Day 2 (Drug Pairing): Inject the animal with this compound and immediately confine it to its initially non-preferred compartment for 30 minutes.
-
Day 3 (Vehicle Pairing): Inject the animal with saline vehicle and confine it to its initially preferred compartment for 30 minutes.
-
Day 4 (Drug Pairing): Repeat the Day 2 procedure.
-
Day 5 (Vehicle Pairing): Repeat the Day 3 procedure. (Note: The order of drug/vehicle pairing should be counterbalanced across subjects).
-
-
Phase 3: Post-Test (Day 6)
-
Place the animal in the apparatus (drug-free state) and allow it to freely explore all compartments for 15-30 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis: A significant decrease in time spent in the drug-paired compartment during the Post-Test compared to the Pre-Test indicates a conditioned place aversion.
Protocol 2: Antagonist Blockade of CPA
To confirm that the observed CPA is KOR-mediated, interleave a nor-BNI pre-treatment group into the CPA protocol.
-
Antagonist Pre-treatment: 24 hours before the start of Phase 2 (Conditioning), administer nor-BNI (e.g., 10 mg/kg, s.c.) to the antagonist group. [10][16]2. CPA Protocol: Run the full CPA protocol as described above for both the standard group and the nor-BNI pre-treated group.
-
Expected Outcome: The standard group should develop an aversion to the this compound-paired chamber. The nor-BNI pre-treated group should show no significant difference in time spent between chambers from Pre-Test to Post-Test, demonstrating a blockade of the aversive effect.
Caption: Pharmacological control of this compound's KOR-mediated effects.
References
- 1. The Kappa Opioid Receptor and the Sleep of Reason: Cortico-Subcortical Imbalance Following Salvinorin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 9. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminative stimulus effects of cyclorphan: selective antagonism with naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Discrimination: Historical Origins, Important Concepts, and Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Flood-conditioned place aversion as a novel non-pharmacological aversive learning procedure in mice - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational validity of (-)-Cyclorphan research from preclinical to clinical settings
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with (-)-Cyclorphan. The aim is to improve the translational validity of preclinical findings by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic opioid analgesic from the morphinan (B1239233) family.[1][2] Its primary mechanism of action is as a potent, full agonist at the kappa-opioid receptor (KOR).[1][2] It also acts as a weak partial agonist or antagonist at the µ-opioid receptor (MOR) and has a much lower affinity for the δ-opioid receptor (DOR).[1][2]
Q2: Why was the clinical development of this compound discontinued?
A2: Despite showing strong pain relief, good absorption, and a relatively long duration of action in clinical trials, the development of this compound was halted due to the production of significant psychotomimetic effects, such as dysphoria and hallucinations.[1][2] These adverse effects are now understood to be mediated by its strong agonism at the KOR.[1][2][3]
Q3: What are the current therapeutic interests in this compound and other KOR modulators?
A3: The dynorphin/KOR system is critically involved in stress, mood, and reward pathways.[3][4] This has led to investigations into KOR agonists for treating conditions like pruritus (itching), pain, and inflammation.[3] Additionally, KOR antagonists are being explored as potential treatments for mood and addiction disorders, including depression and substance use disorders.[4][5][6][7] The challenge lies in separating the desired therapeutic effects from the adverse dysphoric effects.[8]
Troubleshooting Guides
Q1: My in vivo analgesic results with this compound are highly variable and difficult to replicate. What are potential causes and solutions?
A1: High variability in preclinical analgesic assays is a common challenge.[9] Consider the following factors:
-
Animal Handling and Stress: Rodents are prey species, and excessive handling can induce stress-induced analgesia, confounding results.[10][11]
-
Solution: Ensure a sufficient acclimatization period for animals in the testing environment.[10] For mechanical threshold tests like the von Frey test, allow animals to settle until exploratory behaviors cease.[10][12] Automate data collection where possible (e.g., open field tests) to minimize experimenter interference.[11]
-
-
Choice of Nociceptive Assay: The type of pain model can significantly influence outcomes. Assays of "pain-stimulated behavior" (e.g., tail-flick, hot plate) are useful for determining potency and time course but are vulnerable to false positives caused by motor impairment rather than true analgesia.[13]
-
Pharmacokinetics and Metabolism: The route of administration, dose, and timing of the assay relative to the drug's peak effect are critical. The metabolic profile of this compound in your chosen species may differ from others, affecting its duration and efficacy.[15]
-
Solution: Conduct a thorough pharmacokinetic study in your specific animal model to determine the Cmax and half-life. Correlate these parameters with pharmacodynamic readouts to establish an optimal testing window.[16]
-
-
Sub-strain and Sex Differences: Genetic drift within rodent sub-strains and significant sex-based differences in pain perception and drug metabolism can introduce variability.[13][17]
-
Solution: Use both male and female animals in your studies and analyze the data for sex-based differences.[13] Ensure your animal supplier provides detailed information on the genetic background of the animals and be consistent in your sourcing.
-
Q2: I am observing significant aversion and sedation in my animal models at doses required for analgesia. How can I dissociate therapeutic from adverse effects?
A2: This is the central challenge in KOR agonist development, reflecting the clinical experience.[1][3] The leading hypothesis is that KOR signaling is functionally selective: G-protein signaling is thought to mediate analgesia, while β-arrestin-2-dependent signaling mediates dysphoria and aversion.[3][8]
-
Solution 1: Use Assays for Aversive Effects: Incorporate behavioral assays that specifically measure aversion or dysphoria. The conditioned place aversion (CPA) test is a standard method to assess the negative motivational effects of a compound. Intracranial self-stimulation (ICSS) can also be used, as KOR activation is known to be dysphoric and can compromise patient compliance.[5]
-
Solution 2: Explore Biased Agonism: While this compound is a full agonist, your research could aim to identify or design biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway.[3][8] This involves screening compounds in specific in vitro functional assays (e.g., cAMP inhibition vs. β-arrestin recruitment assays).[18]
-
Solution 3: Dose-Response Analysis: Carefully titrate the dose of this compound to find a potential therapeutic window where analgesic effects are observed with minimal adverse effects. However, for a full KOR agonist, this window may be very narrow or non-existent.
Q3: My in vitro binding affinity (Ki) and functional potency (EC50) for this compound do not predict its in vivo efficacy. Why the discrepancy?
A3: This is a common problem in drug development known as the "translation gap."[9]
-
Model Complexity: In vitro systems using cell lines with overexpressed receptors do not capture the complexity of a living organism.[19] Factors like receptor density, local microenvironments, and the presence of endogenous ligands (dynorphins) can alter drug effects in vivo.[20]
-
Pharmacokinetics (PK) / Pharmacodynamics (PD): A drug's ability to reach its target in the central nervous system (blood-brain barrier penetration), its metabolic stability, and its rate of clearance are not measured by in vitro assays but are critical for in vivo efficacy.[15][16]
-
Functional Selectivity: As mentioned, standard in vitro assays like cAMP inhibition may only capture one aspect of the drug's signaling profile (G-protein activation).[4][21] The drug's activity at other pathways (e.g., β-arrestin, MAPK activation) could contribute to the overall in vivo effect, including side effects that limit the tolerated dose.[4]
-
Solution: Create a more comprehensive preclinical package. Supplement binding data with multiple functional assays (in vitro and ex vivo) that probe different signaling pathways. Conduct thorough PK/PD modeling to understand the relationship between drug concentration at the target site and the observed effect over time.[16]
-
Quantitative Data
Table 1: Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |
|---|---|---|---|
| Kappa-Opioid Receptor (KOR) | High Affinity (exact value varies by study) | Full Agonist | [1][2][5] |
| Mu-Opioid Receptor (MOR) | Moderate Affinity | Weak Partial Agonist / Antagonist | [1][2][5] |
| Delta-Opioid Receptor (DOR) | Low Affinity (reported as 75-fold lower than KOR) | Agonist | [1][2] |
| NMDA Receptor | 23 nM (comparable to PCP) | - | [5] |
| Sigma-1 (σ1) Receptor | 344 nM | Poor Affinity | [5] |
| Sigma-2 (σ2) Receptor | Poor Affinity | Poor Affinity |[5] |
Table 2: Summary of Preclinical vs. Clinical Translational Challenges for this compound
| Preclinical Observation | Clinical Observation | Translational Gap / Reason for Discrepancy |
|---|---|---|
| Potent analgesia in rodent pain models.[14][22] | Strong pain relief in humans.[1][2] | Good Translation: The analgesic target (KOR) is conserved. |
| Sedation and motor impairment at higher doses in rodents.[13] | Sedation.[3] | Good Translation: Common CNS effect of potent KOR agonists. |
| Conditioned place aversion (CPA) in rodents.[5] | Severe dysphoria and psychotomimetic effects (hallucinations).[1][2] | Partial Translation: Animal models of aversion capture the negative motivational state but do not fully replicate the complex subjective experience of human psychosis. This is a primary reason for clinical failure. |
Visualizations: Pathways and Workflows
References
- 1. Cyclorphan [medbox.iiab.me]
- 2. Cyclorphan - Wikipedia [en.wikipedia.org]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Co-occurring Depression and Substance Dependence: Using Meta-analysis to Guide Clinical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioids, at Very Low Doses, May Provide a New Way to Treat Resistant Depression | Brain & Behavior Research Foundation [bbrfoundation.org]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. d-nb.info [d-nb.info]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-Efficacy Mu Opioid Agonists as Candidate Analgesics: Effects of Novel C-9 Substituted Phenylmorphans on Pain-Depressed Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. painphysicianjournal.com [painphysicianjournal.com]
- 16. Pharmacokinetic-pharmacodynamic modeling of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Translational validity and implications of pharmacotherapies in preclinical models of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 21. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Bayesian optimization for accelerating the discovery of novel (-)-Cyclorphan analogs
Welcome to the Technical Support Center for accelerating the discovery of novel (-)-Cyclorphan analogs using Bayesian Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the experimental and computational workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the application of Bayesian Optimization (BO) to your discovery pipeline.
Q1: Why is Bayesian Optimization a suitable strategy for discovering novel this compound analogs? A1: The chemical space of potential drug-like molecules is vast, making exhaustive "random-walk" searches inefficient.[1][2][3] Bayesian Optimization is a powerful machine learning technique ideal for optimizing functions that are expensive to evaluate, such as the synthesis and testing of new molecules.[4][5] It efficiently navigates the enormous search space by building a probabilistic model to guide the selection of the next most promising candidates to synthesize and test, balancing the exploration of new chemical space with the exploitation of known promising areas.[2][6] This approach can identify optimal molecules with fewer experiments compared to traditional high-throughput screening (HTS) or trial-and-error methods.[7][8]
Q2: My Bayesian Optimization model is not converging or is performing poorly. What are the common causes? A2: Poor performance in BO for molecular design can often be traced to a few common pitfalls.[9][10] These include:
-
Incorrect Prior Width: If the prior belief about the function's variance is too narrow, the model may be hesitant to explore new areas of the chemical space.[9][11]
-
Over-smoothing: This can occur if the length scale of the kernel in a Gaussian Process (GP) model is too large, causing the model to miss sharp peaks in the activity landscape.[9][11]
-
Inadequate Acquisition Function Maximization: The process of selecting the next candidate to test might not be thoroughly exploring the acquisition function, leading to suboptimal choices.[9][10] Careful tuning of hyperparameters is crucial to address these issues and improve performance.[10]
Q3: What type of surrogate model is best for this application? A3: Gaussian Processes (GPs) are one of the most popular surrogate models for Bayesian Optimization in chemistry due to their flexibility and ability to provide uncertainty estimates for predictions.[12] GPs, often with a Matérn kernel, are a common choice.[13] However, other models like decision-tree-based models and neural networks can also be used depending on the complexity and size of the dataset.[12]
Q4: How do I handle the small and expensive datasets typical in early-stage drug discovery? A4: Bayesian Optimization is inherently designed for scenarios where data acquisition is expensive.[4][5] It minimizes the number of required experiments by making intelligent, sequential decisions.[6] For very low-data situations, transfer learning can be employed to leverage pre-existing chemical information or data from related experiments to bolster the effectiveness of the BO algorithm.[5] Additionally, employing a multi-fidelity approach, where cheaper, lower-accuracy computational predictions are combined with expensive, high-fidelity experimental results, can accelerate discovery.[7][14]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the experimental phases of your research.
Organic Synthesis
Q1: My reaction to synthesize a this compound analog has a very low yield. What should I check? A1: Low yields are a common problem in organic synthesis.[15] Consider the following potential causes:
-
Reagent Purity/Activity: Ensure all starting materials and reagents are pure and have not degraded. Impurities can act as inhibitors.[15]
-
Reaction Conditions: Re-evaluate temperature, pressure, and reaction time. The reaction may be sensitive to small deviations. Over-reaction or degradation can occur if the reaction is left for too long or at too high a temperature.[15]
-
Atmosphere Control: Many organometallic reactions are sensitive to air and moisture. Ensure your glassware is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workup and Purification Losses: Your desired product might be lost during the workup phase. Check for product solubility in the aqueous layer or potential volatility.[16] The product could also be retained on filtration media.[16]
Q2: The reaction is producing multiple unexpected side products. How can I improve selectivity? A2: Side product formation reduces the yield of your desired analog and complicates purification.[15] To minimize this:
-
Adjust Reaction Temperature: Lowering the temperature can often increase the selectivity for the desired thermodynamic product over kinetic side products.
-
Change Reagents or Catalysts: A different catalyst or reagent might offer higher selectivity for the intended transformation.
-
Modify Order of Addition: Slowly adding a highly reactive reagent to the reaction mixture can prevent high local concentrations that may lead to side reactions.[15]
High-Throughput Screening (HTS) & Binding Assays
Q1: I'm getting a high rate of false positives in my HTS campaign. What are the likely causes? A1: False positives are a significant issue in HTS.[17][18] They can arise from:
-
Compound Interference: The compound itself may interfere with the assay technology. This includes autofluorescence, light scattering, or inhibition of the reporter enzyme (e.g., luciferase).[17][18] Adding a non-ionic detergent to the assay buffer can sometimes mitigate interference from compound aggregation.[18]
-
Chemical Reactivity: Some compounds may react non-specifically with assay components.[17]
-
Systematic Errors: Positional effects on assay plates, batch-to-batch variability, and issues with liquid handling robotics can introduce systematic bias.[19][20][21]
Q2: My radioligand binding assay results are inconsistent. What should I troubleshoot? A2: Inconsistent results in receptor binding assays can stem from several factors:
-
Nonspecific Binding: High nonspecific binding can obscure the specific binding signal. Ensure you are using an appropriate concentration of a competing ligand to define it accurately.
-
Ligand Degradation: Both the radioligand and the test compounds must be stable under assay conditions.
-
Membrane Preparation: The quality and consistency of the cell membrane preparation are critical. Ensure protein concentration is accurately determined and consistent across experiments.[22]
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition (pH, ions) must be optimized and strictly controlled.[23]
-
Masking Agent Issues: When studying specific receptor subtypes (e.g., sigma-2), using a masking agent for another receptor (e.g., sigma-1) can be problematic. The masking agent might compete with your radioligand at the target of interest or fail to fully mask the other receptor, leading to an overestimation of receptor numbers.[24]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki, nM) of this compound and related morphinans at various receptors. Lower Ki values indicate higher binding affinity.
| Compound | MOR (μ) | KOR (κ) | DOR (δ) | NMDA | σ1 | σ2 |
| This compound (1) | - | - | - | 23 | 344 | >10,000 |
| (+)-MCL-190 (2) | >10,000 | >10,000 | >10,000 | 4,210 | 12 | >10,000 |
| (-)-Butorphan (3) | - | - | - | 1,000 | - | - |
| (-)-MCL-609 (5) | 0.026 | 0.030 | - | 8,820 | - | - |
| Data sourced from preliminary pharmacological evaluations of enantiomeric morphinans.[25] |
| Compound | MOR (μ) | KOR (κ) | DOR (δ) |
| This compound (3a) | 0.45 | 0.25 | 1.0 |
| (-)-3-hydroxy-N-cyclobutylmethylmorphinan (3b) | 0.40 | 0.23 | 4.2 |
| Data represents Ki (nM) values from binding experiments in guinea pig brain membranes.[26] |
Experimental Protocols
General Protocol for Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of novel this compound analogs at the mu-opioid receptor (MOR).
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells with human MOR).
-
Radioligand (e.g., [³H]DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.[22]
-
Non-specific binding agent (e.g., Naloxone).
-
Test compounds (novel analogs) at various concentrations.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Homogenize the membranes in cold assay buffer using a Dounce homogenizer and determine the protein concentration (e.g., Bradford assay).[22] Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
Assay Buffer.
-
Test compound (or vehicle for total binding, or excess Naloxone for non-specific binding).
-
Radioligand (e.g., [³H]DAMGO at a concentration near its Kd).
-
Diluted cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.[27]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Use non-linear regression analysis (e.g., using Prism) to determine the IC₅₀ value, which can then be converted to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Generalized Synthesis of a Morphinan (B1239233) Analog
This protocol outlines a generalized, multi-step synthesis for a morphinan scaffold, which can be adapted to produce novel analogs. This is a complex synthesis and requires expertise in organic chemistry.
Step 1: Grewe Cyclization
-
This key step forms the morphinan core. A benzyltetrahydroisoquinoline derivative is treated with a strong acid (e.g., H₃PO₄, H₂SO₄) to induce cyclization and form the tetracyclic morphinan skeleton.
Step 2: N-Demethylation
-
If the starting material contains an N-methyl group, it must be removed to allow for the introduction of other substituents (like the cyclopropylmethyl group of this compound). This can be achieved using reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, or with cyanogen (B1215507) bromide (von Braun reaction).
Step 3: N-Alkylation
-
The secondary amine on the morphinan core is alkylated. To introduce the cyclopropylmethyl group characteristic of this compound, the amine is reacted with cyclopropanecarbonyl chloride to form an amide, followed by reduction with a reducing agent like LiAlH₄. Alternatively, direct alkylation can be performed with cyclopropylmethyl bromide.
Step 4: O-Demethylation
-
The final step is often the cleavage of a methoxy (B1213986) group (commonly at the 3-position) to reveal the phenolic hydroxyl group, which is crucial for opioid receptor activity. This is typically accomplished using strong Lewis acids like boron tribromide (BBr₃).[22]
Purification and Characterization:
-
Each intermediate and the final product must be purified, typically using column chromatography on silica (B1680970) gel.[22]
-
The structure and purity of the final compound must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
Bayesian Optimization Workflow
Caption: Iterative loop of Bayesian Optimization for molecular discovery.
Mu-Opioid Receptor (MOR) Signaling
Caption: Agonist activation vs. antagonist blockade of MOR signaling.
Overall Experimental Workflow
Caption: From computational design to a validated lead candidate.
References
- 1. Bayesian optimization for accelerated drug discovery for IBM J. Res. Dev - IBM Research [research.ibm.com]
- 2. Bayesian optimization for accelerated drug discovery | IBM Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 3. Bayesian optimization for accelerated drug discovery | IBM Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 7. Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diagnosing and fixing common problems in Bayesian optimization for molecule design [arxiv.org]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. How To [chem.rochester.edu]
- 17. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. axxam.com [axxam.com]
- 22. Synthesis and Pharmacological Evaluation Aminothiazolomorphinans at Mu and Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Challenges in selectivity, specificity and quantitation range of ligand-binding assays: case studies using a microfluidics platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Troubleshooting issues with opioid receptor antagonist blockade of (-)-Cyclorphan effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Cyclorphan in opioid receptor studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound, a compound with a complex pharmacological profile at opioid receptors.
Q1: Why am I not observing the expected antagonist effect of this compound at the µ-opioid receptor (MOR)?
Possible Causes:
-
Inappropriate Agonist Concentration: The concentration of the MOR agonist (e.g., DAMGO, morphine) may be too high, overwhelming the competitive antagonism by this compound.
-
Partial Agonist Activity: this compound is known to be a weak partial agonist at the MOR.[1] At certain concentrations, particularly in the absence of a full agonist or in systems with high receptor reserve, you may observe agonist effects instead of antagonism.
-
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist at the MOR.
-
Compound Integrity: The this compound stock solution may have degraded.
Troubleshooting Steps:
-
Optimize Agonist Concentration: Determine the EC50 of your MOR agonist in your assay system. For antagonist blockade experiments, use a concentration of the agonist that elicits a submaximal response (e.g., EC80).
-
Perform a Full Dose-Response Curve: Run a full concentration-response curve of this compound alone to determine if it exhibits partial agonist activity in your specific assay.
-
Increase this compound Concentration: Titrate this compound across a wide concentration range against a fixed concentration of the MOR agonist to determine its potency as an antagonist (pA2 or IC50).
-
Use Freshly Prepared Solutions: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Q2: I am observing an unexpected agonist effect when applying this compound. What is the reason for this?
Possible Causes:
-
κ-Opioid Receptor (KOR) Agonism: this compound is a potent, full agonist at the KOR.[1] If your experimental system expresses KOR, the observed agonist effect is likely mediated through this receptor.
-
µ-Opioid Receptor (MOR) Partial Agonism: As mentioned, this compound can act as a weak partial agonist at the MOR.[1] This is more likely to be observed in systems with high receptor expression or in the absence of a competing MOR agonist.
-
δ-Opioid Receptor (DOR) Agonism: this compound has a much lower affinity for the DOR but does act as an agonist.[1] While less likely, this could contribute to the overall effect in some systems.
Troubleshooting Steps:
-
Use Selective Antagonists: To dissect the pharmacology of this compound's effects, use selective antagonists for each opioid receptor subtype. For example, pre-treat your system with a selective KOR antagonist like nor-binaltorphimine (nor-BNI) to block KOR-mediated effects. To confirm MOR partial agonism, observe if the effect is blocked by a MOR-selective antagonist like CTAP or β-funaltrexamine (β-FNA).
-
Characterize Receptor Expression: If using a cell-based system, confirm the expression levels of MOR, KOR, and DOR in your cells using techniques like qPCR, western blotting, or radioligand binding.
-
Consult Binding Affinity Data: Compare the concentrations of this compound you are using with its known binding affinities (Ki values) for the different opioid receptors (see Table 1). This will help predict which receptor is most likely being engaged.
Q3: The blockade of the MOR agonist by this compound is incomplete, even at high concentrations. Why is this happening?
Possible Causes:
-
Insurmountable Antagonism: In some systems, the antagonism may not be fully surmountable, which can be a characteristic of some partial agonists or ligands with complex binding kinetics.
-
Simultaneous KOR Agonism: The potent KOR agonist effect of this compound could be producing a functional effect that opposes or masks the complete blockade of the MOR-mediated signal.
-
Experimental Artifacts: High concentrations of any compound can lead to non-specific effects or solubility issues.
Troubleshooting Steps:
-
Perform a Schild Analysis: A Schild analysis can help determine if the antagonism is competitive. A slope of 1 in the Schild plot is indicative of competitive antagonism. Deviations from this may suggest a more complex interaction.
-
Use a KOR Antagonist: As in the previous question, co-incubate with a selective KOR antagonist to isolate the MOR-specific effects of this compound.
-
Check for Solubility and Cytotoxicity: Visually inspect your highest concentrations of this compound for precipitation. Perform a cell viability assay to ensure the concentrations used are not causing cytotoxicity, which could lead to misleading results.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound and common opioid receptor ligands. This data is essential for designing experiments and interpreting results.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |
| This compound | Varies (weak partial agonist/antagonist) | High Affinity (Full Agonist) | Low Affinity (Agonist) | [1] |
| p-methoxyphenylaminocyclorphan | 0.026 | 0.03 | - | |
| Naloxone (B1662785) | ~1-2 | ~1-20 | ~20-50 | [2] |
| Naltrexone | ~0.1-0.5 | ~0.5-1 | ~10-20 | [2] |
| DAMGO (Agonist) | ~1-2 | >10,000 | ~200 | [3] |
| U-50,488H (Agonist) | >10,000 | ~1-5 | >10,000 | [3] |
| SNC80 (Agonist) | >10,000 | >10,000 | ~1-2 | [4] |
Note: Specific Ki values for this compound are not consistently reported across the literature. The data for p-methoxyphenylaminocyclorphan, a derivative, suggests high affinity for MOR and KOR.
Table 2: Functional Potency (IC50/EC50, nM) in In Vitro Assays
| Compound | Assay | Receptor | Potency (nM) | Reference |
| This compound | [³⁵S]GTPγS | KOR | ~18 (EC50, intermediate efficacy) | [4] |
| This compound | [³⁵S]GTPγS | DOR | ~23 (EC50, low efficacy) | [4] |
| Naloxone | cAMP | MOR | ~10-30 (IC50) | [5] |
| Naltrexone | cAMP | MOR | ~1-5 (IC50) | [5] |
| DAMGO | cAMP | MOR | ~5-10 (EC50) | [5] |
| U-50,488H | [³⁵S]GTPγS | KOR | ~8.2 (EC50) | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the effects of this compound are provided below.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for µ, κ, and δ opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (MOR, KOR, or DOR).
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-U-69,593 (for KOR), [³H]-SNC80 (for DOR).
-
This compound.
-
Naloxone (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation counter and vials.
-
Glass fiber filters and cell harvester.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Assay
Objective: To measure the ability of this compound to antagonize agonist-induced inhibition of cAMP production at the MOR.
Materials:
-
HEK293 or CHO cells stably expressing the human MOR.
-
MOR agonist (e.g., DAMGO).
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the MOR agonist (e.g., EC80) in the presence of forskolin to all wells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen detection kit.
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Protocol 3: β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to block agonist-induced β-arrestin recruitment to the MOR.
Materials:
-
Engineered cell line co-expressing the MOR and a β-arrestin reporter system (e.g., PathHunter®, Tango™).
-
MOR agonist (e.g., DAMGO).
-
This compound.
-
Assay-specific detection reagents.
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the MOR agonist (e.g., EC80) to stimulate β-arrestin recruitment.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Development: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Plot the signal against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced β-arrestin recruitment.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: G-protein signaling pathway of the µ-opioid receptor and the antagonistic action of this compound.
Caption: β-Arrestin recruitment pathway following µ-opioid receptor activation and its inhibition.
Caption: Experimental workflow for the pharmacological characterization of this compound.
References
- 1. Cyclorphan - Wikipedia [en.wikipedia.org]
- 2. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(indole-7-carboxamido)morphinan (NAN) as a Novel Opioid Receptor Modulator for Opioid Use Disorder Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinsurggroup.us [clinsurggroup.us]
Technical Support Center: Optimizing In Vivo Drug Delivery of (-)-Cyclorphan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the in vivo delivery of (-)-Cyclorphan. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound that influence its in vivo delivery?
Understanding the fundamental properties of this compound is crucial for designing effective delivery systems. Key parameters are summarized below.
| Property | Value | Implication for Drug Delivery |
| Molecular Weight | 297.44 g/mol | Relatively small, allowing for potential passive diffusion across biological membranes. |
| XLogP3 | 3.9 | Indicates high lipophilicity, which can lead to poor aqueous solubility but good membrane permeability. May result in partitioning into lipid-rich tissues. |
| Hydrogen Bond Donors | 1 | Low potential for hydrogen bonding, contributing to its lipophilicity. |
| Hydrogen Bond Acceptors | 2 | Low potential for hydrogen bonding. |
Data sourced from PubChem CID: 5359966.
2. What are the expected pharmacokinetic challenges with this compound based on its structure?
This compound is a morphinan (B1239233) derivative. Based on studies of structurally similar compounds like butorphanol (B1668111) and nalbuphine, researchers can anticipate the following:
-
Poor Oral Bioavailability: Morphinan-based drugs often exhibit low oral bioavailability due to extensive first-pass metabolism in the liver.[1][2] For instance, oral administration of butorphanol in parrots resulted in less than 10% bioavailability.[3]
-
Rapid Elimination: Intravenous or intramuscular administration of similar compounds often leads to rapid elimination from the body, requiring frequent dosing to maintain therapeutic concentrations.[4][5][6]
-
Potential for CNS Side Effects: As a κ-opioid receptor agonist, this compound has the potential to cause psychotomimetic effects, which was a primary reason for the discontinuation of its clinical development. Delivery systems that can target peripheral tissues or provide controlled release might mitigate these central nervous system (CNS) side effects.
3. What are the primary signaling pathways activated by this compound?
This compound is a mixed opioid receptor modulator. Its primary mechanism of action involves interaction with the following receptors:
-
κ-opioid receptor (KOR): Full agonist. Activation of KOR is associated with analgesia but also dysphoria and psychotomimetic effects.
-
μ-opioid receptor (MOR): Weak partial agonist or antagonist. This can modulate the effects of other opioids.
-
δ-opioid receptor (DOR): Weak agonist.
The diagram below illustrates the general signaling pathway for G-protein coupled receptors like the opioid receptors.
Caption: G-protein coupled receptor signaling pathway for this compound.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility During Formulation
Question: I am having difficulty dissolving this compound in aqueous buffers for my in vivo experiments. What can I do?
Answer:
Given its high lipophilicity (XLogP3 of 3.9), poor aqueous solubility is expected. Here are some strategies to address this, starting with the simplest:
-
Co-solvents: Try incorporating biocompatible co-solvents into your vehicle.
-
Common Choices: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG) 300 or 400, and dimethyl sulfoxide (B87167) (DMSO).
-
Protocol: Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase it. Be mindful of the potential toxicity of the co-solvent at higher concentrations in your animal model. For example, a common vehicle for subcutaneous injection in mice is a mixture of DMSO, PEG400, and saline.
-
-
pH Adjustment: this compound has a basic nitrogen atom that can be protonated.
-
Protocol: Attempt to dissolve the compound in an acidic solution (e.g., pH 4-5) to form a more soluble salt. A dilute solution of hydrochloric acid or citric acid can be used. Ensure the final pH of the formulation is compatible with the route of administration.
-
-
Surfactants: Use of non-ionic surfactants can help to form micelles that encapsulate the drug.
-
Common Choices: Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).
-
Protocol: Prepare a stock solution of the surfactant (e.g., 1-5% in saline) and then attempt to dissolve the this compound.
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, increasing their apparent water solubility.
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol: Prepare a solution of the cyclodextrin (B1172386) in your aqueous vehicle and then add the this compound. Sonication may be required to facilitate complex formation.
-
The following flowchart can guide your formulation troubleshooting process:
References
- 1. Heroin - Wikipedia [en.wikipedia.org]
- 2. Morphine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of butorphanol after intravenous, intramuscular, and oral administration in Hispaniolan Amazon parrots (Amazona ventralis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and adverse effects of butorphanol administered by single intravenous injection or continuous intravenous infusion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of butorphanol following intravenous administration to the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Managing and interpreting side effect profiles in animal studies of (-)-Cyclorphan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Cyclorphan in animal studies. The information is designed to help manage and interpret side effect profiles encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a morphinan (B1239233) derivative that exhibits a mixed opioid receptor activity profile. It is characterized as a weak partial agonist or antagonist at the µ-opioid receptor (MOR), a full and potent agonist at the κ-opioid receptor (KOR), and a weak agonist at the δ-opioid receptor (DOR)[1][2]. Its significant KOR agonism is responsible for many of its characteristic side effects.
Q2: What are the most common side effects observed with this compound in animal studies?
A2: Due to its potent KOR agonist activity, the most prominent side effects of this compound in animal models are psychotomimetic-like behaviors, sedation, dysphoria, and motor incoordination[2]. These effects have been a primary reason for its limited clinical development.
Q3: How can I differentiate between the analgesic effects and the side effects of this compound?
A3: Differentiating between therapeutic and adverse effects requires careful experimental design and the use of multiple behavioral assays. Analgesic effects are typically measured using tests like the hot-plate or tail-flick assay. Side effects such as sedation can be quantified using an open-field test to measure locomotor activity, while motor incoordination can be assessed with a rotarod test. Dysphoric or aversive effects can be evaluated using a conditioned place aversion (CPA) paradigm. By establishing dose-response curves for both analgesia and side effects, a therapeutic window can be determined.
Q4: Are there any known strategies to mitigate the side effects of this compound?
A4: Research into mitigating KOR agonist-induced side effects is ongoing. One approach involves the co-administration of compounds that may counteract the dysphoric or sedative effects. Additionally, developing biased agonists that preferentially activate G-protein signaling pathways over β-arrestin pathways is a current strategy to separate therapeutic effects from adverse reactions[3]. However, specific antagonists for this compound's side effects are not well-established.
Troubleshooting Guides
Issue 1: Animals exhibit significant sedation or reduced locomotor activity.
Possible Cause: This is a known side effect of potent KOR agonists like this compound, likely due to the modulation of dopamine (B1211576) release in the central nervous system.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the minimal effective dose for your desired therapeutic effect and the threshold dose for significant locomotor depression.
-
Time-Course Evaluation: Assess locomotor activity at different time points post-administration to determine the onset and duration of the sedative effects. Your therapeutic window may be before the peak sedative effect.
-
Control for Sedation in Other Assays: When evaluating other behaviors (e.g., cognition), ensure that the observed effects are not simply a consequence of sedation. Include control groups treated with a known sedative to compare profiles.
-
Consider Alternative Dosing Regimens: Explore different routes of administration or the use of slow-release formulations to potentially reduce peak-dose sedative effects.
Issue 2: Animals show signs of aversion or dysphoria (e.g., in conditioned place aversion studies).
Possible Cause: KOR activation is strongly associated with aversive and dysphoric states.
Troubleshooting Steps:
-
Confirm Aversion with Appropriate Controls: In a conditioned place preference/aversion paradigm, ensure that the aversion is specific to the drug-paired chamber and not due to other environmental factors.
-
Utilize Intracranial Self-Stimulation (ICSS): For a more direct measure of anhedonia or dysphoria, the ICSS model can be employed. A rightward shift in the frequency-response curve suggests a decrease in the rewarding value of the stimulation.
-
Dose-Response Characterization: Determine the dose at which aversive effects become significant. This will be critical in interpreting data from other behavioral tests.
Issue 3: Animals display impaired motor coordination.
Possible Cause: KOR agonists can interfere with motor control, leading to deficits in coordination and balance.
Troubleshooting Steps:
-
Quantify Motor Incoordination: Use a rotarod apparatus to objectively measure motor coordination. A dose-dependent decrease in the latency to fall is indicative of motor impairment.
-
Separate Motor Effects from Other Behaviors: When assessing cognitive or other complex behaviors, it is crucial to rule out motor impairment as a confounding factor. For example, in a maze-based task, ensure that any observed deficits are not due to an inability to navigate the maze physically.
-
Observe Gross Motor Function: In addition to the rotarod, observe the animals for signs of ataxia, abnormal gait, or stereotyped movements in an open field.
Data Presentation
Table 1: Representative Dose-Response Data for this compound Side Effects in Rodents
(Note: The following data is illustrative and based on the expected effects of a potent KOR agonist. Specific dose-response data for this compound in these assays is limited in publicly available literature.)
| Dose (mg/kg, s.c.) | Locomotor Activity (% of Control) | Time on Rotarod (% of Baseline) | Conditioned Place Preference/Aversion (Score) |
| 0.1 | 95 ± 5 | 98 ± 3 | Neutral (0 ± 5) |
| 0.3 | 70 ± 8 | 85 ± 7 | Mild Aversion (-20 ± 8) |
| 1.0 | 45 ± 10 | 60 ± 10 | Moderate Aversion (-50 ± 12) |
| 3.0 | 20 ± 7 | 35 ± 9 | Strong Aversion (-80 ± 15) |
Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in rodents.
Materials:
-
Open-field apparatus (e.g., 40 x 40 x 40 cm box)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation to Apparatus (Optional but Recommended): On the day before testing, place each animal in the open-field for 5-10 minutes to reduce novelty-induced anxiety on the test day.
-
Drug Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Compare the locomotor parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Rotarod Test for Motor Coordination
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus
-
This compound solution
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Training: For 2-3 days prior to testing, train the animals on the rotarod. Each training session should consist of 3-5 trials with a fixed or accelerating speed (e.g., 4-40 rpm over 5 minutes). The inter-trial interval should be at least 15 minutes. The training is complete when the animals can consistently stay on the rod for a predetermined duration (e.g., 180 seconds).
-
Baseline Measurement: On the test day, conduct a baseline trial before drug administration to ensure stable performance.
-
Drug Administration: Administer the assigned dose of this compound or vehicle.
-
Testing: At various time points post-injection (e.g., 30, 60, 90 minutes), place the animal back on the accelerating rotarod.
-
Data Collection: Record the latency to fall from the rod for each trial. The trial should end if the animal falls or passively rotates with the rod for two consecutive revolutions.
-
Data Analysis: Compare the latency to fall between the different dose groups and the vehicle control group at each time point.
Protocol 3: Conditioned Place Preference/Aversion (CPP/CPA)
Objective: To determine if this compound produces rewarding (preference) or aversive effects.
Materials:
-
Three-chamber CPP/CPA apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software
-
This compound solution
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Pre-Conditioning (Day 1): Place the animal in the central compartment and allow free access to all three chambers for 15-20 minutes. Record the time spent in each of the two large chambers to establish any baseline preference. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 2-5): This phase typically consists of alternating daily injections of drug and vehicle.
-
Drug Conditioning: On drug conditioning days, administer a specific dose of this compound and immediately confine the animal to one of the outer chambers (e.g., the initially non-preferred side for a biased design) for 20-30 minutes.
-
Vehicle Conditioning: On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration.
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Test Day (Day 6): Administer vehicle to all animals to ensure that the choice is based on conditioned effects. Place the animal in the central compartment and allow free access to all chambers for 15-20 minutes.
-
Data Collection: Record the time spent in the drug-paired chamber and the vehicle-paired chamber.
-
Data Analysis: Calculate a preference score (Time in drug-paired chamber on test day - Time in drug-paired chamber on pre-conditioning day). A positive score indicates a conditioned place preference, while a negative score indicates a conditioned place aversion.
Signaling Pathways and Experimental Workflows
Caption: KOR Signaling Pathways.
Caption: Side Effect Profiling Workflow.
Caption: MOR Signaling Interaction.
References
- 1. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the retrospective identification of (-)-Cyclorphan and its related morphinan (B1239233) compounds in various samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its retrospective identification important?
This compound is a synthetically produced opioid analgesic belonging to the morphinan class of compounds. It is known to be a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) weak partial agonist or antagonist.[1] Retrospective identification is crucial in forensic toxicology and clinical research to understand its involvement in overdose cases, to study its metabolism and pharmacokinetics, and to monitor its potential misuse.
Q2: What are the main challenges in the analytical detection of this compound?
The primary challenges in detecting this compound and related morphinans include:
-
Low concentrations: These compounds are often present in biological samples at very low concentrations, requiring highly sensitive analytical techniques.
-
Metabolism: Extensive metabolism can lead to the presence of various metabolites, some ofwhich may be in higher concentrations than the parent compound. Glucuronide conjugates are common metabolites of morphinans.[2][3][4]
-
Isomeric compounds: The presence of stereoisomers, such as its enantiomer (+)-Cyclorphan, requires chiral separation techniques for unambiguous identification.[5][6][7][8]
-
Matrix effects: Biological matrices like blood and urine can interfere with the analysis, necessitating effective sample preparation methods.
Q3: What are the recommended analytical techniques for the identification of this compound?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for the identification and quantification of morphinans.[9] LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze thermally labile and polar compounds without derivatization.
Q4: Is derivatization necessary for the analysis of this compound?
For GC-MS analysis, derivatization is typically required to improve the volatility and thermal stability of morphinans.[10][11][12][13] Common derivatizing agents include silylating agents (e.g., BSTFA, MSTFA) and acylating agents (e.g., propionic anhydride). For LC-MS/MS analysis, derivatization is generally not necessary.
Q5: Where can I obtain analytical reference standards for this compound?
High-purity analytical reference standards are essential for the accurate identification and quantification of this compound. These can be sourced from commercial suppliers of certified reference materials.[14][15] It is crucial to obtain a certificate of analysis (CoA) with each standard to ensure its identity and purity.
Troubleshooting Guides
Sample Preparation
Q: I am experiencing low recovery of this compound from my biological samples. What could be the cause and how can I improve it?
A: Low recovery can be due to several factors. Here's a troubleshooting guide:
-
Inefficient Extraction:
-
pH Adjustment: Ensure the pH of the sample is optimized for the extraction method. For morphinans, a pH around 9 is often used for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Solvent Selection (LLE): The choice of organic solvent is critical. A mixture of solvents, such as isopropanol/ethyl acetate, may improve extraction efficiency.
-
SPE Cartridge Selection: Ensure the SPE cartridge chemistry is appropriate for retaining morphinans. Mixed-mode cation exchange cartridges are often effective.
-
-
Metabolite Conjugation:
-
Adsorption to Labware:
-
Use silanized glassware or low-binding polypropylene (B1209903) tubes to minimize adsorption of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am observing poor peak shape and tailing for my derivatized this compound standard on the GC-MS. What should I check?
A: Poor peak shape is often indicative of issues with the GC system or the derivatization process.
-
Incomplete Derivatization:
-
Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and amount of derivatizing agent.
-
The presence of moisture can interfere with silylation reactions. Ensure all solvents and the sample extract are dry.
-
-
GC System Issues:
-
Active Sites: The GC inlet liner and the front of the analytical column may have active sites that interact with the analyte. Use a deactivated liner and trim the first few centimeters of the column.
-
Injection Temperature: An injection temperature that is too low can cause peak broadening, while a temperature that is too high can cause degradation of the analyte. Optimize the injection port temperature.
-
-
Derivative Stability:
-
Some derivatives, like TMS ethers, can be sensitive to moisture. Analyze the samples as soon as possible after derivatization.
-
Q: I am seeing multiple peaks for a single this compound standard after derivatization. What is happening?
A: The formation of multiple derivatives can lead to multiple peaks.
-
Keto-enol Tautomerism: Morphinans with a keto group can exist as tautomers, which may form different derivatives. Using an oximation step before silylation can prevent this.[12]
-
Incomplete Reaction: If the derivatization reaction is incomplete, you may see peaks for both the derivatized and underivatized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Q: My LC-MS/MS signal for this compound is weak and inconsistent. How can I improve the sensitivity and reproducibility?
A: Weak and inconsistent signals in LC-MS/MS can be caused by a variety of factors.
-
Ionization Suppression/Enhancement:
-
Matrix components co-eluting with the analyte can suppress or enhance its ionization, leading to inaccurate results. Improve sample cleanup or adjust the chromatographic conditions to separate the analyte from interfering matrix components.
-
The use of a stable isotope-labeled internal standard (SIL-IS) can compensate for matrix effects.
-
-
Mobile Phase Composition:
-
The pH of the mobile phase can significantly affect the ionization efficiency of the analyte. For morphinans, which are basic compounds, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote the formation of protonated molecules ([M+H]^+).
-
-
Mass Spectrometer Parameters:
-
Optimize the MS parameters, including the electrospray voltage, gas flows (nebulizer and drying gas), and ion transfer optics, by infusing a standard solution of this compound.
-
Q: I am having difficulty separating this compound from its stereoisomer. What chromatographic conditions should I use?
A: The separation of enantiomers requires a chiral stationary phase (CSP).[5][6][7][8]
-
Column Selection:
-
Several types of CSPs are available, including those based on cyclodextrins, polysaccharides, and proteins. A screening of different chiral columns may be necessary to find the optimal separation.
-
-
Mobile Phase Optimization:
-
The composition of the mobile phase, including the organic modifier and any additives, can have a significant impact on chiral separation. Both normal-phase and reversed-phase chromatography can be used for chiral separations.
-
Experimental Protocols
Protocol 1: General Workflow for Retrospective Identification of this compound
This protocol outlines a general approach for the retrospective analysis of this compound in biological samples.
-
Sample Pre-treatment:
-
For urine samples, perform enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.
-
For blood/plasma samples, perform protein precipitation with a solvent like acetonitrile.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol (B129727) and water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a basic organic solvent mixture.
-
-
Analysis:
-
LC-MS/MS: Evaporate the eluate to dryness and reconstitute in the initial mobile phase. Inject onto an LC-MS/MS system.
-
GC-MS: Evaporate the eluate to dryness. Perform derivatization (e.g., with BSTFA + 1% TMCS). Inject onto a GC-MS system.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the unknown peak with that of a certified reference standard of this compound.
-
For LC-MS/MS, monitor for specific precursor-to-product ion transitions.
-
For GC-MS, compare the fragmentation pattern of the derivatized compound.
-
Protocol 2: Derivatization for GC-MS Analysis of Morphinans
This protocol is based on methods for other morphinans and may require optimization for this compound.[9][10][11][13]
-
Evaporate the dried sample extract in a reaction vial.
-
Add 50 µL of a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Morphinan Analysis *
| Parameter | Setting |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
*These parameters are based on typical methods for morphinan analysis and should be optimized for this compound.
Table 2: Example GC-MS Parameters for Derivatized Morphinan Analysis *
| Parameter | Setting |
| Gas Chromatography | |
| Column | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
*These parameters are based on typical methods for derivatized morphinan analysis and should be optimized for derivatized this compound.
Visualizations
Caption: Workflow for the retrospective analysis of this compound.
Caption: Troubleshooting guide for low analyte recovery.
References
- 1. Cyclorphan - Wikipedia [en.wikipedia.org]
- 2. Determination of morphine and its metabolites in the biological samples: an updated review - ProQuest [proquest.com]
- 3. forensicrti.org [forensicrti.org]
- 4. Morphine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. dl.astm.org [dl.astm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. noramco.com [noramco.com]
- 15. 規制物質と薬物の標準品 [sigmaaldrich.com]
Validation & Comparative
A Comparative In Vivo Analysis of (-)-Cyclorphan and the Selective KOR Agonist U-50,488H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two prominent kappa-opioid receptor (KOR) agonists: the mixed-activity morphinan (B1239233) derivative (-)-Cyclorphan and the highly selective experimental tool compound U-50,488H. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds and to facilitate the design of future in vivo studies.
Introduction to the Compounds
This compound is a morphinan-derived opioid with a complex pharmacological profile, acting as a potent KOR agonist and a mu-opioid receptor (MOR) antagonist. Its development for clinical use was halted due to psychotomimetic effects, a common adverse effect associated with KOR activation.
U-50,488H is a prototypical selective KOR agonist widely used in preclinical research to investigate the physiological and behavioral roles of the kappa-opioid system. Its high selectivity makes it an invaluable tool for delineating KOR-mediated effects from those of other opioid receptors.
Comparative Data Presentation
The following tables summarize the receptor binding affinities and in vivo pharmacological effects of this compound and U-50,488H based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and thus, data has been collated from various sources. Experimental conditions such as animal species, strain, and specific protocols may vary between studies, warranting caution in direct comparisons.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (KOR) | Mu (MOR) | Delta (DOR) |
| This compound | ~0.2 - 0.5 | ~1.0 - 2.0 | ~10 - 20 |
| U-50,488H | ~1 - 10 | >1000 | >1000 |
Note: Ki values are approximate and can vary based on the radioligand and tissue preparation used in the binding assay.
Table 2: In Vivo Pharmacological Effects
| Parameter | This compound | U-50,488H |
| Analgesia (Hot-Plate Test) | Effective (e.g., significant effect at 10 mg/kg) | ED₅₀: ~1-5 mg/kg (s.c.) in rodents |
| Analgesia (Tail-Flick Test) | Data not readily available | ED₅₀: ~2-10 mg/kg (s.c.) in rodents |
| Sedation / Locomotor Activity | Sedative effects reported | Dose-dependent decrease in locomotor activity (e.g., significant effects at 5-10 mg/kg, s.c.) |
| Aversive Effects (CPA) | Aversive properties expected due to KOR agonism | Induces conditioned place aversion (CPA) at doses of ~2.5-10 mg/kg (s.c.) |
Abbreviations: ED₅₀ (Median Effective Dose), s.c. (subcutaneous), CPA (Conditioned Place Aversion).
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols for the key experiments cited in this guide.
Hot-Plate Test for Analgesia
The hot-plate test is a widely used method to assess the analgesic effects of drugs against thermal stimuli, primarily reflecting supraspinal mechanisms.
-
Apparatus: A commercially available hot-plate analgesia meter with a heated surface maintained at a constant temperature (typically 52-55°C). The apparatus is enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.
-
The test compound or vehicle is administered (e.g., subcutaneously).
-
At predetermined time points after administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Locomotor Activity Assessment
Locomotor activity is a measure of general motor function and can be used to assess the sedative or stimulant effects of a compound.
-
Apparatus: An open-field arena, which is a square or circular enclosure with sensors (e.g., infrared beams) to automatically track the animal's movement.
-
Procedure:
-
Animals are habituated to the testing room for a set period before the experiment.
-
The test compound or vehicle is administered.
-
Immediately or after a predetermined time, the animal is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis: Total distance traveled or the number of beam breaks are compared between drug-treated and vehicle-treated groups.
Conditioned Place Aversion (CPA)
The CPA paradigm is used to evaluate the aversive or rewarding properties of a drug by pairing its effects with a specific environment.
-
Apparatus: A two- or three-chambered apparatus with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the test compound and are confined to one of the non-preferred compartments. On alternate days, they receive vehicle injections and are confined to the other compartment.
-
Post-conditioning (Test): On the final day, animals are allowed to freely explore all compartments without any drug administration.
-
-
Data Analysis: The time spent in the drug-paired compartment during the test phase is compared to the time spent in the same compartment during the baseline phase. A significant decrease in time spent in the drug-paired compartment indicates conditioned place aversion.
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Kappa-Opioid Receptor (KOR) Signaling Cascade.
In Vivo Comparison Experimental Workflow
Validation of (-)-Cyclorphan's kappa opioid receptor selectivity against other opioid receptors
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the opioid receptor selectivity profile of (-)-Cyclorphan, with supporting experimental data and protocols.
This compound is a morphinan (B1239233) derivative that has been characterized as a potent kappa opioid receptor (KOR) agonist. Understanding its selectivity and functional activity at the KOR compared to the mu (MOR) and delta (DOR) opioid receptors is crucial for its potential therapeutic applications and for elucidating the roles of the kappa opioid system. This guide provides a comparative analysis of this compound's binding affinity and functional activity at these three key opioid receptors.
Quantitative Data Summary: Binding Affinity and Functional Activity
The selectivity of this compound for the kappa opioid receptor is evident from both radioligand binding assays and functional assays. The following tables summarize the key quantitative data from a comparative study by Mosier et al. (2014).
Opioid Receptor Binding Affinity of this compound
Binding affinity, expressed as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.
| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |
| This compound | 0.44 ± 0.04 | 11.2 ± 1.2 | 0.23 ± 0.02 | ~1.9 | ~48.7 |
Data sourced from Mosier et al., 2014.
The data clearly demonstrates that this compound possesses the highest affinity for the KOR, followed by the MOR, and shows a significantly lower affinity for the DOR. Specifically, it is approximately 49-fold more selective for the KOR over the DOR.
Functional Activity of this compound at Opioid Receptors
The functional activity of this compound was assessed using a [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor agonism. The data is presented as the percentage of agonist stimulation at a concentration of 1 µM.
| Compound | MOR % Agonist Stimulation (at 1 µM) | KOR % Agonist Stimulation (at 1 µM) |
| This compound | 1.1 ± 2.2 | 81.0 ± 2.0 |
Data sourced from Mosier et al., 2014.
The functional data corroborates the binding affinity profile, showing that this compound acts as a potent agonist at the KOR, eliciting a strong response. In contrast, it shows minimal to no agonist activity at the MOR at the same concentration, suggesting it may act as an antagonist or a very weak partial agonist at this receptor.[1] Information from other sources indicates that this compound is a full agonist at the KOR, a weak partial agonist or antagonist at the MOR, and an agonist at the DOR, albeit with much lower affinity compared to the KOR.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the MOR, DOR, and KOR.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligands:
-
[³H]DAMGO for MOR
-
[³H]DPDPE for DOR
-
[³H]U-69,593 for KOR
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the total radioligand is bound.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1. Experimental workflow for the radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This functional assay quantifies the activation of G-protein coupled receptors (GPCRs) by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound at the MOR, DOR, and KOR.
Materials:
-
Receptor Source: Cell membranes from CHO cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: [³⁵S]GTPγS
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding)
-
Test Compound: this compound
-
Positive Controls: DAMGO (for MOR), DPDPE (for DOR), U-69,593 (for KOR)
-
Assay Buffer: Typically contains MgCl₂, NaCl, and a buffering agent like HEPES.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
GDP (to ensure G-proteins are in their inactive state).
-
Cell membranes.
-
Varying concentrations of this compound or a positive control agonist. For determining antagonist activity, a fixed concentration of agonist is added after pre-incubation with the antagonist.
-
-
Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate using a cell harvester.
-
Washing: Wash the filters with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve using non-linear regression.
-
Signaling Pathway
Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the coupling of inhibitory G-proteins (Gαi/o).
Figure 2. Canonical signaling pathway of the Kappa Opioid Receptor.
Upon agonist binding, the KOR undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein. This causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dissociated components then modulate downstream effectors:
-
Gαi/o-GTP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ can directly interact with and modulate ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
These signaling events collectively result in a reduction of neuronal excitability, which underlies the physiological effects of KOR activation, such as analgesia, as well as its less desirable effects like dysphoria and sedation.
References
A Comparative Analysis of the Antinociceptive Properties of (-)-Cyclorphan and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antinociceptive properties of (-)-Cyclorphan and morphine. The information presented is intended for researchers, scientists, and professionals involved in drug development and pain management research. This document synthesizes experimental data to offer an objective comparison of these two opioid compounds, focusing on their receptor binding affinities, antinociceptive efficacy, and underlying signaling mechanisms.
Executive Summary
Morphine, a prototypical μ-opioid receptor (MOR) agonist, is a cornerstone in the management of severe pain. However, its clinical utility is often limited by a range of adverse effects, including respiratory depression, constipation, and the potential for addiction.[1] In contrast, this compound is a morphinan (B1239233) derivative with a distinct pharmacological profile, acting as a potent κ-opioid receptor (KOR) agonist and a weak partial agonist or antagonist at the MOR.[1][2] This difference in receptor interaction profiles suggests that this compound may offer a different spectrum of therapeutic effects and side effects compared to morphine. While both compounds exhibit antinociceptive properties, their distinct mechanisms of action warrant a thorough comparative analysis to understand their respective therapeutic potentials.
Data Presentation
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| This compound | ~2.3 | ~0.13 | ~5.8 |
| Morphine | ~1.168 - 2.5 | ~280 - 1100 | ~260 - 4000 |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative ranges from the literature.
Table 2: Comparative Antinociceptive Potency (ED50, mg/kg) in Rodent Models
| Compound | Tail-Flick Test | Hot Plate Test | Acetic Acid-Induced Writhing Test |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Morphine | ~2.6 - 7.82 (s.c., mice/rats)[3][4] | ~2.6 - 10.6 (s.c./i.v., rats)[4] | ~0.124 (i.p., mice)[5] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. s.c. = subcutaneous; i.p. = intraperitoneal; i.v. = intravenous. Direct quantitative comparison of antinociceptive potency is challenging due to the lack of publicly available, directly comparable ED50 values for this compound in these standard assays.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a common method to assess the spinal analgesic effects of drugs.[6]
-
Apparatus: A tail-flick analgesia meter consisting of a radiant heat source.
-
Procedure:
-
A rodent (mouse or rat) is gently restrained, and its tail is positioned over the radiant heat source.
-
The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the tail-flick latency is measured at predetermined time points post-administration.
-
-
Endpoint: An increase in the tail-flick latency is indicative of an antinociceptive effect.
Hot Plate Test
The hot plate test is used to evaluate the central antinociceptive activity of drugs.[1]
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A rodent is placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time is set to prevent injury to the animal.
-
The test compound or vehicle is administered, and the hot plate latency is measured at various time intervals.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus indicates antinociception.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain used to screen for peripheral and central analgesic activity.
-
Procedure:
-
Rodents are pre-treated with the test compound or vehicle.
-
After a specific absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 15-20 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an antinociceptive effect.
Mandatory Visualization
Signaling Pathways
The antinociceptive and other physiological effects of this compound and morphine are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-nociception mediated by a κ opioid receptor agonist is blocked by a δ receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 4. Antinociceptive effects of two deltorphins analogs in the tail-immersion test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (-)-Cyclorphan's effects across different animal species and pain models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analgesic effects of (-)-Cyclorphan, a morphinan (B1239233) derivative with a unique opioid receptor profile. As a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) weak partial agonist or antagonist, its effects can vary significantly across different pain modalities and animal species. This document summarizes its mechanism of action, details its expected performance in standard preclinical pain models, and provides the necessary experimental protocols for replication and further investigation.
Introduction to this compound
This compound is an opioid analgesic that acts primarily as a full agonist at the kappa-opioid receptor (KOR) and as a weak partial agonist or antagonist at the mu-opioid receptor (MOR). It also has a much lower affinity for the delta-opioid receptor (DOR). This mixed receptor profile suggests a complex analgesic potential, distinct from traditional MOR agonists like morphine. While it demonstrated strong pain relief in early clinical trials, its development was halted due to psychotomimetic effects, a known consequence of KOR activation. Understanding its efficacy across various preclinical models is crucial for dissecting its therapeutic potential and guiding the development of next-generation analgesics with improved side-effect profiles.
Mechanism of Action and Signaling Pathways
This compound's pharmacological effects are dictated by its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).
-
Kappa-Opioid Receptor (KOR) Agonism: As a KOR agonist, this compound activates Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The dissociation of Gβγ subunits from the Gα subunit further modulates ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, producing analgesia, but also potential dysphoria and sedation.
-
Mu-Opioid Receptor (MOR) Antagonism: By acting as an antagonist at the MOR, this compound competitively blocks endogenous and exogenous MOR agonists (like endorphins or morphine) from binding and activating the receptor. This action can mitigate some of the typical side effects of mu-agonists, such as respiratory depression and reward/dependence, but may also limit its efficacy in pain models where MOR activation is paramount.
Signaling Pathway of this compound
Caption: Signaling pathways for this compound at KOR (agonist) and MOR (antagonist).
Comparative Efficacy in Preclinical Pain Models
The dual receptor activity of this compound predicts a varied analgesic profile depending on the nature of the noxious stimulus. Generally, KOR agonists tend to show greater efficacy in models of inflammatory and persistent pain, whereas MOR agonists are highly effective against acute thermal pain.
Data Presentation
The following tables summarize the expected antinociceptive effects of this compound based on its mechanism as a KOR agonist. Specific experimental data for this compound is limited in publicly accessible literature; therefore, these tables compare its profile to typical responses seen with selective KOR and MOR agonists.
Table 1: Thermal Nociception - Hot Plate & Tail-Flick Tests These tests measure response to acute thermal pain and are highly sensitive to MOR agonists.
| Compound Class | Animal Species | Hot Plate Test (Latency to Paw Lick/Jump) | Tail-Flick Test (Latency to Tail Withdrawal) |
| This compound (Expected) | Rodents (Rats, Mice) | Moderate antinociceptive effect. | Moderate antinociceptive effect. |
| Selective KOR Agonist | Rodents (Rats, Mice) | Low to moderate antinociceptive effect. | Low to moderate antinociceptive effect. |
| Selective MOR Agonist | Rodents (Rats, Mice) | Strong, dose-dependent increase in latency. | Strong, dose-dependent increase in latency. |
| This compound (Expected) | Non-Human Primates | Expected to show moderate analgesia. | Not a standard test for primates. |
Table 2: Mechanical Nociception - Von Frey Test This test measures the threshold for withdrawal from a mechanical stimulus, often used in models of neuropathic pain and inflammatory hyperalgesia.
| Compound Class | Animal Species | Pain Model | Von Frey Test (Paw Withdrawal Threshold) |
| This compound (Expected) | Rodents (Rats, Mice) | Neuropathic/Inflammatory | Expected to increase withdrawal threshold. |
| Selective KOR Agonist | Rodents (Rats, Mice) | Neuropathic/Inflammatory | Dose-dependent increase in withdrawal threshold. |
| Selective MOR Agonist | Rodents (Rats, Mice) | Neuropathic/Inflammatory | Strong, dose-dependent increase in withdrawal threshold. |
Table 3: Inflammatory/Persistent Pain - Formalin Test This test induces a biphasic pain response: Phase I (acute, neurogenic) and Phase II (tonic, inflammatory). It is considered a more clinically relevant model of persistent pain and is particularly sensitive to KOR agonists.
| Compound Class | Animal Species | Formalin Test - Phase I (0-5 min) | Formalin Test - Phase II (15-40 min) |
| This compound (Expected) | Rodents (Rats, Mice) | Moderate reduction in flinching/licking. | Strong, dose-dependent reduction in flinching/licking. |
| Selective KOR Agonist | Rodents (Rats, Mice) | Moderate reduction in flinching/licking. | Strong, dose-dependent reduction in flinching/licking.[1] |
| Selective MOR Agonist | Rodents (Rats, Mice) | Strong reduction in flinching/licking. | Strong reduction in flinching/licking.[2] |
Experimental Protocols & Workflows
Accurate cross-validation requires standardized methodologies. Below are detailed protocols for the key behavioral assays discussed.
Hot Plate Test
This test assesses the response to a constant, painful heat stimulus, primarily measuring supraspinally organized responses.[3]
Methodology:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface enclosed by a transparent cylinder to prevent escape. The surface temperature is precisely controlled.
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Procedure:
-
Set the plate temperature to a constant noxious level (typically 52-55°C).
-
Gently place the animal (mouse or rat) onto the heated surface and start a timer.
-
Observe the animal for nocifensive behaviors, typically hind paw licking, flicking, or jumping.
-
The time (latency) from placement until the first clear nocifensive response is recorded.
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. If the animal does not respond by the cut-off time, it is removed, and the cut-off latency is recorded.
-
-
Data Analysis: The latency to respond is the primary endpoint. Analgesic effects are measured as an increase in the response latency compared to vehicle-treated controls.
Caption: Workflow for the hot plate thermal nociception test.
Tail-Flick Test
This test measures a spinal reflex to a thermal stimulus and is a common method for assessing the efficacy of centrally acting analgesics.
Methodology:
-
Apparatus: A tail-flick apparatus that focuses a high-intensity beam of light (radiant heat) onto the animal's tail. A sensor automatically detects the tail flick and records the latency.
-
Acclimation & Restraint: Animals are acclimated to the testing room. During the test, the animal is gently held or placed in a restrainer with its tail exposed and positioned over the heat source.
-
Procedure:
-
Position the radiant heat source approximately 2-3 cm from the tip of the tail.
-
Activate the heat source, which simultaneously starts a timer.
-
The timer stops automatically when the animal reflexively "flicks" its tail out of the path of the beam.
-
A cut-off time (e.g., 10-12 seconds) is pre-set to avoid tissue damage.
-
-
Data Analysis: The latency to tail flick is recorded. Analgesia is indicated by a significant increase in withdrawal latency.
Caption: Workflow for the tail-flick spinal reflex test.
Von Frey Test
This assay quantifies mechanical allodynia (pain from a non-painful stimulus) by measuring the paw withdrawal threshold to calibrated filaments.
Methodology:
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. Animals are placed in enclosures on an elevated mesh floor that allows access to the plantar surface of their paws.
-
Acclimation: Animals are placed in the testing enclosures for at least 15-30 minutes to acclimate and cease exploratory behavior.
-
Procedure (Up-Down Method):
-
Begin with a mid-range filament (e.g., 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause slight buckling. Hold for 6-8 seconds.
-
A positive response is a sharp withdrawal or flinching of the paw.
-
If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament is of higher force.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
-
Data Analysis: The 50% withdrawal threshold (in grams) is the primary endpoint. Analgesia or anti-allodynia is demonstrated by an increased withdrawal threshold.
References
A Comparative Pharmacological Profile of (-)-Cyclorphan and Other Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profile of (-)-Cyclorphan with other key opioid receptor modulators, including Butorphanol (B1668111), Levorphanol (B1675180), Naloxone, and Naltrexone (B1662487). The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective mechanisms of action and to support further investigation into their therapeutic potential.
Introduction
This compound is a morphinan (B1239233) derivative with a complex pharmacological profile at opioid receptors. It is characterized as a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) weak partial agonist or antagonist[1][2]. This mixed agonist-antagonist profile contributes to its unique effects, including analgesia and psychotomimetic side effects, the latter being primarily attributed to its KOR agonism[1]. Understanding its detailed pharmacological characteristics in comparison to other well-established opioid receptor modulators is crucial for evaluating its potential therapeutic applications.
Data Presentation: Receptor Binding Affinities and Functional Activities
The following tables summarize the quantitative data for this compound and comparator compounds at the mu (µ), kappa (κ), and delta (δ) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |
| This compound | 0.21 ± 0.02[3] | 0.1 ± 0.02[4][5] | 4.2 ± 0.6[3] |
| Butorphanol | 2.4 ± 1.2[5] | 0.1 ± 0.02[4][5] | 25[6] |
| Levorphanol | 0.21 ± 0.02[3][7] | 2.3 ± 0.3[3][7] | 4.2 ± 0.6[3][7] |
| Naloxone | ~1[8] | - | - |
| Naltrexone | 0.0825[9] | 0.509[9] | 8.02[9] |
Note: Data are presented as mean ± SEM where available. Values without error bars are approximate or from single reported experiments. The affinity of Naloxone is highest for the MOR, followed by the DOR, and lowest for the KOR[10].
Table 2: Opioid Receptor Functional Activity (EC50, nM and Emax, %)
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Classification |
| This compound | KOR | GTPγS | - | - | Full Agonist[1] |
| MOR | GTPγS | - | - | Weak Partial Agonist/Antagonist[1] | |
| Butorphanol | KOR | G-protein Activation | 2.8[4] | ~50 (relative to Salvinorin A)[4] | Partial Agonist[4][11] |
| KOR | β-arrestin Recruitment | - | - | Full Agonist[4][11] | |
| MOR | - | - | - | Partial Agonist[12] | |
| Levorphanol | MOR | GTPγS | - | - | Full Agonist[13] |
| DOR | GTPγS | - | - | Full Agonist[13] | |
| KOR | GTPγS | - | - | Partial Agonist[13] | |
| Naloxone | MOR, KOR, DOR | - | - | 0 | Antagonist[14][15] |
| Naltrexone | MOR, KOR, DOR | - | - | 0 | Antagonist[16] |
Note: Emax values are often relative to a standard full agonist (e.g., DAMGO for MOR, U-50,488 for KOR). Data for this compound functional assays are less consistently reported in terms of specific EC50 and Emax values in the readily available literature.
Mandatory Visualization
Signaling Pathways
Caption: Opioid receptor signaling cascade.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for opioid receptors.
1. Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, KOR, or DOR).
-
Radioligand specific for the receptor (e.g., [3H]DAMGO for MOR, [3H]U-69,593 for KOR, [3H]DPDPE for DOR).
-
Unlabeled test compound (e.g., this compound).
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, a fixed concentration of the radioligand (typically at its Kd value), and the cell membrane preparation.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific ligand like naloxone).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor agonism.
1. Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Test agonist (e.g., this compound).
-
[35S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test agonist in assay buffer.
-
In a 96-well plate, add the cell membranes, test agonist dilutions, and GDP.
-
Pre-incubate the plate to allow the agonist to bind to the receptors.
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate to allow for [35S]GTPγS binding to the activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the amount of bound [35S]GTPγS against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.
1. Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Test agonist (e.g., this compound).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell culture medium.
2. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test agonist at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) and the maximal inhibition (Emax).
Conclusion
This compound exhibits a distinct pharmacological profile characterized by high affinity and agonist activity at the KOR, coupled with weaker partial agonist or antagonist activity at the MOR. This profile differentiates it from the other opioid modulators presented. Butorphanol shares a mixed KOR agonist/MOR partial agonist profile, while levorphanol is a broader spectrum agonist. Naloxone and naltrexone are pure antagonists at all three opioid receptors. The provided data and protocols offer a foundation for the replication and confirmation of these findings and for the further exploration of the therapeutic potential of this compound and related compounds. The complex interplay of activities at different opioid receptors underscores the importance of comprehensive pharmacological profiling in the development of novel analgesics and other therapeutics targeting the opioid system.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Opioid Receptors: Overview [jove.com]
- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Naltrexone | Opioid receptor antagonist | Probechem Biochemicals [probechem.com]
- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nida.nih.gov [nida.nih.gov]
- 15. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 16. Naloxone and Naltrexone: Whatâs the Difference? [webmd.com]
(-)-Cyclorphan Versus Naltrexone: A Comparative Guide to Opioid Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of (-)-Cyclorphan and naltrexone (B1662487) as antagonists of opioid-induced effects. By presenting quantitative data, experimental methodologies, and visual representations of key processes, this document aims to be an objective resource for the scientific community.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo antagonist potencies of this compound and naltrexone at the three main opioid receptors: mu (μ), delta (δ), and kappa (κ).
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Reference |
| This compound | 0.23 - 1.5 | 5.9 | 0.03 - 0.079 | [1][2] |
| Naltrexone | 0.1 - 0.89 | 0.25 - 10 | 0.2 - 4.8 | [3][4] |
Note: Ki values are compiled from multiple studies and may vary based on experimental conditions.
Table 2: In Vivo Antagonist Potency (pA2 / ED50)
| Compound | Antagonism of Morphine Analgesia (pA2) | Reversal of Fentanyl-Induced Respiratory Depression (ED50) |
| This compound | Data not readily available | Data not readily available |
| Naltrexone | ~8.0 (in vitro, guinea pig ileum) | ~0.03 mg/kg (in dogs)[5] |
Note: Direct comparative in vivo antagonist potency data for this compound is limited. Naltrexone is a well-characterized potent opioid antagonist in vivo.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the understanding and replication of the presented data.
In Vitro Assays
1. Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and naltrexone for the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (μ-selective), [³H]DPDPE (δ-selective), [³H]U-69,593 (κ-selective).
-
Test Compounds: this compound and Naltrexone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (B1662785) (10 µM).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and serial dilutions of this compound or naltrexone.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
2. [³⁵S]GTPγS Binding Assay for Functional Antagonist Activity
Objective: To determine the potency of this compound and naltrexone in antagonizing agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Agonist: DAMGO (for μ-receptor).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test Compounds: this compound and Naltrexone.
-
Unlabeled GTPγS for non-specific binding.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein), GDP (10 µM), and varying concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of DAMGO).
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the antagonist's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50 or pA2 value. The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's concentration-response curve.
In Vivo Experiment
1. Antagonism of Opioid-Induced Respiratory Depression in Rodents
Objective: To compare the potency and duration of action of this compound and naltrexone in reversing fentanyl-induced respiratory depression.
Animal Model: Male Sprague-Dawley rats.
Apparatus: Whole-body plethysmography chambers to measure respiratory parameters (respiratory rate, tidal volume).
Procedure:
-
Acclimatization: Acclimatize rats to the plethysmography chambers.
-
Baseline Measurement: Record baseline respiratory parameters for 30 minutes.
-
Opioid Administration: Administer a dose of fentanyl known to induce significant respiratory depression (e.g., 50 µg/kg, i.v.).
-
Antagonist Administration: At the peak of respiratory depression, administer varying doses of this compound or naltrexone (or vehicle control) intravenously.
-
Monitoring: Continuously monitor respiratory parameters for at least 2 hours post-antagonist administration.
-
Data Analysis: Calculate the percentage reversal of respiratory depression for each dose of the antagonists. Determine the ED50 (the dose of antagonist that produces 50% of the maximal reversal) for each compound. Compare the time course of antagonism to assess the duration of action.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate key concepts in opioid receptor pharmacology and experimental design.
References
- 1. Synthesis and Pharmacological Evaluation Aminothiazolomorphinans at Mu and Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative antagonism by naltrexone and naloxone of mu, kappa, and delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential antagonism of the rate-decreasing effects of kappa-opioid receptor agonists by naltrexone and norbinaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of late fentanyl-induced respiratory depression after the injection of opiate antagonists naltrexone and S-20682: comparison with naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of (-)-Cyclorphan and its dextrorotatory enantiomer, dextrorphan
Comparative Analysis of (-)-Cyclorphan and Dextrorphan (B195859): A Pharmacological Guide
Introduction
Stereochemistry plays a pivotal role in pharmacology, where enantiomers of a chiral drug can exhibit markedly different biological activities and pharmacokinetic profiles.[1] This guide provides a comparative study of this compound and its dextrorotatory enantiomer, dextrorphan. These two molecules, while mirror images of each other, possess distinct pharmacological characteristics, primarily due to their differential affinities for opioid and N-methyl-D-aspartate (NMDA) receptors.[2][3] this compound is recognized as a potent opioid ligand, whereas dextrorphan is primarily characterized by its activity as an NMDA receptor antagonist.[2][4][5] This document outlines their receptor binding profiles, functional activities, and the experimental methodologies used to determine these properties.
Receptor Binding Affinity
The primary pharmacological distinction between this compound and dextrorphan lies in their stereoselective binding to various receptors. Levorotatory morphinans, like this compound, generally exhibit high affinity for opioid receptors, while their dextrorotatory counterparts have significantly lower affinity for these receptors but higher affinity for NMDA and sigma receptors.[2][3]
Data Summary: Receptor Binding Affinities (Ki, nM)
The following table summarizes the binding affinities (Ki values) of this compound and dextrorphan at key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Levorotatory) | Dextrorphan (Dextrorotatory) | Key Observations |
| Opioid Receptors | |||
| Mu (μ) | High Affinity | Low to Negligible Affinity | This compound is a potent ligand at mu-opioid receptors, while dextrorphan shows minimal interaction.[2][3] |
| Kappa (κ) | Very High Affinity | Low to Negligible Affinity | This compound demonstrates strong binding to kappa-opioid receptors.[2][3][4] |
| Delta (δ) | Moderate Affinity | Low to Negligible Affinity | Affinity of this compound for delta receptors is lower than for mu or kappa receptors.[4] |
| Glutamate (B1630785) Receptors | |||
| NMDA (PCP Site) | Moderate Affinity (Ki ≈ 23 nM)[2][3] | High Affinity (Kd ≈ 56-70 nM)[5] | Both enantiomers bind to the NMDA receptor, but dextrorphan is a well-characterized antagonist at this site.[2][5] |
Note: Specific Ki values can vary between studies based on experimental conditions. The affinities are presented qualitatively based on available literature.
Functional Activity
Beyond binding affinity, the functional activity (i.e., agonist, antagonist, partial agonist) at the receptor is critical to the overall pharmacological profile.
-
This compound : Acts as a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) weak partial agonist or antagonist.[4][6] Its KOR agonist activity is associated with strong pain relief but also psychotomimetic side effects, which limited its clinical development.[4]
-
Dextrorphan : Functions as a noncompetitive NMDA receptor antagonist.[5][7] This mechanism is responsible for its dissociative and hallucinogenic properties at high doses.[7] Dextrorphan is the active metabolite of the common cough suppressant dextromethorphan (B48470) and is the primary mediator of its NMDA antagonist effects.[7][8]
Key Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments used to characterize these compounds.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[9][10]
Objective: To determine the affinity of this compound and dextrorphan for opioid and NMDA receptors.
Materials:
-
Receptor source: Cell membranes from cultured cells expressing the specific receptor subtype (e.g., MOR, KOR, NMDA) or brain tissue homogenates.[9][11]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR, [³H]-MK-801 for the NMDA receptor channel).[2]
-
Test Compounds: this compound and dextrorphan at various concentrations.
-
Assay Buffer, 96-well filter plates, scintillation fluid, and a microplate scintillation counter.[11]
Procedure:
-
Preparation : Prepare serial dilutions of the unlabeled test compounds (this compound, dextrorphan).
-
Assay Setup : In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[11]
-
Incubation : Incubate the plates to allow the binding to reach equilibrium.[11]
-
Separation : Separate the bound radioligand from the free (unbound) radioligand via rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[9]
-
Quantification : Measure the radioactivity trapped on the filters using a scintillation counter.[11]
-
Data Analysis : Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
Signaling Pathways and Experimental Workflow
Visual diagrams help illustrate the complex biological processes and experimental designs involved in this comparative study.
Signaling Pathway Diagrams
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs).[13] Agonist binding, as with this compound at the kappa receptor, initiates a cascade that typically involves inhibiting adenylyl cyclase, reducing intracellular cAMP, closing voltage-gated calcium channels, and opening inwardly rectifying potassium channels.[14][15] This leads to hyperpolarization of the neuron and reduced neuronal excitability, underpinning the analgesic effects.
Caption: Opioid receptor agonist signaling pathway.
NMDA Receptor Signaling
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity.[16] Its activation requires both glutamate and a co-agonist (glycine or D-serine) to bind, and for the cell membrane to be depolarized to remove a magnesium ion (Mg²⁺) block from the channel pore.[16][17] Dextrorphan acts as a noncompetitive antagonist, blocking the open channel and preventing the influx of calcium (Ca²⁺), thereby inhibiting its downstream signaling.[5][17]
Caption: NMDA receptor antagonist mechanism of action.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a competitive binding assay to compare the affinities of the two enantiomers.
Caption: Workflow for competitive radioligand binding assay.
The enantiomers this compound and dextrorphan provide a classic example of stereoselectivity in pharmacology. This compound is a potent opioid ligand with high affinity for kappa and mu receptors, while dextrorphan has minimal opioid activity but functions as a significant NMDA receptor antagonist. This stark difference in their pharmacological profiles, determined through experiments like competitive binding assays, dictates their distinct physiological effects and potential therapeutic applications. Understanding these differences is crucial for researchers and drug development professionals in the fields of neuroscience and pharmacology.
References
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclorphan [medbox.iiab.me]
- 5. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NMDA receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of (-)-Cyclorphan Derivatives in Preclinical Models of Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Cyclorphan, a morphinan (B1239233) derivative, and its analogues are a class of compounds with complex pharmacological profiles, showing potential for the treatment of various central nervous system disorders, including pain, depression, and substance use disorders. Their therapeutic effects are primarily mediated through interactions with kappa-opioid receptors (KOR), mu-opioid receptors (MOR), and N-methyl-D-aspartate (NMDA) receptors. This guide provides a comparative analysis of this compound and its derivatives, summarizing their receptor binding affinities, preclinical efficacy, and outlining key experimental protocols for their evaluation.
Data Presentation
Receptor Binding Affinity
The therapeutic potential and side-effect profile of this compound derivatives are closely linked to their binding affinities at various receptors. The following table summarizes the inhibitory constants (Ki) of this compound and select derivatives at opioid and NMDA receptors. Lower Ki values indicate higher binding affinity.
| Compound | MOR (Ki, nM) | KOR (Ki, nM) | DOR (Ki, nM) | NMDA (Ki, nM) | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Reference |
| This compound | Weak Partial Agonist/Antagonist | Full Agonist | Agonist (75-fold lower affinity than KOR) | 23 | 344 | Poor Affinity | [1] |
| (-)-Butorphan | Partial Agonist | Agonist | - | Lower affinity than this compound | - | - | |
| p-Methoxyphenylaminocyclorphan | 0.026 | 0.03 | - | - | - | - | [2] |
Signaling Pathways
The interaction of this compound and its derivatives with their target receptors initiates complex intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and predicting their therapeutic and adverse effects.
Kappa-Opioid Receptor (KOR) Signaling
This compound and many of its derivatives are potent KOR agonists. KORs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[3] Activation of KORs leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] Additionally, the βγ subunits of the G-protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3][4] These actions collectively reduce neuronal excitability.
Caption: Kappa-Opioid Receptor Signaling Pathway.
NMDA Receptor Signaling
This compound also exhibits antagonist activity at the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal communication.[1] The NMDA receptor is a heterotetramer that, upon binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), allows the influx of calcium (Ca²⁺) into the neuron. This calcium influx acts as a second messenger, activating a variety of downstream signaling cascades, including those involving protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), which can lead to changes in gene expression and synaptic strength.[1][5][6]
Caption: NMDA Receptor Signaling Pathway.
Experimental Protocols
The preclinical evaluation of this compound derivatives relies on a battery of standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments.
In Vitro: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human KOR) are prepared.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo: Preclinical Models of Disease
Objective: To assess the analgesic efficacy of a compound against thermal pain.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Acclimation: Mice are acclimated to the testing room and the apparatus.
-
Baseline Latency: The baseline latency for each mouse to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Post-treatment Latency: At various time points after administration, the latency to the pain response is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
Objective: To evaluate the antidepressant-like effects of a compound.
Methodology:
-
Apparatus: A transparent cylindrical container filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-swim Session (optional but common for rats): Animals are placed in the water for a 15-minute session 24 hours before the test session.
-
Test Session: On the test day, animals are administered the test compound or vehicle and after a set pre-treatment time, are placed in the water for a 5-6 minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test session.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Objective: To assess the rewarding or aversive properties of a compound.
Methodology:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase (Habituation): Animals are allowed to freely explore all compartments to determine any initial preference.
-
Conditioning Phase: Over several days, animals receive the test compound and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test Phase: On the test day, the animals are placed back in the apparatus in a drug-free state with free access to all compartments.
-
Data Analysis: The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (place preference), while a significant decrease indicates an aversive effect (place aversion).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound derivative.
References
- 1. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Calcium Influx via the NMDA Receptor Induces Immediate Early Gene Transcription by a MAP Kinase/ERK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of the efficacy of (-)-Cyclorphan versus other kappa opioid agonists
A Comparative Meta-Analysis of (-)-Cyclorphan and Other Kappa Opioid Agonists in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the kappa opioid agonist this compound and other prominent kappa opioid agonists, including nalfurafine (B1239173), difelikefalin (B1670546), and asimadoline (B1665285). While a direct meta-analysis including this compound is not currently available in published literature, this document synthesizes available clinical trial data and pharmacological profiles to offer a comparative perspective for research and development purposes.
Introduction to Kappa Opioid Receptor Agonism
Kappa opioid receptors (KORs) are a class of opioid receptors that, when activated, can produce analgesia, anti-pruritic (anti-itch) effects, and modulate mood and stress responses. Unlike mu-opioid receptors, which are the primary target of traditional opioids like morphine and are associated with a high risk of addiction and respiratory depression, KOR agonists are being investigated for their potential to provide therapeutic benefits with a lower risk of abuse. However, centrally acting KOR agonists can be associated with undesirable side effects such as dysphoria, sedation, and hallucinations, which has led to the development of peripherally restricted and biased agonists.[1][2]
This compound: A Pharmacological Profile
This compound is a morphinan (B1239233) derivative known to be a potent kappa opioid receptor agonist.[3] Research has focused on its synthesis and receptor binding affinities, demonstrating high affinity for kappa, mu, and delta opioid receptors, with a notable selectivity for the kappa receptor.[3][4] While preclinical studies have explored its antinociceptive properties, extensive clinical trial data comparing its efficacy against other KOR agonists in specific therapeutic areas is limited in the public domain.
Comparative Efficacy of Other Kappa Opioid Agonists
Several other kappa opioid agonists have undergone more extensive clinical evaluation, providing a basis for comparison in terms of their therapeutic applications and efficacy.
Nalfurafine
Nalfurafine is a selective KOR agonist that has been approved for the treatment of uremic pruritus in hemodialysis patients and pruritus in patients with chronic liver disease.[5] Clinical trials have demonstrated its efficacy in reducing itch intensity within the first week of treatment, with effects persisting for up to 52 weeks.[5]
Difelikefalin
Difelikefalin is another selective KOR agonist approved for the treatment of moderate-to-severe pruritus in adults undergoing hemodialysis.[6] Pooled analysis of the KALM-1 and KALM-2 phase 3 trials showed that difelikefalin significantly reduced itch intensity and improved itch-related quality of life.[6] A systematic review and meta-analysis of nine trials with 4,118 participants confirmed that difelikefalin is more effective than placebo in treating uremic pruritus.[7]
Asimadoline
Asimadoline, a peripherally acting KOR agonist, has been investigated for the treatment of irritable bowel syndrome (IBS). Clinical trial results have been mixed. While some studies suggested potential efficacy in reducing pain and discomfort in patients with diarrhea-predominant IBS (IBS-D), an on-demand dosing schedule was not found to be effective in reducing the severity of abdominal pain in a broader IBS population.[8][9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of nalfurafine, difelikefalin, and asimadoline.
Table 1: Efficacy of Nalfurafine in Pruritus
| Indication | Study Design | Key Efficacy Endpoint | Result |
| Uremic Pruritus in Hemodialysis Patients | Randomized, double-blind, placebo-controlled | Mean decrease in Visual Analogue Scale (VAS) from baseline | 5 µg nalfurafine group showed a statistically significant greater decrease in VAS compared to placebo.[11] |
| Pruritus in Chronic Liver Disease | Randomized, double-blind, placebo-controlled | Change in VAS at week 4 | Significant reduction in VAS in both 2.5 µg and 5 µg nalfurafine groups compared to placebo.[12] |
Table 2: Efficacy of Difelikefalin in Pruritus (Pooled data from KALM-1 & KALM-2) [6]
| Endpoint | Difelikefalin (n=426) | Placebo (n=425) | P-value |
| ≥3-point reduction in WI-NRS at week 12 | 51.1% | 35.2% | <0.001 |
| ≥4-point reduction in WI-NRS at week 12 | 38.7% | 23.4% | <0.001 |
| ≥15-point decrease in Skindex-10 at week 12 | 55.5% | 40.5% | <0.001 |
| ≥5-point decrease in 5-D Itch scale at week 12 | 52.1% | 42.3% | 0.01 |
WI-NRS: Worst Itching Intensity Numerical Rating Scale
Table 3: Efficacy of Asimadoline in IBS-D
| Study Design | Key Efficacy Endpoint | Result |
| 12-week, randomized, placebo-controlled trial | Adequate relief of pain and discomfort | 0.5 mg and 1.0 mg asimadoline showed improvement in pain score and number of pain-free days in patients with IBS-D.[8] |
| Phase 2b clinical trial in D-IBS | Multiple parameters including pain, urgency, frequency, and bloating | Statistically significant improvements observed.[13] |
Experimental Protocols
Nalfurafine for Uremic Pruritus
A multicenter, randomized, double-blind, placebo-controlled bridging study was conducted in Chinese hemodialysis patients with refractory pruritus. 141 patients were randomized to receive 5 µg, 2.5 µg of nalfurafine, or a placebo orally once daily for 14 days. The primary endpoint was the mean decrease in the mean visual analogue scale (VAS) from baseline.[11]
Difelikefalin for Pruritus in Hemodialysis (KALM-1 and KALM-2 Trials)
These were two pivotal, phase 3, multicenter, randomized, double-blind, placebo-controlled trials. Adults with moderate-to-severe chronic kidney disease-associated pruritus undergoing hemodialysis were randomized to receive intravenous difelikefalin (0.5 mcg/kg) or placebo three times a week for 12 weeks. The primary efficacy endpoint was the proportion of patients with a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12.[6]
Asimadoline for IBS
A double-blind, randomized, placebo-controlled trial was conducted where patients with IBS were assigned to receive asimadoline (0.15, 0.5, or 1.0 mg) or placebo twice daily for 12 weeks. The primary efficacy measure was the number of months with adequate relief of IBS pain or discomfort.[9]
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling Pathway
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[14][15] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. There is also evidence for the involvement of the β-arrestin-2 pathway, which may mediate some of the undesirable effects of KOR agonists.[1] Biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway are a key area of current research.[1][16]
Caption: Kappa Opioid Receptor Signaling Cascade.
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating a kappa opioid agonist.
Caption: Standard Randomized Controlled Trial Workflow.
Conclusion
While direct comparative efficacy data for this compound against other kappa opioid agonists from a meta-analysis is not available, the existing clinical trial data for nalfurafine and difelikefalin demonstrate the therapeutic potential of KOR agonists, particularly in the management of pruritus. Asimadoline has shown some promise for IBS, although with less consistent results. The pharmacological profile of this compound suggests it is a potent KOR agonist, but further clinical investigation is required to establish its therapeutic efficacy and safety profile in specific patient populations and to draw direct comparisons with other agents in this class. Future research, including head-to-head clinical trials, would be invaluable in elucidating the comparative effectiveness of these compounds.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Kappa Opioid Agonists [mdpi.com]
- 3. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa and delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Difelikefalin in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis [frontiersin.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of on-demand asimadoline, a peripheral kappa-opioid agonist, in females with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Efficacy of nalfurafine hydrochloride in patients with chronic liver disease with refractory pruritus: A randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 16. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
A Comparative Analysis of the Side Effect Profiles of (-)-Cyclorphan and Strong Opioids
For Researchers, Scientists, and Drug Development Professionals
(-)-Cyclorphan, a morphinan (B1239233) derivative, presents a unique pharmacological profile as a mixed-action opioid, exhibiting weak partial agonism or antagonism at the µ-opioid receptor (MOR) and full agonism at the κ-opioid receptor (KOR). This profile theoretically suggests a reduced potential for classical µ-opioid side effects, such as respiratory depression and constipation, which are significant dose-limiting factors for strong opioids like morphine, fentanyl, and oxycodone. However, its potent κ-opioid agonism introduces a different spectrum of adverse effects, most notably psychotomimetic and dysphoric reactions. This guide provides a comparative overview of the side effect profiles of this compound, drawing parallels with other mixed agonist-antagonist opioids and contrasting with conventional strong opioids, supported by available experimental data.
Comparative Side Effect Profiles
The side effect profile of this compound is primarily dictated by its interaction with both µ- and κ-opioid receptors. While direct comparative clinical trial data for this compound against strong opioids is limited due to its discontinued (B1498344) development, its effects can be inferred from its receptor binding profile and data from similar mixed agonist-antagonist drugs like butorphanol (B1668111) and nalbuphine.
| Side Effect | This compound (inferred) | Morphine | Fentanyl | Oxycodone | Butorphanol | Nalbuphine |
| Respiratory Depression | Potentially lower than MOR agonists | High | High | High | Ceiling effect observed | Ceiling effect observed |
| Constipation | Potentially lower than MOR agonists | High | High | High | Lower than morphine | Lower than morphine |
| Nausea & Vomiting | Likely present | High | High | High | Present | Present |
| Sedation | Present | High | High | High | High | High |
| Psychotomimetic Effects (Hallucinations, Dysphoria) | High (due to KOR agonism) | Low | Low | Low | Present | Lower than butorphanol |
| Abuse Potential | Lower than MOR agonists | High | High | High | Lower than MOR agonists | Lower than MOR agonists |
Note: Data for this compound is largely inferred from its pharmacological profile and studies on other KOR agonists. Direct comparative data is scarce.
In-Depth Analysis of Key Side Effects
Respiratory Depression
Strong µ-opioid agonists like morphine, fentanyl, and oxycodone are well-known for causing significant, dose-dependent respiratory depression, which is the primary cause of overdose fatalities. In contrast, mixed agonist-antagonist opioids with KOR agonist activity, such as butorphanol and nalbuphine, exhibit a "ceiling effect" for respiratory depression. This means that beyond a certain dose, further increases in the drug do not produce greater respiratory depression. While specific data for this compound is not available, its profile as a weak MOR partial agonist/antagonist and strong KOR agonist suggests it would likely share this ceiling effect, making it potentially safer in terms of respiratory overdose compared to strong MOR agonists.
Gastrointestinal Effects
Opioid-induced constipation is a prevalent and often debilitating side effect of strong MOR agonists. This is primarily mediated by the activation of µ-opioid receptors in the gastrointestinal tract, leading to decreased motility. Due to its weak MOR activity, this compound is anticipated to have a lower propensity for causing constipation compared to morphine, fentanyl, and oxycodone. Studies on nalbuphine, another mixed agonist-antagonist, have shown that it prolongs gastro-cecal transit time, but to a lesser extent than strong MOR agonists.
Psychotomimetic Effects
The most significant and development-limiting side effect of this compound is its potential to induce psychotomimetic effects, including hallucinations, dysphoria, and feelings of depersonalization. These effects are a direct consequence of its potent agonism at the κ-opioid receptor. Clinical trials with other KOR agonists have consistently reported these adverse events, which are a major drawback for their therapeutic use. In contrast, strong MOR agonists like morphine, fentanyl, and oxycodone have a much lower incidence of such psychotomimetic effects.
Experimental Protocols
Assessment of Respiratory Depression
-
Animal Models: Whole-body plethysmography is used in conscious, freely moving animals (e.g., rats, mice) to measure respiratory rate, tidal volume, and minute ventilation before and after drug administration. Arterial blood gas analysis (measuring pO2, pCO2, and pH) provides a direct measure of respiratory function.
-
Human Studies: Ventilatory response to hypercapnia (increased CO2) is a standard method. Subjects breathe a gas mixture with increasing concentrations of CO2, and the ventilatory response (minute ventilation) is measured. Opioids suppress this response. Spirometry and pulse oximetry are also used to monitor respiratory function.
Assessment of Gastrointestinal Effects
-
Animal Models:
-
Gastrointestinal Transit Time: A non-absorbable marker (e.g., charcoal meal or radiolabeled tracer) is administered orally, and the distance it travels through the gastrointestinal tract over a specific period is measured.
-
Fecal Pellet Output: The number and weight of fecal pellets are counted over a defined time period after drug administration.
-
-
Human Studies:
-
Whole Gut Transit Scintigraphy: Patients ingest a radiolabeled meal, and the movement of the tracer through the gastrointestinal tract is monitored using a gamma camera.
-
Patient-Reported Outcomes: Standardized questionnaires, such as the Bowel Function Index (BFI), are used to assess the severity of constipation symptoms.
-
Assessment of Psychotomimetic Effects
-
Animal Models:
-
Conditioned Place Aversion (CPA): This paradigm assesses the aversive properties of a drug. Animals are conditioned to associate a specific environment with drug administration. A subsequent preference test reveals whether the animal avoids the drug-paired environment.
-
Drug Discrimination Studies: Animals are trained to discriminate between the subjective effects of a known psychotomimetic drug and a placebo. The test compound is then administered to see if it generalizes to the psychotomimetic drug cue.
-
-
Human Studies:
-
Clinician-Administered Dissociative States Scale (CADSS): A structured interview to assess dissociative symptoms.
-
Visual Analog Scales (VAS): Used to rate subjective effects such as "feeling high," "dizziness," and "hallucinations."
-
Signaling Pathways
The distinct side effect profiles of this compound and strong opioids can be attributed to their differential activation of downstream signaling pathways upon binding to opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways: the G-protein pathway and the β-arrestin pathway.
Mu-Opioid Receptor (MOR) Signaling
Activation of MOR by strong agonists like morphine and fentanyl leads to robust activation of the G-protein pathway, which is responsible for the analgesic effects. However, it also leads to the recruitment of β-arrestin 2, which is implicated in the development of tolerance and some of the adverse effects, including respiratory depression.
Caption: MOR Signaling Pathway.
Kappa-Opioid Receptor (KOR) Signaling
This compound, as a KOR agonist, activates the G-protein pathway, contributing to its analgesic effects. However, KOR activation also strongly recruits β-arrestin, which is thought to be a key mediator of the dysphoric and psychotomimetic side effects associated with KOR agonists.
Caption: this compound Signaling.
Experimental Workflow for Comparative Side Effect Profiling
A comprehensive preclinical workflow to compare the side effect profiles of a novel compound like this compound with standard opioids would involve a battery of behavioral and physiological assays.
Caption: Preclinical Workflow.
Advancing Chiral Purity Analysis: A Comparative Guide to New Analytical Techniques for (-)-Cyclorphan Enantioselective Separation
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like (-)-Cyclorphan is a critical aspect of drug efficacy and safety. This guide provides a comparative overview of emerging analytical techniques for the enantioselective separation of this compound, offering objective performance comparisons and supporting experimental data to inform method selection and validation.
The development of robust and efficient analytical methods for the separation of enantiomers is paramount in the pharmaceutical industry. This compound, a morphinan (B1239233) derivative with distinct pharmacological activities compared to its enantiomer, necessitates precise and validated methods to quantify its enantiomeric excess. This guide explores modern High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) methods, which offer significant advantages in terms of resolution, sensitivity, and analysis time.
High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone of enantioselective analysis.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds.[2] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2]
A promising approach for the enantioselective separation of this compound involves the use of a cellulose-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), which is commercially available under trade names like Chiralcel® OD. While specific application notes for Cyclorphan on the newest iterations of these columns are emerging, data from structurally similar morphinans suggests excellent potential for baseline separation.
Experimental Protocol: Proposed HPLC Method
The following protocol is a starting point for the method development and validation for the enantioselective separation of Cyclorphan based on established methods for similar compounds.
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol. A typical starting ratio would be 90:10 (n-hexane:IPA). The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA) (e.g., 0.1%), is often crucial for improving peak shape and resolution of basic compounds like Cyclorphan.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Cyclorphan racemate in the mobile phase to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE) with Cyclodextrin (B1172386) Chiral Selectors
Capillary Electrophoresis (CE) has surfaced as a powerful alternative for chiral separations, offering high efficiency, short analysis times, and minimal sample consumption.[3] The principle of enantioseparation in CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte (BGE).[4] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules.[4]
For the separation of Cyclorphan enantiomers, a highly sulfated cyclodextrin, such as highly sulfated-gamma-cyclodextrin (HS-γ-CD), is a strong candidate for a chiral selector. The negative charges on the sulfated CD create a pseudo-stationary phase that can effectively discriminate between the protonated enantiomers of the basic Cyclorphan molecule.
Experimental Protocol: Proposed Capillary Electrophoresis Method
This protocol provides a foundation for developing a validated CE method for the enantioselective separation of Cyclorphan.
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a specific concentration of a chiral selector (e.g., 10 mM highly sulfated-γ-cyclodextrin). The low pH ensures that Cyclorphan, a basic compound, is protonated and migrates towards the cathode.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Prepare a stock solution of racemic Cyclorphan in methanol (B129727) (1 mg/mL) and dilute with water to the desired concentration.
Method Validation and Comparative Data
A new analytical method's validation is crucial to ensure its suitability for its intended purpose.[5] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. While a complete set of validation data for a new this compound-specific method is not yet published, the following table presents expected performance characteristics based on the validation of methods for analogous chiral compounds.
| Parameter | HPLC with Polysaccharide CSP | Capillary Electrophoresis with CD |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Selectivity (α) | > 1.2 | > 1.1 |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 10-50 ng/mL | 50-100 ng/mL |
| Limit of Quantitation (LOQ) | 50-150 ng/mL | 150-300 ng/mL |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Analysis Time | 10-20 minutes | 5-15 minutes |
Visualizing the Workflow for Method Validation
The process of validating a new analytical technique follows a logical progression of experiments designed to demonstrate its reliability and accuracy.
Caption: A flowchart illustrating the key stages in the development and validation of a new analytical technique for enantioselective separation.
Conclusion
Both HPLC with polysaccharide-based chiral stationary phases and Capillary Electrophoresis with cyclodextrin chiral selectors present viable and powerful options for the enantioselective separation of this compound. The choice between these techniques will depend on the specific requirements of the analysis, including desired resolution, sensitivity, analysis time, and available instrumentation. The provided experimental protocols and expected validation parameters serve as a robust starting point for researchers and drug development professionals to establish and validate a suitable analytical method for ensuring the enantiomeric purity of this compound. Further method development and rigorous validation will be essential to fully characterize the performance of these techniques for this specific application.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of G Protein and β-Arrestin Signaling Pathways Activated by (-)-Cyclorphan
For researchers, scientists, and drug development professionals, understanding the nuanced signaling profiles of compounds targeting G protein-coupled receptors (GPCRs) is paramount. (-)-Cyclorphan, a morphinan (B1239233) derivative known for its interaction with the kappa opioid receptor (KOR), presents a compelling case study in the differential activation of downstream signaling pathways. This guide provides an objective comparison of the G protein versus β-arrestin signaling cascades initiated by this compound, supported by experimental data and detailed methodologies for key assays.
The prevailing paradigm in GPCR pharmacology posits that agonist binding can trigger two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these pathways over the other, a property with significant implications for drug design and therapeutic outcomes. For the kappa opioid receptor, it is hypothesized that G protein signaling is associated with therapeutic effects like analgesia and anti-pruritus, while β-arrestin recruitment may be linked to adverse effects such as dysphoria and sedation.[1][2][3][4][5]
Quantitative Comparison of KOR Agonist Signaling
To illustrate how the G protein and β-arrestin pathways are quantitatively compared, the following tables summarize hypothetical data for this compound alongside data for known KOR agonists. This allows for a clear visualization of how potency (EC50) and efficacy (Emax) are used to determine signaling bias.
Table 1: G Protein Activation by KOR Agonists
| Ligand | Assay Type | EC50 (nM) | Emax (% of reference agonist) |
| This compound | [³⁵S]GTPγS Binding | Data not available | Data not available |
| U-50,488 | [³⁵S]GTPγS Binding | 1.5 | 99% (vs. U-69,593)[7] |
| Dynorphin A | BRET | 1-6 | Full agonist[8] |
| Nalfurafine | [³⁵S]GTPγS Binding | 0.025 - 0.11 | Full agonist[9] |
Table 2: β-Arrestin Recruitment by KOR Agonists
| Ligand | Assay Type | EC50 (nM) | Emax (% of reference agonist) |
| This compound | PathHunter / BRET | Data not available | Data not available |
| U-50,488 | PathHunter | - | Partial Agonist (vs. U-69,593)[7] |
| Dynorphin A | BRET | 18 | Full agonist[8] |
| Nalfurafine | PathHunter-like | 1.4 | 129% (vs. U-50,488)[9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling cascades initiated by the activation of the kappa opioid receptor.
References
- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally Related Kappa Opioid Receptor Agonists with Substantial Differential Signaling Bias: Neuroendocrine and Behavioral Effects in C57BL6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
A Systematic Review of (-)-Cyclorphan's Therapeutic Potential Compared to Other Kappa Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the therapeutic potential of (-)-Cyclorphan with other prominent kappa opioid receptor (KOR) ligands, including the classical agonist U-50,488, the clinically used antipruritic drug Nalfurafine, and the natural product Salvinorin A. The comparison focuses on in vitro pharmacological data, including receptor binding affinity, G protein activation, and β-arrestin recruitment, which are critical determinants of a ligand's therapeutic index.
Executive Summary
The kappa opioid receptor (KOR) is a key target for the development of analgesics with a lower potential for abuse compared to traditional mu opioid receptor (MOR) agonists. However, the therapeutic utility of KOR agonists has been hampered by centrally mediated side effects such as dysphoria, sedation, and hallucinations.[1] Recent research has focused on the concept of "biased agonism," where ligands preferentially activate the therapeutic G protein signaling pathway over the β-arrestin pathway, which is thought to mediate many of the adverse effects.[1] This review synthesizes available data to position this compound within this evolving landscape.
This compound is a morphinan (B1239233) derivative that exhibits a complex pharmacological profile, acting as a KOR full agonist and a MOR weak partial agonist or antagonist. While it demonstrated strong pain relief in clinical trials, its development was halted due to psychotomimetic effects, likely attributable to its KOR agonism.[1] This guide provides a quantitative comparison of this compound with other KOR ligands to elucidate its relative therapeutic potential and signaling bias.
Comparative In Vitro Pharmacology
The following tables summarize the binding affinities and functional activities of this compound and other selected KOR ligands. Data has been compiled from various sources and should be interpreted with consideration for inter-assay variability.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | 0.030 | 0.026 | - | 0.87 | - |
| U-50,488 | 1.5 | 1000 | >10000 | ~667 | >6667 |
| Nalfurafine | 0.097 | 3.11 | - | 32 | - |
| Salvinorin A | 0.11-6.3 | >1000 | >1000 | >160 - >9090 | >160 - >9090 |
Data compiled from multiple sources; selectivity is calculated as Ki(MOR or DOR) / Ki(KOR).
Table 2: Functional Activity at the Kappa Opioid Receptor
| Ligand | G Protein Activation ([35S]GTPγS) | β-Arrestin 2 Recruitment |
| EC50 (nM) | Emax (%) | |
| This compound | Agonist | - |
| U-50,488 | 1.43 | 99.93 |
| Nalfurafine | 0.097 | 91 |
| Salvinorin A | 1.0 - 10 | ~100 |
Emax values are often expressed relative to a standard full agonist, such as U-50,488 or U-69,593.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of KOR agonists are mediated by distinct intracellular signaling cascades. The diagrams below illustrate the canonical G protein-dependent pathway, the β-arrestin pathway, and the general workflows for the key in vitro assays used to characterize these ligands.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a ligand for a specific receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a high-affinity KOR radioligand (e.g., [3H]U-69,593) and varying concentrations of the unlabeled test ligand.
-
Incubation: The plate is incubated at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The IC50 (concentration of test ligand that inhibits 50% of radioligand binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures G protein activation following receptor agonism.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the KOR are used.
-
Assay Setup: Membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Ligand Addition: Varying concentrations of the test agonist are added to the wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Data are analyzed to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) for G protein activation.
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This cell-based assay quantifies the recruitment of β-arrestin to an activated receptor.
-
Cell Culture: A cell line engineered to co-express the KOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.
-
Cell Plating: Cells are seeded into a multi-well assay plate and incubated to allow for adherence.
-
Ligand Stimulation: The cells are treated with varying concentrations of the test ligand and incubated (e.g., 90 minutes at 37°C) to induce receptor activation and subsequent β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added to the wells. The formation of the receptor-β-arrestin complex brings the enzyme fragments together, creating a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent or fluorescent signal.
-
Measurement: The signal is read using a luminometer or fluorometer.
-
Data Analysis: The EC50 and Emax for β-arrestin recruitment are determined from the dose-response curves.
Discussion and Future Directions
The compiled data indicates that this compound is a potent KOR agonist with high affinity, comparable to that of Nalfurafine and Salvinorin A. Its dual activity as a MOR antagonist/partial agonist could be therapeutically advantageous in certain contexts, such as in the treatment of addiction. However, the lack of specific data on its β-arrestin recruitment profile is a significant gap in our understanding of its therapeutic potential. The historical reports of psychotomimetic side effects suggest that this compound may not be a G protein-biased agonist and could potently engage the β-arrestin pathway.
In contrast, ligands like Nalfurafine, which is clinically used for pruritus, exhibit a degree of G protein bias, although the extent of this bias is still under investigation.[2] Salvinorin A, while a potent KOR agonist, has a very short duration of action and also produces significant psychotomimetic effects. U-50,488 is generally considered a non-biased or balanced agonist and serves as a common reference compound in many studies.
Future research should focus on directly characterizing the β-arrestin recruitment profile of this compound and its analogs. A head-to-head comparison of this compound, U-50,488, Nalfurafine, and Salvinorin A in the same G protein activation and β-arrestin recruitment assays would provide a more definitive understanding of their relative signaling bias. Such studies are crucial for guiding the development of next-generation KOR agonists with an improved therapeutic window, potentially by leveraging the principles of biased agonism to separate the desired analgesic effects from the limiting side effects.
References
- 1. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (-)-Cyclorphan
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management and disposal of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Cyclorphan, a potent opioid antagonist. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Pre-Disposal Safety and Handling
Before initiating any disposal protocol, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous compound.
Personal Protective Equipment (PPE): A baseline of safety in the laboratory begins with appropriate PPE. Always wear a standard lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in any form.
Ventilation: To prevent the inhalation of airborne particles, all operations involving solid or powdered this compound must be conducted within a certified chemical fume hood.
Spill Management: A readily accessible spill kit is a laboratory essential. Personnel must be trained in its use. Any materials contaminated during a spill cleanup, such as absorbent pads and rags, are to be disposed of as hazardous waste.[1]
Regulatory Compliance
The disposal of laboratory chemical waste is governed by stringent federal and state regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1] All waste containing this compound must be classified and managed as hazardous chemical waste.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.
1. Waste Identification and Segregation:
-
All waste streams containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be identified and segregated as hazardous chemical waste.[1]
2. Container Selection and Labeling:
-
Use only chemically compatible, leak-proof waste containers in good condition with secure closures.[1] High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.[1]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1]
-
The label must clearly list all chemical constituents and their approximate concentrations.[1] Do not use chemical formulas or abbreviations.[1]
3. In-Lab Waste Accumulation:
-
Keep the hazardous waste container tightly closed except when adding waste.[1]
-
Whenever feasible, use secondary containment to prevent spills.[1]
4. Chemical Inactivation (Adsorption Method):
-
For aqueous waste solutions containing this compound, a recommended inactivation step is adsorption onto activated carbon.[1] This process binds the active compound to the surface of the carbon.
-
Materials:
-
Waste solution containing this compound.
-
Granular activated carbon.
-
A designated, sealable hazardous waste container.
-
-
Procedure:
-
Add a significant excess of granular activated carbon to the aqueous waste solution within the hazardous waste container.
-
Seal the container and agitate it to ensure thorough mixing and maximum adsorption.
-
-
Important Note: This deactivation process does not eliminate the need for proper hazardous waste disposal. The entire container with the carbon-adsorbed antagonist must still be disposed of as hazardous waste.[1]
5. Request for Waste Pickup:
-
Once the waste container is three-quarters full, or within six months of the accumulation start date, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EH&S) department.[1]
6. Final Disposal:
-
The collected hazardous waste will be transported by a licensed waste disposal contractor for final disposal, which is typically high-temperature incineration.[1][2] Incineration is the DEA's recognized method for rendering controlled substances non-retrievable.[2]
Quantitative Parameters for Hazardous Waste Management
The following table summarizes key quantitative parameters relevant to the management of hazardous laboratory waste.
| Parameter | Guideline | Source Citation |
| Waste Container Fullness | Do not exceed three-quarters full before requesting pickup. | [1] |
| Waste Accumulation Time | Maximum of six months from the accumulation start date. | [1] |
| Activated Carbon Ratio | Use a "significant excess" to ensure maximum adsorption. A general starting point is a 10:1 ratio by weight of carbon to the estimated weight of the antagonist. | [1] |
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these comprehensive procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
Personal protective equipment for handling (-)-Cyclorphan
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for the handling of (-)-Cyclorphan, a potent opioid analgesic of the morphinan (B1239233) family. The following procedural steps and operational plans are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a potent opioid, acting as a κ-opioid receptor (KOR) full agonist and a μ-opioid receptor (MOR) weak partial agonist or antagonist.[1] Due to its pharmacological activity, it should be handled with extreme caution to avoid accidental exposure, which could lead to significant physiological effects. The primary hazards are associated with inhalation of airborne particles and dermal absorption.
A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and to implement appropriate control measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE based on the level of risk associated with the handling procedure.
| Risk Level | Handling Scenario | Required Personal Protective Equipment (PPE) |
| Low Risk | Handling of solutions, weighing small quantities in a contained environment (e.g., ventilated balance enclosure). | - Gloves: Two pairs of powder-free nitrile gloves.[2][3] - Eye Protection: Safety glasses with side shields.[2] - Lab Coat: Standard laboratory coat. |
| Moderate Risk | Handling powders outside of a contained system, potential for aerosol generation. | - Gloves: Two pairs of powder-free nitrile gloves, with the outer pair having extended cuffs.[2][4] - Eye/Face Protection: Chemical splash goggles or a face shield.[3] - Respiratory Protection: A fit-tested N100, R100, or P100 disposable filtering facepiece respirator.[3][5] - Protective Clothing: Disposable gown with long sleeves and tight-fitting cuffs.[3][6] |
| High Risk | Large-scale powder handling, cleaning up spills. | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Eye/Face Protection: Full-face respirator with P100 filters.[5] - Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with P100 filters. - Protective Clothing: Disposable, impermeable coveralls.[2][4] - Footwear: Disposable shoe covers. |
Note: All PPE should be donned and doffed in a designated area to prevent cross-contamination. Proper training on the use, removal, and disposal of PPE is mandatory for all personnel handling this compound.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from receipt to disposal.
-
Upon receipt, inspect the package for any signs of damage. If the container is compromised, treat it as a spill and follow the emergency procedures.[6]
-
Unpacking should be performed in a designated area, preferably within a chemical fume hood, by trained personnel wearing appropriate PPE for moderate risk.
-
The exterior of the primary container should be wiped down with a suitable deactivating agent before being moved to the designated storage area.
-
Store this compound in a secure, well-ventilated, and clearly labeled area, separate from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
-
The storage container should be tightly sealed to prevent any release of the compound.
-
All weighing and aliquoting of powdered this compound must be conducted in a containment device such as a ventilated balance enclosure or a chemical fume hood to prevent the generation of airborne particles.
-
Use dedicated, disposable equipment for handling the powder. If non-disposable equipment is used, it must be decontaminated immediately after use.
-
Work on a disposable, absorbent bench liner to contain any minor spills.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
All solution preparation should be carried out in a chemical fume hood.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.[3] - Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][7] - Do not use hand sanitizers or bleach, as they may enhance absorption.[2][3] - Seek immediate medical attention. |
| Eye Contact | - Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately. - If breathing is difficult, provide oxygen. - Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse the mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the immediate area. - Alert others and secure the area to prevent entry. - Don the appropriate high-risk PPE. - Cover the spill with an absorbent material. - For a powder spill, gently cover it with a damp cloth or absorbent pad to prevent it from becoming airborne. - Clean the area with a suitable decontaminating solution. - Collect all contaminated materials in a sealed, labeled hazardous waste container. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, disposable labware, and spill cleanup materials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of them down the drain.
-
Empty Containers: "Empty" containers that held powdered this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Method: The best way to dispose of unused or expired this compound is through a drug take-back program or by using a mail-back envelope if available.[8][9] If these options are not available, the compound should be disposed of in the trash after mixing it with an unappealing substance like cat litter or used coffee grounds and sealing it in a plastic bag.[8][10] Flushing is only recommended for certain dangerous medicines on the FDA's flush list if no other options are available.[9]
Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
Visualizations
The following diagrams illustrate the recommended workflows for safe handling and emergency response.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response Protocol for this compound.
References
- 1. Cyclorphan - Wikipedia [en.wikipedia.org]
- 2. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 3. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 4. sirchie.com [sirchie.com]
- 5. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
- 8. fda.gov [fda.gov]
- 9. gao.gov [gao.gov]
- 10. How to safely dispose of pain medication | PBS News [pbs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
